Platinum
描述
属性
IUPAC Name |
platinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASFCYQUMIYNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pt | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064681 | |
| Record name | Platinum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silvery, whitish-gray, malleable, ductile metal. Mp: 1772 °C; bp: 2187 °C. Density: 21.45 g cm-3 at room conditions (very dense). Also shipped as a finely divided powder (platinum black), as a sponge, and as particles deposited on a supporting material such as alumina. Has strong catalytic activity in these forms; finely divided platinum can be dangerous to handle in the vicinity of other chemicals on this account. Used platinum catalysts are particularly dangerous and can be explosive., Dry Powder, Liquid, Other Solid; Other Solid, Silver-grey lustrous solid; Also available as black powder (platinum black) and spongy solid (platinum sponge); [Merck Index], Solid, BLACK POWDER., Silvery, whitish-gray, malleable, ductile metal. | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Platinum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6734 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Platinum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
6921 °F at 760 mmHg (NIOSH, 2023), 3825 °C, 3827 °C, 6921 °F | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Soluble in aqua regia. Insoluble in mineral and organic acids., Solubility in water: insoluble, Insoluble | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
21.45 (NIOSH, 2023) - Denser than water; will sink, 21.447 (calc), 21.45 g/cm³, 21.45 | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0.0187 Pa @ melting point, 0 mmHg (approx) | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Silver-gray, lustrous, malleable and ductile metal; face-centered cubic structure. Also prepd in the form of a black powder (platinum black) and as spongy masses (platinum sponge). | |
CAS No. |
7440-06-4 | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Platinum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLATINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DFR088MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Platinum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TP20F580.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
3222 °F (NIOSH, 2023), 1768.4 °C, 1768.3 °C, 1769 °C, 3222 °F | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Platinum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Platinum Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of platinum nanoparticles (PtNPs), their synthesis, characterization, and interaction with biological systems. The unique catalytic and optical characteristics of PtNPs make them a subject of intense research, particularly in the fields of catalysis, nanomedicine, and diagnostics. This document details the methodologies used to synthesize and analyze these nanoparticles and presents key quantitative data to aid in comparative analysis and experimental design.
Core Physicochemical Properties
This compound nanoparticles possess a unique combination of physical and chemical attributes that are highly dependent on their size, shape, and surface chemistry. These properties are fundamental to their application in various scientific and therapeutic areas.
Size, Shape, and Surface Area
This compound nanoparticles typically range in size from 1 to 100 nanometers.[1] Their morphology can be precisely controlled during synthesis to form various shapes, including spheres, cubes, rods, and tetrahedra.[2] The shape of the nanoparticle has a profound impact on its catalytic activity, with studies indicating that surface atoms located on corners and edges are the most catalytically active sites. The high surface-area-to-volume ratio of PtNPs is a primary reason for their exceptional catalytic prowess compared to bulk this compound.[3]
Optical Properties
Unlike gold and silver nanoparticles which have a Localized Surface Plasmon Resonance (LSPR) in the visible range, this compound nanoparticles exhibit a characteristic LSPR peak in the ultraviolet region of the electromagnetic spectrum, typically around 215 nm.[4] This absorption is due to the collective oscillation of conduction electrons in response to incident light. The exact wavelength of the LSPR peak can be influenced by the nanoparticle's size, shape, and the refractive index of the surrounding medium.[5] For instance, a decrease in particle size can cause a blue shift (a shift to lower wavelengths) in the absorption maxima.
Catalytic Activity
The catalytic nature of this compound is one of its most significant properties. PtNPs are effective catalysts for a wide range of chemical reactions, including oxidation, reduction, and decomposition reactions. For example, they are highly active in the decomposition of hydrogen peroxide (H₂O₂) and the oxygen reduction reaction (ORR), a critical process in fuel cells.[6][7] The catalytic activity is not only size-dependent but also pH-dependent. Studies have shown that PtNPs can exhibit peroxidase-like activity under acidic conditions and catalase-like activity in neutral or alkaline environments.[8]
Surface Chemistry and Stability
The surface of this compound nanoparticles can be functionalized with a variety of capping or stabilizing agents, such as citrate, polyvinylpyrrolidone (PVP), or specific ligands like 2-diethylaminoethanethiol hydrochloride (DEA).[2] This surface coating is crucial for preventing aggregation and ensuring the colloidal stability of the nanoparticles in suspension. The stability of a nanoparticle dispersion is often quantified by its zeta potential, a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles. For instance, PtNPs synthesized with sheep milk as a reducing and stabilizing agent have been reported to have a zeta potential of -31 mV, indicating good stability.[9] The surface charge can also be engineered to be pH-responsive, allowing for controlled interactions in different biological environments.
Data on Physicochemical Properties
The following tables summarize quantitative data from various studies, illustrating the relationship between synthesis methods and the resulting physicochemical properties of this compound nanoparticles.
Table 1: Correlation of Synthesis Method with PtNP Size and Zeta Potential
| Synthesis Method/Reagents | Precursor | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| Green Synthesis (Psidium guajava leaf extract) | This compound ions | 113.2 | -23.4 | [10] |
| Green Synthesis (Sheep Milk) | - | 9 | -31 | [9] |
| Green Synthesis (Streptomyces strain) | Pt(IV) ions | 20-50 | -18.4 | [9] |
| Green Synthesis (Cochlospermum gossypium gum) | - | 2.4 | - | [9] |
| Chemical Reduction (Hydrazine) | H₂PtCl₆ | Varies with pH/temp | Varies with pH/temp | [11] |
| Hydrothermal Route | H₂PtCl₆ | 3 | -21.5 | [12] |
| Chemical Reduction (NaBH₄) on Bovine Bone | - | 2.2 ± 0.6 | - | [13] |
Table 2: Catalytic Activity of this compound Nanoparticles
| Catalyst (PtNP size) | Reaction | Key Metric | Value | Reference |
| Pt/C (1.3 nm) | Oxygen Reduction Reaction (ORR) | Specific Activity (SA) | Maximum at 1.3 nm | [14] |
| Pt/C (1.8 nm) | Oxygen Reduction Reaction (ORR) | ECSA (m²/g) | 176 | [14] |
| Pt/C (1.4 nm) | Oxygen Reduction Reaction (ORR) | ECSA (m²/g) | 195 | [14] |
| Pt/C (2.0 nm) | Oxygen Reduction Reaction (ORR) | Average Particle Size | 2.0 nm | [6] |
| Pt/C (2.6 nm) | Oxygen Reduction Reaction (ORR) | Average Particle Size | 2.6 nm | [6] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound nanoparticles. This section outlines representative methodologies for these processes.
Synthesis: Chemical Reduction Method
This protocol describes a common method for synthesizing PtNPs using a chemical reducing agent.
-
Preparation of Precursor Solution: Prepare an aqueous solution of a this compound salt, such as hexachloroplatinic acid (H₂PtCl₆), at a desired concentration (e.g., 1 mM).
-
Addition of Stabilizing Agent: Add a stabilizing agent, such as sodium citrate or polyvinylpyrrolidone (PVP), to the precursor solution while stirring vigorously. The ratio of the stabilizer to the this compound precursor is a critical parameter for controlling the final particle size.
-
Reduction: While maintaining vigorous stirring, add a reducing agent, such as a freshly prepared ice-cold solution of sodium borohydride (NaBH₄), dropwise to the mixture. The solution will typically change color from yellow to dark brown or black, indicating the formation of PtNPs.
-
Reaction Completion: Continue stirring the solution for a set period (e.g., 2-3 hours) at a controlled temperature (e.g., room temperature or elevated temperatures) to ensure the reaction goes to completion.
-
Purification: Purify the resulting nanoparticle suspension by methods such as centrifugation followed by redispersion in deionized water to remove unreacted reagents.
Characterization Techniques
TEM is a primary technique for visualizing the size, shape, and morphology of nanoparticles.
-
Sample Preparation: A small droplet of the diluted PtNP colloidal suspension is placed onto a carbon-coated copper grid.
-
Drying: The grid is allowed to dry completely in a dust-free environment or under a vacuum.
-
Imaging: The prepared grid is loaded into the TEM instrument. Images are acquired at various magnifications to observe the overall morphology and individual particle details.
-
Data Analysis: Image analysis software is used to measure the diameters of a large population of nanoparticles (typically >100) from the TEM micrographs to determine the average particle size and size distribution.[15][16]
DLS is used to determine the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension.
-
Sample Preparation: The PtNP suspension is diluted to an appropriate concentration with a suitable solvent (e.g., deionized water) and filtered to remove any large aggregates or dust particles.
-
Cuvette Loading: The prepared sample is transferred into a clean cuvette (typically 1 mL).[17]
-
Instrument Setup: The cuvette is placed in the DLS instrument. The user must input parameters such as the viscosity and refractive index of the solvent and the measurement temperature.[17][18]
-
Measurement: The instrument directs a laser through the sample, and the fluctuations in the scattered light intensity caused by the Brownian motion of the nanoparticles are measured by a detector.
-
Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculates the translational diffusion coefficient. This is then used in the Stokes-Einstein equation to determine the hydrodynamic diameter of the nanoparticles.[17]
This technique is used to confirm the formation of PtNPs and assess their stability by monitoring the LSPR peak.
-
Instrument Calibration: The spectrophotometer is turned on and allowed to warm up. A baseline is established using a cuvette filled with the same solvent used for the nanoparticle suspension (e.g., deionized water).[19]
-
Sample Measurement: The baseline cuvette is replaced with a cuvette containing the PtNP suspension.
-
Spectrum Acquisition: The absorbance spectrum is recorded over a specific wavelength range, typically from 200 to 800 nm. The formation of PtNPs is confirmed by the appearance of the characteristic LSPR peak.[20]
-
Analysis: The position (λmax) and intensity of the absorbance peak provide information about the nanoparticles' properties and concentration. Changes in the peak, such as shifts or broadening, can indicate aggregation or changes in the nanoparticle's surface environment.[5]
Visualizing Workflows and Biological Interactions
Diagrams created using the DOT language provide clear visual representations of complex processes and pathways, aiding in comprehension and communication.
Experimental Workflow
References
- 1. [PDF] Evaluation of cellular influences of this compound nanoparticles by stable medium dispersion. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. apjee-my.weebly.com [apjee-my.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stability and activity of this compound nanoparticles in the oxygen electroreduction reaction: is size or uniformity of primary importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound nanoparticles in cancer therapy: chemotherapeutic enhancement and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofabricated this compound nanoparticles: therapeutic evaluation as a potential nanodrug against breast cancer cells and drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 13. media.neliti.com [media.neliti.com]
- 14. mdpi.com [mdpi.com]
- 15. Surfactant- and Ligand-Free Synthesis of this compound Nanoparticles in Aqueous Solution for Catalytic Applications | MDPI [mdpi.com]
- 16. azonano.com [azonano.com]
- 17. rivm.nl [rivm.nl]
- 18. wyatt.com [wyatt.com]
- 19. UV-Vis Spectroscopic Characterization of Nanomaterials in Aqueous Media [jove.com]
- 20. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis of Platinum Single-Atom Catalysts
For Researchers, Scientists, and Drug Development Professionals
The advent of single-atom catalysts (SACs) has marked a paradigm shift in heterogeneous catalysis, offering the potential for maximum atom utilization efficiency, unique electronic properties, and exceptional catalytic performance. Among these, platinum single-atom catalysts (Pt SACs) have garnered significant attention due to this compound's versatile catalytic nature in a wide array of chemical transformations, including oxidation, hydrogenation, and electrocatalysis. This technical guide provides an in-depth overview of the core synthesis methodologies for preparing Pt SACs, complete with detailed experimental protocols, quantitative data for comparison, and visual workflows to elucidate the synthesis processes.
Core Synthesis Strategies
The successful synthesis of Pt SACs hinges on overcoming the thermodynamic tendency of individual metal atoms to agglomerate into more stable nanoparticles. To this end, several strategies have been developed, broadly categorized as bottom-up and top-down approaches. Bottom-up methods involve the assembly of catalysts from atomic precursors, while top-down techniques involve the disassembly of larger this compound structures into single atoms. Key methodologies include wet-chemistry methods, atomic layer deposition, photochemical synthesis, high-temperature pyrolysis, and electrodeposition.
Wet-Chemistry Methods
Wet-chemistry approaches are among the most common for synthesizing Pt SACs due to their simplicity and scalability. These methods typically involve the impregnation of a support material with a this compound precursor solution, followed by thermal treatment.
a) Impregnation-Precipitation: This method involves introducing a this compound salt precursor onto a support material. The interaction between the precursor and the support, often facilitated by defects or functional groups on the support surface, is crucial for anchoring the this compound atoms.
b) Co-precipitation: In this technique, the this compound precursor and the support precursor are precipitated simultaneously from a solution. This approach can achieve a homogeneous distribution of this compound atoms throughout the support matrix. For instance, the pioneering work on Pt1/FeOx catalysts utilized a co-precipitation strategy.[1][2]
Atomic Layer Deposition (ALD)
Atomic Layer Deposition is a powerful technique that allows for the precise, layer-by-layer deposition of materials onto a substrate.[3][4][5] This method offers unparalleled control over the catalyst's size, from single atoms to subnanometer clusters and nanoparticles.[3] The process involves sequential, self-limiting surface reactions of a this compound precursor and a reactant gas. The number of ALD cycles directly controls the amount of this compound deposited, enabling the synthesis of well-defined Pt SACs.[5] A variation of this technique, diluted atomic layer deposition (DALD), employs a diluted precursor mixture to achieve even finer control over metal loading.[6]
Photochemical Synthesis
Photochemical methods utilize light to induce the reduction of this compound precursors onto a support material.[1][7][8] This approach can be performed at room temperature and offers a simple and fast route to fabricate well-defined isolated Pt atoms.[7][8] Both liquid-phase and solid-phase photochemical synthesis strategies have been developed. The solid-phase method, in particular, can effectively prevent metal aggregation during the washing and drying processes.[8]
High-Temperature Pyrolysis
High-temperature strategies leverage thermal energy to disperse this compound atoms onto a support and form strong metal-support interactions, leading to highly stable SACs.
a) Flame Spray Pyrolysis: This method involves the synthesis of catalysts in a high-temperature flame (> 1000 °C).[9][10] It has been shown to produce thermally stable metal oxide-supported Pt SACs with excellent catalytic performance in high-temperature reactions like CO oxidation and methane combustion.[9][10]
b) Arc-Discharge Method: This technique utilizes the extremely high temperatures (up to 4000°C) of an electric arc to achieve in-situ synthesis of single this compound atoms anchored on a support, such as molybdenum carbide (MoC).[11][12] This one-step process promotes strong metal-support interactions, resulting in catalysts with outstanding thermal stability and performance.[11]
c) Atom Trapping: This approach involves the high-temperature treatment (e.g., 800 °C) of a mixture of a this compound-containing material and a support with strong metal-support interactions, such as ceria (CeO2).[13][14] At elevated temperatures, volatile this compound species (e.g., PtO2) are "trapped" by the support as individual atoms.[15]
Electrodeposition
Electrodeposition offers a method to deposit this compound atoms onto a conductive support with atomic-level control.[16][17][18] By carefully controlling the electrochemical potential and the concentration of the this compound precursor, it is possible to deposit a single monolayer or even isolated single atoms and small clusters.[16][17] This technique is particularly relevant for synthesizing electrocatalysts for applications such as the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR).[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of Pt SACs, providing a comparative overview of different methods and their outcomes.
| Synthesis Method | Support Material | Pt Loading (wt%) | Catalyst | Application | Key Performance Metric | Reference |
| Photochemical Solid-Phase Reduction | Nitrogen-doped Porous Carbon (NPC) | 3.8 | Pt1/NPC | HER/ORR | HER: 25 mV overpotential at 10 mA cm⁻² | [7][8] |
| Atomic Layer Deposition (ALD) | Graphene Nanosheets | Not specified | Pt/Graphene | Catalysis | Up to 10 times higher activity than commercial Pt/C | [3] |
| Co-precipitation | Iron Oxide (FeOx) | 0.17 | Pt1/FeOx | CO Oxidation | High activity for CO oxidation | [19] |
| Flame Spray Pyrolysis | Zirconia (ZrO2) | 0.1 | 0.1Pt1/ZrO2 | CO Oxidation | Superior performance compared to impregnation method | [10] |
| Arc-Discharge | Molybdenum Carbide (MoC) | Not specified | Pt1/MoC | Selective Hydrogenation | TOF of 3710 h⁻¹ for quinoline hydrogenation | [11][12] |
| Impregnation-Precipitation | Alumina Nanorods (NR-Al2O3) | Not specified | Pt/NR-Al2O3-IP | Hydrosilylation | TON ≈ 10⁵ | [20] |
| Laser Annealing | MOF-derived Carbon | 0.86 | Pt-LIA-ZIF8@ZIF67 | HER | 68.8 mV overpotential at 10 mA cm⁻² | [21] |
| Photodeposition | Iron-doped Titania (Fe-doped TiO2) | 2.5 | Pt/Fe-doped TiO2 | Photooxidation | >10x increased efficiency vs. Fe-doped TiO2 | [22] |
| Ligand Modification & UV Photoreduction | Silicon Carbide (SiC) | 6.4 | Pt1/SiC | Reverse Water Gas Shift | 54% CO2 conversion at 900 °C | [23] |
Experimental Protocols
This section provides detailed methodologies for key synthesis experiments cited in the literature.
Protocol 1: Photochemical Solid-Phase Synthesis of Pt1/NPC[7]
-
Support Preparation: Synthesize nitrogen-doped porous carbon (NPC) via a suitable method.
-
Dispersion: Add 100 mg of the as-synthesized NPC to 250 mL of a 0.4 mM H2PtCl6 aqueous solution.
-
Sonication: Sonicate the mixture for 30 minutes to ensure uniform dispersion.
-
Stirring: Keep the mixed solution stirring for 24 hours at room temperature.
-
Filtration and Washing: Filter the resulting mixture and wash it several times with a dilute NaOH solution and then with deionized (DI) water.
-
Drying: Dry the obtained solid naturally.
-
Photoreduction: The final catalyst is obtained through the photochemical solid-phase reduction process during the synthesis steps.
Protocol 2: Atomic Layer Deposition of Pt on Graphene[3][5]
-
Substrate Preparation: Prepare graphene nanosheets as the support material.
-
ALD Cycle:
-
Step 1 (Precursor Pulse): Introduce the this compound precursor (e.g., (trimethyl)methylcyclopentadienylthis compound(IV)) into the ALD reactor to react with the oxygen-containing functional groups on the graphene surface.
-
Step 2 (Purge): Purge the reactor with an inert gas (e.g., Ar or N2) to remove unreacted precursor and gaseous byproducts.
-
Step 3 (Reactant Pulse): Introduce an oxygen-containing reactant (e.g., O2 or O3) to react with the precursor ligands, forming Pt-O species on the surface.
-
Step 4 (Purge): Purge the reactor again with an inert gas.
-
-
Repeat Cycles: Repeat the ALD cycle to achieve the desired this compound loading. The number of cycles precisely controls the amount of Pt deposited.
Protocol 3: High-Temperature Arc-Discharge Synthesis of Pt1/MoC[11][12]
-
Precursor Preparation: Prepare a precursor mixture containing sources for this compound, molybdenum, and carbon.
-
Arc-Discharge Treatment: Subject the precursor mixture to a one-step, in-situ arc-discharge process. The extremely high temperature (up to 4000°C) facilitates the simultaneous formation of the single-crystal MoC support and the dispersion of this compound as single atoms.
-
Catalyst Collection: Collect the resulting Pt1/MoC catalyst after the arc-discharge process.
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods described above.
Conclusion
The synthesis of this compound single-atom catalysts is a rapidly evolving field with a diverse array of methodologies. The choice of synthesis technique depends on the desired support material, this compound loading, and the intended catalytic application. Wet-chemistry methods offer simplicity and scalability, while techniques like atomic layer deposition provide unparalleled precision. High-temperature methods are crucial for creating thermally robust catalysts, and photochemical and electrochemical routes offer unique advantages for specific applications. As characterization techniques continue to advance, a deeper understanding of the structure-property relationships in Pt SACs will undoubtedly pave the way for the rational design of next-generation catalysts with enhanced performance and stability.
References
- 1. A review on the photochemical synthesis of atomically dispersed catalysts - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM01158E [pubs.rsc.org]
- 2. Recent progress in high-loading single-atom catalysts and their applications - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00062A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. raw.githubusercontent.com [raw.githubusercontent.com]
- 11. One-Step High-Temperature-Synthesized Single-Atom this compound Catalyst for Efficient Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A minireview on the synthesis of single atom catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00657J [pubs.rsc.org]
- 14. Atom Trapping Synthesis for Reduced this compound Group Metal Catalysts, 03-R6106 | Southwest Research Institute [swri.org]
- 15. m.youtube.com [m.youtube.com]
- 16. electrochem.org [electrochem.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Electrodeposition of Metals in Catalyst Synthesis: The Case of this compound Monolayer Electrocatalysts (Journal Article) | OSTI.GOV [osti.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of Single Atom Based Heterogeneous this compound Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Single-Atom this compound Catalyst for Efficient CO2 Conversion via Reverse Water Gas Shift Reaction | MDPI [mdpi.com]
electronic structure of platinum surfaces
An In-depth Technical Guide to the Electronic Structure of Platinum Surfaces
Introduction
This compound (Pt) is a cornerstone material in a multitude of scientific and industrial fields, most notably in heterogeneous catalysis, electrochemistry, and increasingly, in the development of advanced pharmaceuticals.[1][2] Its remarkable catalytic prowess stems directly from the unique electronic structure of its surfaces.[3][4] The arrangement and energy of electrons at the interface between a this compound crystal and its environment dictate how it interacts with atoms and molecules, governing processes from chemical synthesis to the oxygen reduction reaction (ORR) in fuel cells.[5][6]
This technical guide provides a comprehensive exploration of the core principles governing the . It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how these fundamental properties influence surface reactivity and can be harnessed for technological innovation. We will delve into the theoretical models, present key quantitative data, and detail the primary experimental protocols used to investigate these complex systems.
Core Concepts of this compound's Electronic Structure
The transition from the bulk of a this compound crystal to its surface introduces a profound change in the electronic environment. The termination of the crystal lattice creates under-coordinated surface atoms, leading to the formation of unique electronic states and properties distinct from the bulk.
The d-band Center Model
A central concept for understanding the chemical reactivity of transition metals like this compound is the d-band center model.[3] This model correlates the energy of the d-electrons relative to the Fermi level with the strength of the interaction between the metal surface and an adsorbate.
-
Mechanism: When a molecule adsorbs, its orbitals hybridize with the metal's d-orbitals, forming bonding and anti-bonding states. The energy of the d-band center determines the filling of these anti-bonding orbitals.
-
Reactivity Trend: A d-band center closer to the Fermi level leads to stronger adsorbate binding because the anti-bonding states are pushed above the Fermi level and remain largely unoccupied. Conversely, a d-band center shifted to a higher binding energy (further below the Fermi level) results in more filling of the anti-bonding states, weakening the chemical bond.[7] This relationship often follows a "volcano plot," where optimal catalytic activity is achieved at an intermediate binding strength.[5] Alloying this compound with other metals (e.g., Ni, Co) is a common strategy to tune the d-band center and, consequently, its catalytic performance.[7]
Surface States and Resonances
The abrupt termination of the crystal potential at the surface gives rise to electronic states that are localized in the surface region. These "surface states" can exist within the bulk band gap and play a crucial role in surface phenomena. The Pt(111) surface, for instance, hosts a well-known Shockley-type surface state.[8] This state can be modified by the deposition of other materials, such as gold or graphene, which can hybridize with it, shift its energy, or confine it within nanoislands.[8][9] These modifications can significantly alter the surface's electronic and chemical properties.
Electronic Properties of Low-Index this compound Surfaces
The electronic structure of this compound is highly anisotropic, meaning it varies significantly with the crystallographic orientation of the surface. The three most common low-index surfaces—Pt(111), Pt(100), and Pt(110)—exhibit distinct properties.
-
Pt(111): This is the most densely packed and thermodynamically stable surface. Its hexagonal arrangement of atoms results in a relatively high work function and a characteristic voltammetric profile in electrochemical environments.[10][11] It is often used as a model surface for fundamental studies.
-
Pt(100): The square-arranged Pt(100) surface is less stable than Pt(111) and tends to reconstruct. It exhibits different adsorption properties; for example, Density Functional Theory (DFT) calculations suggest a weaker interaction with oxygen compared to Pt(111).[12][13]
-
Pt(110): This surface has a more open, "missing row" reconstructed structure, which creates ridges and valleys with {111} microfacets.[14] This unique topography leads to different adsorption sites and reactivity compared to the other basal planes.
Data Presentation: Surface Properties
The work function—the minimum energy required to remove an electron from the surface to a point in the vacuum—is a key parameter that reflects the surface electronic structure. It is highly sensitive to surface orientation and cleanliness.
| Surface | Condition | Work Function (Φ) [eV] | Measurement Method | Reference(s) |
| Pt(111) | Clean (UHV) | 5.6 - 6.1 | Experimental | [15] |
| Pt(111) | Clean | 5.71 | DFT Calculation | [15] |
| Polycrystalline Pt | Clean | 5.64 | Photoelectric Effect | [16] |
The Influence of Adsorbates on Electronic Structure
When atoms or molecules (adsorbates) bind to a this compound surface, they create a new chemical environment that perturbs the local electronic structure. This perturbation is the essence of surface chemistry and catalysis.
The primary mechanisms of electronic modification are:
-
Charge Transfer: Electronegative adsorbates (like oxygen or halogens) can withdraw electron density from the this compound surface, while electropositive adsorbates (like alkali metals) can donate electrons.[15][16] This transfer of charge creates a surface dipole layer, which directly alters the work function.
-
Polarization: Even without net charge transfer, adsorbates can be polarized by the surface, and vice-versa, creating dipoles that modify the work function.[15]
-
Orbital Rehybridization: The interaction between adsorbate orbitals and the this compound d-band can lead to a rehybridization of the surface electronic states, shifting the d-band center and altering the local density of states (LDOS).[7][17]
Data Presentation: Work Function Changes with Adsorbates
The change in work function (ΔΦ) upon adsorption is a direct measure of the electronic effect of the adsorbate.
| Surface | Adsorbate | Coverage | Work Function Change (ΔΦ) [eV] | Observation | Reference(s) |
| Pt(111) | Fluorine (F) | > 0 ML | Increase | Expected for electronegative species | [15] |
| Pt(111) | Chlorine (Cl) | Low | Decrease | Anomalous decrease due to polarization | [15] |
| Pt(111) | Bromine (Br) | Low | Decrease | Anomalous decrease due to polarization | [15] |
| Pt(111) | Iodine (I) | Low | Decrease | Anomalous decrease due to polarization | [15] |
| Pt(111) | Water (H₂O) | Increasing | Decrease | Electron transfer to the Pt surface | [18] |
Implications for Catalysis and Drug Development
The tunability of this compound's surface electronic structure is central to its role in catalysis. By controlling particle size, shape, or by alloying, it is possible to optimize the electronic properties for a specific chemical reaction.[19] For example, weakening the Pt-O bond by shifting the d-band center enhances the reactivity of oxygen in reactions like the ORR.[7]
In the context of drug development, this compound compounds like cisplatin are renowned anticancer agents.[1][20] While these are typically coordination complexes, the principles of this compound's electronic interactions are crucial.[21] Furthermore, this compound nanoparticles are being explored for roles in drug delivery and as catalysts in the synthesis of complex pharmaceutical intermediates.[22] Understanding the surface electronic structure of these nanoparticles is vital for controlling their stability, biocompatibility, and catalytic selectivity in pharmaceutical processes.
Experimental Protocols
A combination of theoretical and experimental techniques is required to fully characterize the .
Density Functional Theory (DFT) Calculations
DFT is a first-principles computational method used to model the electronic structure and properties of materials.[23] It is indispensable for calculating work functions, surface energies, adsorption energies, and visualizing charge transfer.
Typical Protocol for Surface Analysis:
-
Model Construction: A this compound surface (e.g., Pt(111)) is modeled using a "slab," which consists of several atomic layers. A vacuum region is added to simulate the surface.[16][24]
-
Adsorbate Placement: Adsorbate molecules are placed at various high-symmetry sites (top, bridge, hollow) to find the most stable configuration.
-
Calculation Parameters: An appropriate exchange-correlation functional (e.g., PBE) and pseudopotentials are chosen.[24] The electronic wave functions are expanded in a plane-wave basis set up to a defined kinetic energy cutoff.
-
Structural Relaxation: The positions of the atoms in the slab (and the adsorbate) are optimized until the forces on each atom are minimized.
-
Property Calculation: Once the ground-state geometry is found, properties like the work function, density of states (DOS), and charge density difference are calculated.
References
- 1. nbinno.com [nbinno.com]
- 2. rua.ua.es [rua.ua.es]
- 3. researchgate.net [researchgate.net]
- 4. discoveryalert.com.au [discoveryalert.com.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of changes in the electronic structure of this compound sub-nanoclusters supported on graphene induced by oxygen adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Tuning the Metal-Adsorbate Chemical Bond through the Ligand Effect on this compound Subsurface Alloys | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 8. Modification of a Shockley-Type Surface State on Pt(111) upon Deposition of Gold Thin Layers | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pt single crystal surfaces in electrochemistry and electrocatalysis - EES Catalysis (RSC Publishing) DOI:10.1039/D3EY00260H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. Change of the work function of this compound electrodes induced by halide adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Quantifying electronic and geometric effects on the activity of this compound catalysts for water-gas shift - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Researchers Propose the Use of Complex this compound Compounds for New Drugs - South Ural State University [susu.ru]
- 22. This compound formulations as anticancer drugs clinical and pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound | Density Functional Theory and Practice Course [sites.psu.edu]
Quantum Confinement in Platinum Nanoclusters: A Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and application of platinum nanoclusters exhibiting quantum confinement effects, with a focus on their relevance to drug development.
This technical guide provides a comprehensive overview of quantum confinement phenomena observed in this compound nanoclusters (PtNCs), tailored for researchers, scientists, and professionals in the field of drug development. When the size of this compound nanoparticles is reduced to below approximately 2 nanometers, their continuous electronic energy bands transform into discrete, quantized energy levels. This quantum confinement effect imparts unique, size-dependent optical and electronic properties, making PtNCs promising candidates for various biomedical applications, including bioimaging, sensing, and cancer therapy.
Core Concepts of Quantum Confinement in this compound Nanoclusters
Quantum confinement arises when the physical dimensions of a material become comparable to the de Broglie wavelength of its electrons. In the case of this compound, this typically occurs at sizes below 2 nm.[1] This confinement leads to a widening of the energy gap between the valence and conduction bands, resulting in molecule-like properties such as strong photoluminescence (PL). Unlike their larger plasmonic counterparts, these nanoclusters exhibit distinct electronic transitions, allowing them to absorb and emit light at specific wavelengths. The emission wavelength is often tunable by controlling the size of the nanocluster, a key feature for designing targeted imaging and therapeutic agents.
Data Presentation: Size-Dependent Properties
The optical and electronic properties of this compound nanoclusters are intrinsically linked to their size. The following tables summarize quantitative data from various studies, highlighting the relationship between the nanocluster size, photoluminescence characteristics, and the methodologies used for their synthesis.
| Nanocluster Size (nm) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (QY) | Synthesis Method Highlights | Reference |
| < 2 | 355 | 530 (broad spectrum 400-600) | Not Specified | Ion implantation into silica matrix. | [1] |
| 0.8 ± 0.2 | 535 | 620 | 1.0% | PAMAM (G5-OH) dendrimer template, fructose reduction. | [2][3] |
| Not Specified (Blue Emitting) | Not Specified | Blue | 4% | Polyethyleneimine stabilization, L-ascorbic acid reduction. | [4] |
| Not Specified (Green Emitting) | Not Specified | Green | 11% | Polyethyleneimine stabilization, L-ascorbic acid reduction. | [4] |
| Not Specified (Yellow Emitting) | Not Specified | Yellow | 7% | Polyethyleneimine stabilization, L-ascorbic acid reduction. | [4] |
| Pt₅ cluster | 380 | 470 | 18% | PAMAM (G4-OH) dendrimer template, NaBH₄ reduction. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound nanoclusters. Below are protocols for key experiments cited in this guide.
Synthesis of Fluorescent this compound Nanoclusters using a Dendrimer Template
This protocol is adapted from a method utilizing polyamidoamine (PAMAM) dendrimers as templates to create uniform, fluorescent PtNCs.[2][3]
Materials:
-
Polyamidoamine (G5-OH) dendrimer solution
-
Hexachloroplatinic acid (H₂PtCl₆) solution (0.5 M)
-
Fructose solution (2 M)
-
Millipore water (18.2 MΩ)
-
Ice bath
-
Magnetic stirrer with heating capabilities
-
Ultracentrifuge
Procedure:
-
Dissolve 0.25 µmol of PAMAM (G5-OH) in 5.0 mL of Millipore water in an ice bath.
-
Add 90 µL of 0.5 M H₂PtCl₆ solution to the PAMAM solution.
-
Allow the mixture to stand in the dark at 4°C for 5 days to facilitate the incorporation of this compound ions into the dendrimers.
-
Add 2.25 mL of 2 M fructose solution as a reducing agent.
-
Heat the reaction mixture to 90°C for 2 weeks with continuous stirring to form fluorescent PtNCs.
-
Remove larger this compound colloidal nanoparticles by ultracentrifugation at 100,000 G for 30 minutes at 4°C.
Characterization of this compound Nanoclusters
Transmission Electron Microscopy (TEM): TEM is employed to visualize the size, shape, and distribution of the synthesized PtNCs.
Sample Preparation:
-
Deposit a small drop of the purified PtNCs solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely at room temperature.
Imaging Parameters:
-
Use an accelerating voltage of 200 kV.
-
Acquire images in bright-field mode to observe the morphology and size distribution of the nanoclusters.
UV-vis Spectroscopy: UV-visible spectroscopy is used to analyze the optical properties of the PtNCs and confirm the reduction of this compound ions.
Procedure:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum of the PtNCs solution over a wavelength range of 200-800 nm.
-
For ultrasmall PtNCs, a featureless absorption curve is typically observed, which is distinct from the plasmon resonance peak seen in larger nanoparticles.
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Caption: A flowchart illustrating the general workflow for the synthesis and characterization of this compound nanoclusters.
This compound nanoparticles have been shown to exert anticancer effects by modulating key cellular signaling pathways. The PI3K/AKT and MAPK pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers. This compound-based nanoparticles can influence these pathways, leading to enhanced therapeutic outcomes.
Caption: A simplified diagram of the PI3K/AKT and MAPK signaling pathways and the inhibitory effects of this compound nanoclusters.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Multifunctional Fluorescent-Magnetic this compound Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Pt nanoclusters with different emission wavelengths and their application in Co2+ detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Platinum Oxidation States in Acidic Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidation states of platinum in acidic media, with a focus on the electrochemical behavior, stability of various species, and the methodologies used for their characterization. This information is critical for applications ranging from catalysis and electrochemistry to the development of this compound-based pharmaceuticals.
Core Concepts of this compound Oxidation in Acidic Environments
In acidic aqueous solutions, this compound primarily exists in the +2 and +4 oxidation states.[1] The electrochemical behavior of this compound is dominated by the formation of surface oxides and, under certain conditions, its dissolution.
Surface Oxidation: The oxidation of a this compound surface in an acidic medium is a potential-dependent process. It commences at approximately 0.8 V versus the Reversible Hydrogen Electrode (RHE) with the adsorption of hydroxyl (OH) or oxygen (O) species.[2][3] As the potential increases, a more substantial oxide layer forms. In-situ X-ray Photoelectron Spectroscopy (XPS) studies have revealed that the initial surface oxide layer possesses a mixed-valence composition of Ptδ+/Pt2+/Pt4+.[4][5] At higher potentials, this evolves into a hydrated this compound dioxide (PtO₂·nH₂O) layer.[4][5]
This compound Dissolution: Contrary to a steady-state corrosion process at room temperature, the dissolution of this compound is a transient phenomenon.[2][6][7] Significant dissolution occurs primarily during potential cycling, particularly when the potential sweeps above a critical value of approximately 1.1 V vs. RHE.[2][6][7] This dissolution is observed during both the anodic (positive-going potential sweep) and cathodic (negative-going potential sweep) scans.[2] Notably, cathodic dissolution, which is linked to the reduction of the surface oxide layer, is often the more dominant process.[2] The rate of this compound dissolution is influenced by several factors, including the upper and lower potential limits of the scan, the scan rate, the pH of the acidic medium, and the crystallographic orientation of the this compound surface.[2]
Quantitative Data on this compound Species in Acidic Media
The stability and electrochemical properties of this compound species can be quantified through standard electrode potentials and stability constants.
Standard Electrode Potentials
The standard electrode potential (E°) provides a measure of the thermodynamic tendency for a reduction to occur. The following table summarizes key standard electrode potentials for various this compound species in acidic solution at 25 °C.
| Half-Reaction | Standard Electrode Potential (E° vs. SHE) in Volts |
| Pt²⁺ + 2e⁻ ⇌ Pt(s) | +1.2 |
| PtO(s) + 2H⁺ + 2e⁻ ⇌ Pt(s) + H₂O | +0.98 |
| PtO₂(s) + 4H⁺ + 4e⁻ ⇌ Pt(s) + 2H₂O | +0.85 |
| PtO₃(s) + 6H⁺ + 6e⁻ ⇌ Pt(s) + 3H₂O | +1.47 |
| Pt(OH)₂(s) + 2H⁺ + 2e⁻ ⇌ Pt(s) + 2H₂O | +0.98 |
| [PtCl₄]²⁻ + 2e⁻ ⇌ Pt(s) + 4Cl⁻ | +0.755 |
| [PtCl₆]²⁻ + 2e⁻ ⇌ [PtCl₄]²⁻ + 2Cl⁻ | +0.68 |
Stability of this compound Complexes
In the presence of chloride ions, this compound forms stable chloro complexes. The stability of these complexes is described by their stepwise or overall formation constants (β).
Table 2: Overall Stability Constants (log βn) of Pt(II) Chloro Complexes in 0.50 to 1.00 M Perchloric Acid at 25 °C
| n | Complex | log βn |
| 1 | [PtCl(H₂O)₃]⁺ | 4.97 ± 0.11 |
| 2 | [PtCl₂(H₂O)₂] | 8.97 ± 0.20 |
| 3 | [PtCl₃(H₂O)]⁻ | 11.89 ± 0.35 |
| 4 | [PtCl₄]²⁻ | 13.99 ± 0.45 |
Visualizing this compound Speciation: The Pourbaix Diagram
A Pourbaix diagram (potential-pH diagram) is a graphical representation of the thermodynamically stable species of an element in an aqueous electrochemical system. Below is a simplified Pourbaix diagram for the this compound-water system in the acidic region, illustrating the domains of stability for metallic this compound, its ions, and oxides.
This diagram illustrates the regions where different this compound species are thermodynamically stable as a function of pH and electrochemical potential. The lines represent the equilibria between the species.
Experimental Protocols for Characterization
The study of this compound oxidation states relies on a suite of electrochemical and surface-sensitive techniques. Below are detailed methodologies for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of this compound.
Objective: To investigate the formation and reduction of surface oxides on a this compound electrode.
Experimental Workflow:
Methodology:
-
Electrode and Cell Preparation: A standard three-electrode electrochemical cell is used, comprising a this compound working electrode (WE), a this compound wire or mesh counter electrode (CE), and a reference electrode (RE) such as Ag/AgCl or a saturated calomel electrode (SCE). All glassware and electrodes must be rigorously cleaned.
-
Electrolyte: An acidic electrolyte, typically 0.1 M or 0.5 M sulfuric acid (H₂SO₄) or perchloric acid (HClO₄), is prepared using high-purity water. The electrolyte is deaerated by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to the experiment to remove dissolved oxygen.
-
Electrochemical Cleaning: The this compound working electrode is electrochemically cleaned in the deaerated electrolyte by cycling the potential between the hydrogen and oxygen evolution regions (e.g., 0.05 V to 1.5 V vs. RHE) at a high scan rate (e.g., 100-200 mV/s) for several cycles until a stable and characteristic this compound voltammogram is obtained.
-
Data Acquisition: A cyclic voltammogram is recorded at a specific scan rate (e.g., 50 mV/s) over a potential range that covers the hydrogen adsorption/desorption, double-layer, and oxide formation/reduction regions (e.g., 0.05 V to 1.2 V vs. RHE).
Rotating Disk Electrode (RDE) for Dissolution Studies
The RDE technique allows for the controlled mass transport of reactants and products to and from the electrode surface, making it suitable for studying dissolution kinetics.
Objective: To quantify the dissolution of this compound under controlled hydrodynamic conditions.
Methodology:
-
Setup: A rotating disk electrode assembly with a this compound disk inset is used as the working electrode in a three-electrode cell.
-
Procedure: The experiment is conducted similarly to cyclic voltammetry, but with the working electrode rotated at a constant speed (e.g., 1600 rpm). The potential is cycled, and the dissolved this compound species are carried away by the convective flow.
-
Analysis: The electrolyte can be collected and analyzed offline for this compound content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Alternatively, online detection can be achieved by coupling the electrochemical cell to an ICP-MS system.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Dissolution Quantification
ICP-MS is an ultra-sensitive analytical technique for determining the elemental composition of a sample.
Objective: To precisely measure the concentration of dissolved this compound in the electrolyte.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Dogma in Doubt: Hydrolysis of Equatorial Ligands of PtIV Complexes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the hydrogen region at this compound electrodes with linear scan cyclic voltammetry | Metrohm [metrohm.com]
- 6. courses.washington.edu [courses.washington.edu]
- 7. pubs.acs.org [pubs.acs.org]
Discovery of Novel Platinum-Based Alloys: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel platinum-based alloys. It is designed to serve as a valuable resource for researchers, materials scientists, and professionals in drug development and other advanced technology sectors where high-performance materials are critical. This document details the exceptional mechanical and catalytic properties of these emerging alloys, outlines systematic synthesis methodologies, and presents standardized characterization workflows.
Introduction to Novel this compound-Based Alloys
This compound has long been recognized for its outstanding catalytic activity and resistance to corrosion and oxidation. However, its high cost and, in some cases, suboptimal durability under harsh operating conditions have driven the exploration of this compound-based alloys. By strategically combining this compound with other elements, it is possible to create new materials with enhanced properties, often with a reduced this compound content. Recent advancements have focused on high-entropy alloys (HEAs), core-shell nanoparticles, and binary and ternary systems designed for specific high-performance applications, from next-generation catalysts to durable biomedical implants.
Quantitative Data on Alloy Properties
The following tables summarize the key mechanical and catalytic performance metrics of several novel and conventional this compound-based alloys.
Mechanical Properties of this compound Alloys
The mechanical properties of this compound alloys are critical for structural applications, including in the jewelry and biomedical fields. Alloying elements can significantly increase the hardness and strength of this compound.
| Alloy Composition (wt.%) | Condition | Vickers Hardness (HV) | Ultimate Tensile Strength (UTS) (MPa) | Elongation (%) |
| Pure this compound | Annealed | ~50 | - | - |
| Pt-5% Cu | 90% Cold Worked | - | 560 | 2 |
| Pt-5% Cu | Heat Treated (800°C) | 75 | 320 | 38 |
| Pt-5% Ru | 90% Cold Worked | - | 660 | 3 |
| Pt-5% Ru | Heat Treated (800°C) | 135 | 450 | 28 |
| 95Pt-5Ir | As-Cast | 102 | 338 | 32 |
| 90Pt-10Ir | As-Cast | 145 | 455 | 35 |
| 90Pt-10Rh | As-Cast | 121 | 428 | 30 |
Data compiled from multiple sources.[1][2][3][4]
Catalytic Activity of this compound-Based Alloys
The catalytic performance of this compound-based alloys is crucial for applications in fuel cells and other electrochemical devices. The Oxygen Reduction Reaction (ORR) and Hydrogen Evolution Reaction (HER) are key benchmarks for these materials.
| Catalyst | Reaction | Mass Activity (A/mg_Pt) | Specific Activity (mA/cm²) | Overpotential at 10 mA/cm² (mV) |
| Pt/C (Commercial) | ORR | ~0.2-0.4 | ~0.2-0.5 | - |
| Pt/C (Commercial) | HER | - | - | 31 |
| Ir-Pt Core-Shell | ORR | ~2.6 times TKK Pt/C | ~2.0 times TKK Pt/C | - |
| Pt@PtIr Nanodendrites | HER | - | - | 22 |
| Pt₂₃Ir₄₂Ru₃₅/C | HER | - | - | 26.6 |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel this compound-based alloys.
Synthesis Methodologies
Arc melting is a common technique for producing high-purity bulk metallic alloys, including high-entropy alloys.
Protocol:
-
Pre-Melting Preparation:
-
Weigh high-purity (typically >99.9%) elemental precursors in the desired stoichiometric ratios.
-
Clean the surfaces of the elemental pieces by etching or mechanical polishing to remove any oxide layers.
-
Press the elemental mixture into a compact pellet.
-
-
Furnace Preparation:
-
Place the pellet on a water-cooled copper hearth inside the arc melting chamber.
-
Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁵ mbar) to minimize atmospheric contamination.
-
Backfill the chamber with a high-purity inert gas, such as argon, to a pressure slightly above atmospheric to prevent air ingress.
-
-
Melting Process:
-
Initiate an electric arc between a non-consumable tungsten electrode and the sample pellet.
-
Melt the sample completely. To ensure homogeneity, the ingot should be flipped and re-melted multiple times (typically 4-5 times). A titanium getter is often melted first to further purify the chamber atmosphere.
-
-
Solidification and Post-Melting Treatment:
-
Allow the molten ingot to solidify on the cooled copper hearth.
-
The as-cast ingot can then be subjected to further heat treatments, such as annealing, to homogenize the microstructure.
-
The sol-gel method is a versatile wet-chemical technique for synthesizing nanoparticles with controlled size and composition. This protocol describes the synthesis of a Pt nanoparticle core with a silica shell.
Protocol:
-
Core Synthesis:
-
Synthesize this compound nanoparticles (2-3 nm) via a chemical reduction method, stabilized with a polymer such as poly(vinylpyrrolidone) (PVP).
-
-
Silica Shell Formation:
-
Disperse the PVP-stabilized Pt nanoparticles in a water/ethanol mixture.
-
Add tetraethyl orthosilicate (TEOS), the silica precursor, to the solution.
-
Introduce ammonia as a catalyst to initiate the hydrolysis and condensation of TEOS on the surface of the Pt nanoparticles.
-
Control reaction parameters such as the concentration of water, ammonia, and Pt nanoparticles to ensure the formation of a uniform silica shell and prevent the formation of core-free silica particles.[8]
-
-
Purification and Collection:
-
Collect the resulting core-shell nanoparticles by centrifugation.
-
Wash the particles multiple times with ethanol and water to remove unreacted precursors and byproducts.
-
Dry the final product under vacuum or in a low-temperature oven.
-
Electrochemical Characterization of Catalytic Activity
The rotating disk electrode (RDE) technique is a standard method for evaluating the intrinsic activity of electrocatalysts for the ORR.
Protocol:
-
Electrode Preparation:
-
Prepare a catalyst ink by dispersing a known amount of the catalyst powder in a solution of deionized water, isopropanol, and a small amount of Nafion® ionomer.
-
Sonnicate the ink to ensure a homogeneous dispersion.
-
Deposit a precise volume of the ink onto a polished glassy carbon electrode to achieve a specific catalyst loading (e.g., 10-20 µg_Pt/cm²).
-
Dry the electrode under controlled conditions to form a uniform thin film.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell with the catalyst-coated glassy carbon as the working electrode, a this compound wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).
-
Fill the cell with an appropriate electrolyte, typically 0.1 M HClO₄ for ORR studies.
-
-
Measurement Procedure:
-
Electrochemical Cleaning: Cycle the electrode potential in a de-aerated (N₂-saturated) electrolyte to clean the catalyst surface.[9]
-
Electrochemical Surface Area (ECSA) Measurement: Record a cyclic voltammogram (CV) in the de-aerated electrolyte. The area of the hydrogen underpotential deposition (H-upd) region is used to calculate the ECSA.
-
ORR Activity Measurement: Saturate the electrolyte with high-purity oxygen. Record a linear sweep voltammogram (LSV) while rotating the electrode at a constant speed (e.g., 1600 rpm).[10][11][12]
-
Data Analysis: Correct the ORR polarization curve for background currents and mass-transport limitations (using the Koutecký-Levich equation) to determine the kinetic current. Normalize the kinetic current to the ECSA to obtain the specific activity and to the this compound loading to get the mass activity.[9]
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the discovery and characterization of novel this compound-based alloys.
References
- 1. techformcasting.com [techformcasting.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hydrogen.energy.gov [hydrogen.energy.gov]
- 11. research-hub.nrel.gov [research-hub.nrel.gov]
- 12. researchgate.net [researchgate.net]
Theoretical Modeling of Platinum Catalytic Cycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of platinum catalytic cycles, with a focus on computational methodologies. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound catalysis plays a crucial role. This guide delves into the core principles of modeling these complex reactions, details the computational protocols for accurate simulations, presents quantitative data from seminal studies, and visualizes key catalytic cycles and workflows.
Introduction to Theoretical Modeling in this compound Catalysis
Theoretical modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of this compound catalysts. These computational approaches provide insights into reaction mechanisms, intermediates, transition states, and the energetics of catalytic cycles at an atomic level of detail, which can be challenging to obtain through experimental methods alone. By simulating the interactions between reactants, intermediates, and the this compound surface, researchers can elucidate reaction pathways, identify rate-determining steps, and rationally design more efficient and selective catalysts.
This compound's versatility as a catalyst stems from its electronic structure, which allows it to effectively activate a wide range of chemical bonds. Theoretical modeling helps to explain this by calculating properties such as adsorption energies of reactants and intermediates, and the energy barriers for elementary reaction steps. This information is critical for understanding catalyst activity and selectivity. Furthermore, computational models can explore the effects of catalyst structure, including surface morphology and the presence of promoters or poisons, on the catalytic performance.
Key this compound Catalytic Cycles: Mechanisms and Energetics
This section details the mechanisms and energetics of several important this compound-catalyzed reactions. The quantitative data, including reaction energies (ΔE) and activation barriers (Ea), are summarized in the tables that follow. These values are crucial for understanding the feasibility and kinetics of each elementary step in the catalytic cycle.
CO Oxidation on Pt(111)
The oxidation of carbon monoxide (CO) on this compound surfaces is a fundamentally important reaction in applications such as automotive catalytic converters and fuel cells. The most widely accepted mechanism for this reaction on Pt(111) is the Langmuir-Hinshelwood mechanism, where both CO and oxygen are adsorbed onto the this compound surface before reacting.
The catalytic cycle can be summarized as follows:
-
CO Adsorption: CO molecules from the gas phase adsorb onto the this compound surface.
-
O₂ Dissociation: Molecular oxygen adsorbs and dissociates into two oxygen atoms.
-
Surface Reaction: An adsorbed CO molecule reacts with an adsorbed oxygen atom to form CO₂.
-
CO₂ Desorption: The resulting CO₂ molecule desorbs from the surface, regenerating the active site.
Table 1: Energetics of CO Oxidation on Pt(111)
| Reaction Step | Initial State | Transition State | Final State | ΔE (eV)[1] | Ea (eV)[1] |
| CO Adsorption | CO(g) + | - | CO | -1.45 | - |
| O₂ Dissociation | O₂(g) + 2 | - | 2O | -1.20 | ~0.0 |
| CO* + O* → CO₂ | CO + O | [CO-O] | CO₂ | -1.13 | 1.05 |
| CO₂ Desorption | CO₂ | - | CO₂(g) + * | 0.25 | - |
* denotes a species adsorbed on the Pt(111) surface.
Methanol Oxidation on Pt(111)
Methanol oxidation is a key reaction in direct methanol fuel cells (DMFCs). The reaction on this compound surfaces is complex, involving a series of dehydrogenation steps. The complete oxidation of methanol to CO₂ involves the transfer of six electrons. A common pathway involves the initial cleavage of a C-H bond.[2][3]
A representative reaction pathway is:
-
Methanol Adsorption: CH₃OH adsorbs onto the Pt(111) surface.
-
First Dehydrogenation: The adsorbed methanol loses a hydrogen atom to form a hydroxymethyl (CH₂OH) intermediate.
-
Second Dehydrogenation: The CH₂OH intermediate loses another hydrogen to form formaldehyde (CH₂O).
-
Third Dehydrogenation: Formaldehyde dehydrogenates to form a formyl (CHO) intermediate.
-
Fourth Dehydrogenation: The formyl intermediate loses its hydrogen to form adsorbed CO.
-
CO Oxidation: The adsorbed CO is then oxidized to CO₂ via reaction with an adsorbed hydroxyl species (OH*), which is formed from the dissociation of water.
Table 2: Energetics of Methanol Dehydrogenation on Pt(111)
| Reaction Step | Initial State | Final State | ΔE (kJ/mol)[3] | Ea (kJ/mol)[3] |
| CH₃OH* → CH₂OH* + H | CH₃OH | CH₂OH* + H | -16 | 50 |
| CH₂OH → CH₂O* + H | CH₂OH | CH₂O* + H | 37 | - |
| CH₂O → CHO* + H | CH₂O | CHO* + H | -63 | - |
| CHO → CO* + H | CHO | CO* + H* | -80 | - |
* denotes a species adsorbed on the Pt(111) surface.
Visualizing Catalytic Cycles and Workflows
Visual representations are essential for understanding the complex relationships within catalytic cycles and computational workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key processes in this compound catalysis modeling.
Caption: Langmuir-Hinshelwood mechanism for CO oxidation on a Pt(111) surface.
Caption: Stepwise dehydrogenation pathway of methanol to CO on a Pt(111) surface.
Caption: A typical workflow for a DFT study of a surface catalytic reaction.
Methodologies and Protocols for Theoretical Modeling
This section provides a detailed guide to the computational methodologies used for modeling this compound catalytic cycles, focusing on Density Functional Theory (DFT) calculations.
Computational Details: A Step-by-Step Protocol
The following protocol outlines the typical steps and parameters for performing a DFT calculation for a reaction on a this compound surface using a plane-wave DFT code like VASP or Quantum ESPRESSO.
-
Constructing the Surface Model (Slab Model):
-
The Pt(111) surface is modeled using a slab approach. A slab of several atomic layers (typically 3-5) is cut from a bulk-optimized this compound crystal structure.
-
A vacuum layer of at least 15 Å is added perpendicular to the surface to avoid interactions between periodic images of the slab.
-
During geometry optimization, the bottom one or two layers of the slab are typically fixed to their bulk positions to simulate the bulk crystal, while the top layers and any adsorbates are allowed to relax.
-
-
Choosing the DFT Functional:
-
The choice of the exchange-correlation functional is crucial for the accuracy of the calculations. For this compound surfaces, the Generalized Gradient Approximation (GGA) is commonly used.
-
The Perdew-Burke-Ernzerhof (PBE) functional is a widely used and well-tested functional for this type of system.
-
-
Pseudopotentials and Plane-Wave Basis Set:
-
The interaction between the core and valence electrons is described by pseudopotentials. For this compound, it is important to use a pseudopotential that accurately describes the relativistic effects. Projector-Augmented Wave (PAW) pseudopotentials are a common choice.
-
The plane-wave basis set cutoff energy determines the accuracy of the calculation. A cutoff energy of 400-500 eV is typically sufficient for calculations involving this compound.
-
-
Brillouin Zone Sampling (k-points):
-
The electronic states are sampled in the reciprocal space (the Brillouin zone) using a grid of k-points.
-
For a typical (3x3) or (4x4) supercell of a Pt(111) surface, a Monkhorst-Pack k-point mesh of 3x3x1 or 4x4x1 is often adequate.
-
-
Geometry Optimization:
-
The atomic positions of the adsorbates and the top layers of the this compound slab are relaxed until the forces on each atom are below a certain threshold (e.g., 0.01-0.03 eV/Å).
-
-
Transition State Search:
-
To calculate activation barriers, the transition state (TS) of each elementary reaction step must be located.
-
The Climbing Image Nudged Elastic Band (CI-NEB) method is a robust and commonly used method for finding the minimum energy path and the transition state between a given initial and final state.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized structures of intermediates and transition states.
-
These calculations serve two purposes: to confirm that the intermediates are true minima (all real frequencies) and that the transition states are first-order saddle points (one imaginary frequency), and to calculate the zero-point vibrational energy (ZPVE) corrections to the electronic energies.
-
Software for Theoretical Modeling
A variety of software packages are available for performing DFT calculations on catalytic systems. Some of the most widely used include:
-
VASP (Vienna Ab initio Simulation Package): A powerful and widely used plane-wave DFT code, particularly well-suited for solid-state and surface science calculations.
-
Quantum ESPRESSO: An open-source suite of codes for electronic-structure calculations and materials modeling, also based on a plane-wave basis set and pseudopotentials.
-
Gaussian: A popular quantum chemistry software package that is often used for calculations on molecular catalysts and cluster models of surfaces.
-
Amsterdam Modeling Suite (AMS): A comprehensive computational chemistry software package that includes modules for both molecular and periodic DFT calculations.
Conclusion
Theoretical modeling provides a powerful and versatile framework for gaining a deep, molecular-level understanding of this compound catalytic cycles. By combining robust computational methodologies with careful analysis, researchers can elucidate complex reaction mechanisms, identify key factors controlling catalyst performance, and guide the rational design of next-generation catalysts. This technical guide has provided an overview of the core principles, detailed selected catalytic cycles with quantitative data, visualized key processes, and outlined the computational protocols necessary for conducting such theoretical investigations. As computational power continues to grow and theoretical methods become more sophisticated, the predictive power of these models will undoubtedly play an increasingly important role in the advancement of catalysis science and its applications in industry and medicine.
References
The Interaction of Platinum with Biological Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular interactions between platinum-based compounds and biological macromolecules. It focuses on the mechanisms of action of this compound anticancer drugs, their interactions with DNA and proteins, the cellular pathways they trigger, and the experimental techniques used to study these phenomena.
Core Interaction: this compound and Deoxyribonucleic Acid (DNA)
The primary mechanism of action for this compound-based anticancer drugs like cisplatin is their covalent binding to nuclear DNA.[1] Following cellular uptake, the chloride ligands of cisplatin are hydrolyzed, creating highly reactive aqua species that readily form bonds with nucleophilic sites on biomolecules.[2] The primary target within DNA is the N7 position of purine bases, particularly guanine.[3]
The formation of this compound-DNA adducts disrupts the DNA structure, interfering with replication and transcription, which, if not repaired, triggers signaling cascades leading to programmed cell death (apoptosis).[3][4]
Types of this compound-DNA Adducts
The most common and therapeutically significant adducts formed by cisplatin are:
-
1,2-Intrastrand Cross-links: These account for the majority of adducts, where this compound binds to the N7 atoms of two adjacent guanines (1,2-d(GpG) adducts, ~65-90%) or an adjacent adenine and guanine (1,2-d(ApG) adducts, ~10-25%).[3][5]
-
Interstrand Cross-links: These are less frequent but highly cytotoxic, linking guanines on opposite DNA strands.
-
Monofunctional Adducts: this compound binds to a single base, serving as an intermediate before forming a cross-link.[1]
Quantitative Data: Structural and Kinetic Parameters
The formation of these adducts induces significant conformational changes in the DNA double helix. These distortions are crucial for the drug's efficacy as they are recognized by cellular proteins that mediate the downstream cytotoxic effects.
Table 1: Quantitative Data on this compound-DNA Interactions
| Parameter | Value | This compound Compound | Method | Reference(s) |
| DNA Bending Angle | ||||
| 1,2-d(GpG) Intrastrand | 30° - 44° | Cisplatin | AFM, Gel Electrophoresis | [6][7] |
| 1,2-d(GpG) Intrastrand | ~40° toward major groove | Cisplatin | Gel Electrophoresis | [8] |
| Interstrand Cross-link | ~55° toward major groove | Cisplatin | Molecular Mechanics | [9] |
| Binding Energy | ||||
| Major Groove Binding | ≈ -12.5 kcal/mol | Cisplatin | Mathematical Modeling | [2] |
| Minor Groove Binding | ≈ -6.0 kcal/mol | Cisplatin | Mathematical Modeling | [2] |
| Reaction Kinetics | ||||
| Monoadduct Formation (k₁) | (1.88 ± 0.30) × 10⁻⁵ s⁻¹ | Carboplatin | Accelerator Mass Spec. | [10] |
| Diadduct Formation (k₂) | (1.47 ± 0.26) × 10⁻⁴ s⁻¹ | Carboplatin | Accelerator Mass Spec. | [10] |
| Free Energy Barrier | ||||
| First Guanine Binding | 19.5 kcal/mol | Cisplatin | Density Functional Theory | [11] |
| Adduct Closure (GG) | 22.5 kcal/mol | Cisplatin | Density Functional Theory | [11] |
| Adduct Removal | ||||
| Half-life (t₁/₂) | ~32 hours | Cisplatin | ICP-MS | [12] |
This compound Interactions with Proteins
While DNA is the primary therapeutic target, a significant fraction of administered this compound (65-98% within one day) binds to proteins in the plasma and within cells.[13] These interactions are critical as they influence the drug's bioavailability, transport, and side effects. The most common amino acid residues targeted by this compound are those with sulfur-containing side chains (methionine, cysteine) and imidazole groups (histidine).[13][14]
Human serum albumin (HSA) is a major binding protein in the blood, effectively acting as a reservoir and transport medium for the drug.
Table 2: Cytotoxicity of this compound Compounds in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference(s) |
| Cisplatin | A2780 | Ovarian | 1.92 | 4 h | [15] |
| Cisplatin | CP70 (Resistant) | Ovarian | 18.00 | 4 h | [15] |
| Cisplatin | C30 (Resistant) | Ovarian | 56.77 | 4 h | [15] |
| Cisplatin | A2780s | Ovarian | 10.6 | 48 h | [16] |
| Cisplatin | SK-OV-3/DDP | Ovarian | 14.26 | 48 h | [16] |
| Cisplatin | HeLa | Cervical | 28.77 µg/mL | 24 h | [17] |
| Cisplatin | DU-145 | Prostate | 57.81 µg/mL | 24 h | [17] |
| Oxaliplatin | NTERA-2 | Testicular | 20 | - | [18] |
Note: IC₅₀ values can vary significantly based on experimental conditions and cell line characteristics. Values in µg/mL are presented as reported in the source.
Cellular Signaling Pathways Activated by this compound Drugs
The cellular response to this compound-induced DNA damage is a complex network of signaling pathways that ultimately determine the cell's fate—be it cell cycle arrest and DNA repair, or apoptosis.
DNA Damage Response and p53 Activation
Cisplatin-induced DNA lesions trigger the DNA damage response (DDR). The tumor suppressor protein p53 plays a central role in this process.[19] Upon sensing damage, p53 is phosphorylated and accumulates in the nucleus, where it acts as a transcription factor.[20] It can induce cell cycle arrest by upregulating p21, allowing time for DNA repair, or it can initiate apoptosis by upregulating pro-apoptotic proteins like Bax.[4][21]
Caption: Cisplatin-induced p53 activation pathway leading to cell cycle arrest or apoptosis.
Intrinsic Pathway of Apoptosis
This is the primary pathway for cisplatin-induced cell death.[22] Triggered by cellular stress like irreparable DNA damage, pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) are activated.[4] These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which cleaves key cellular substrates, dismantling the cell.[3][15]
Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by cisplatin.
Endoplasmic Reticulum (ER) Stress Pathway
Cisplatin can also induce apoptosis by causing stress in the endoplasmic reticulum, the site of protein folding.[23] This activates the Unfolded Protein Response (UPR). One key branch of the UPR involves the activation of the PERK kinase, which leads to the phosphorylation of eIF2α and the preferential translation of the transcription factor ATF4.[24] ATF4 upregulates the pro-apoptotic factor CHOP, which promotes cell death.[25][26][27]
Caption: Cisplatin-induced ER stress response via the PERK-ATF4-CHOP signaling axis.
Experimental Protocols and Methodologies
A variety of sophisticated techniques are employed to investigate the interactions between this compound compounds and biomolecules.
Quantifying this compound-DNA Adducts by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the total amount of this compound bound to DNA.[28][29]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., A2780 ovarian cancer cells) to the desired confluency. Treat with a known concentration of the this compound drug (e.g., cisplatin at its IC₅₀) for a specified duration (e.g., 24 hours).[28]
-
DNA Isolation: Harvest the cells and lyse them. Isolate high molecular weight genomic DNA using a commercial kit. Treat with RNase to remove RNA contamination.
-
DNA Quantification: Measure the concentration of the isolated DNA using a spectrophotometer (A₂₆₀) or a fluorescent dye-based assay (e.g., Hoechst 33258).[12]
-
Sample Digestion: Place a known amount of DNA (e.g., 10 µg) in a metal-free tube. Add concentrated (70%) trace-metal grade nitric acid and heat (e.g., 65-95°C) in a fume hood to digest all organic material and solubilize the this compound.[28][30]
-
ICP-MS Analysis: Dilute the digested sample to a final nitric acid concentration of ~2%. Analyze the sample using an ICP-MS instrument. Prepare a standard curve using known concentrations of a this compound standard to quantify the amount of this compound in the sample.
-
Data Normalization: Express the results as the amount of this compound per unit of DNA (e.g., pg of Pt per µg of DNA).[12]
Identifying Protein Binding Sites by Mass Spectrometry
A bottom-up proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to identify the specific amino acid residues on a protein that bind to this compound.[31]
Caption: Experimental workflow for identifying this compound binding sites on proteins via mass spectrometry.
Methodology:
-
Incubation: Incubate the target protein (e.g., cytochrome c, human serum albumin) or a complex protein mixture (e.g., cell lysate, serum) with the this compound drug at a specific molar ratio (e.g., 1:3) and for a set time (e.g., 24 hours at 37°C).[13][31]
-
Digestion: Denature the proteins and digest them into smaller peptides using a protease like trypsin.[14]
-
LC Separation: Separate the resulting peptide mixture using high-performance liquid chromatography (HPLC), typically reverse-phase chromatography.[31]
-
MS/MS Analysis: Introduce the separated peptides into a tandem mass spectrometer (e.g., ESI-Q-TOF or FT-ICR).
-
MS1 Scan: The first stage scans for all peptide ions. Platinated peptides are identified by their characteristic isotopic pattern.
-
MS2 Scan (Fragmentation): Select a platinated peptide ion and fragment it (e.g., via collision-induced dissociation).
-
-
Data Analysis: Analyze the fragmentation pattern (MS2 spectrum) to determine the peptide's amino acid sequence and pinpoint the specific residue(s) to which the this compound moiety is attached.[14]
Determining Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a drug.[32]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[33]
-
Drug Treatment: Prepare serial dilutions of the this compound drug. Remove the old media from the cells and add the media containing the different drug concentrations. Include untreated control wells. Incubate for a desired period (e.g., 24, 48, or 72 hours).[33]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[34][35]
-
Solubilization: Remove the MTT solution and add a solvent (e.g., isopropanol, DMSO) to each well to dissolve the formazan crystals.[35]
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570-595 nm) using a microplate reader.
-
IC₅₀ Calculation: Plot cell viability (%) against drug concentration. Use a suitable regression model (e.g., four-parameter logistic) to calculate the IC₅₀ value, which is the concentration of the drug that reduces cell viability by 50%.[17]
Structural Elucidation by X-ray Crystallography
X-ray crystallography provides atomic-resolution three-dimensional structures of this compound-biomolecule adducts, offering unparalleled insight into the precise geometry of the interaction.[36]
Methodology:
-
Sample Preparation: Synthesize and purify the target biomolecule (e.g., a specific DNA oligonucleotide). React it with the this compound compound to form the adduct. Purify the resulting adduct.
-
Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitants) to find the optimal conditions for growing a single, well-ordered crystal of the adduct. This is often the most challenging step.
-
Data Collection: Mount the crystal and expose it to a focused beam of X-rays, typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots.[36] Collect this diffraction data as the crystal is rotated.
-
Structure Solution: Measure the intensities of the diffraction spots. Use computational methods (e.g., molecular replacement or direct methods) to solve the "phase problem" and generate an initial electron density map.
-
Model Building and Refinement: Build an atomic model of the this compound-biomolecule adduct into the electron density map. Refine the model computationally to achieve the best possible fit with the experimental diffraction data.[37] The final refined structure reveals bond lengths, angles, and the overall conformation of the adduct.[35]
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. mdpi.com [mdpi.com]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Cisplatin Binding to Thymine and Cytosine on a Single-Stranded Oligodeoxynucleotide by High Resolution FT-ICR Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of single, cisplatin-induced DNA bends by atomic force microscopy and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The major adduct of the antitumor drug cis-diamminedichlorothis compound(II) with DNA bends the duplex by approximately equal to 40 degrees toward the major groove - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distortions induced in DNA by cis-platinum interstrand adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of this compound-DNA adducts in cells treated with this compound(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry evidence for cisplatin as a protein cross-linking reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 17. IC50 Evaluation of this compound Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Cytotoxicity of this compound Anticancer Drugs in Mammalian Cell Lines of M" by Hosannah Evie [digitalcommons.wku.edu]
- 19. Activation and involvement of p53 in cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Molecular imaging of p53 signal pathway in lung cancer cell cycle arrest induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Endoplasmic reticulum stress and quality control in relation to cisplatin resistance in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cisplatin-induced regulation of signal transduction pathways and transcription factors in p53-mutated subclone variants of hepatoma cells: Potential application for therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Licorice attenuates cisplatin-induced hepatotoxicity by alleviating endoplasmic reticulum stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantifying intracellular this compound accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantifying Intracellular this compound Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. texaschildrens.org [texaschildrens.org]
- 34. Evaluation of cytotoxic activity of this compound nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 36. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 37. X-ray crystallography - Wikipedia [en.wikipedia.org]
Core Principles of Platinum Electrochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Platinum, a noble metal, stands as a cornerstone in the field of electrochemistry due to its remarkable catalytic activity and stability across a wide range of electrochemical reactions. This technical guide delves into the fundamental principles governing the electrochemical behavior of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core properties. The guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for crucial characterization techniques, and presents visual diagrams to elucidate complex reaction pathways and experimental workflows.
The this compound-Electrolyte Interface: A Dynamic Environment
The electrochemical behavior of this compound is dictated by the intricate interactions occurring at the interface between the solid this compound electrode and the liquid electrolyte. This region, known as the electrochemical double layer, is characterized by a separation of charge, with a layer of charged species from the electrolyte accumulating at the electrode surface. The structure of this double layer is highly dependent on the applied potential, the composition of the electrolyte (including the nature of the ions and the pH), and the crystallographic orientation of the this compound surface.[1]
A key parameter governing the interfacial properties is the potential of zero charge (PZC) , the electrode potential at which the net charge on the electrode surface is zero. The PZC is a critical reference point for understanding adsorption phenomena and electrostatic effects at the interface. For this compound, the PZC is sensitive to the crystallographic orientation of the surface and the composition of the electrolyte.[2][3][4]
Fundamental Electrochemical Reactions on this compound
This compound is renowned for its exceptional catalytic activity towards several key electrochemical reactions, most notably the Hydrogen Evolution Reaction (HER) and the Oxygen Reduction Reaction (ORR).
Hydrogen Evolution Reaction (HER)
The HER is the process of generating hydrogen gas from the reduction of protons or water molecules. On this compound in acidic media, the reaction proceeds through a mechanism involving the initial adsorption of a hydrogen atom (Volmer step), followed by either the combination of two adsorbed hydrogen atoms (Tafel step) or the reaction of an adsorbed hydrogen atom with a proton and an electron (Heyrovsky step).[5][6]
-
Volmer step: H⁺ + e⁻ + Pt → Pt-H_ads
-
Tafel step: Pt-H_ads + Pt-H_ads → 2Pt + H₂
-
Heyrovsky step: Pt-H_ads + H⁺ + e⁻ → Pt + H₂
In acidic solutions, the Tafel step is often considered the rate-determining step (RDS), leading to a theoretical Tafel slope of approximately 30 mV/dec.[5][7] However, in alkaline media, the Volmer step, involving the dissociation of water, can become rate-limiting, resulting in a Tafel slope of around 120 mV/dec.[5][8]
Oxygen Reduction Reaction (ORR)
The ORR is a crucial reaction in fuel cells and metal-air batteries. On this compound, the ORR can proceed through a direct four-electron pathway, reducing oxygen directly to water, or a two-electron pathway that produces hydrogen peroxide as an intermediate. The reaction mechanism is highly dependent on the electrode potential, pH, and the this compound surface structure.[9]
The ORR kinetics on this compound are complex, with Tafel slopes varying with temperature and crystal face.[9] For instance, on Pt(111) and Pt(100) in alkaline solutions, Tafel slopes have been observed to decrease with increasing temperature.[9]
The Influence of Surface Structure and Adsorption
The electrochemical properties of this compound are profoundly influenced by its surface crystallography. Single-crystal studies have revealed that different crystallographic planes, such as Pt(111), Pt(100), and Pt(110), exhibit distinct activities and selectivities for various reactions.[1] This structure sensitivity arises from the different arrangements of surface atoms, which in turn affect the adsorption energies of reactants, intermediates, and products.
The adsorption of various species from the electrolyte, including anions like sulfate and chloride, can significantly modify the electrochemical behavior of this compound by blocking active sites or altering the electronic properties of the surface.[10] The Gibbs energy of adsorption for these species is a key thermodynamic parameter that quantifies the strength of their interaction with the this compound surface.[10][11]
Data Presentation
The following tables summarize key quantitative data for the electrochemistry of this compound, providing a basis for comparison across different surface structures and conditions.
Table 1: Kinetic Parameters for the Hydrogen Evolution Reaction (HER) on this compound
| This compound Surface | Electrolyte | Exchange Current Density (j₀) (mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Reference(s) |
| Polycrystalline | Acidic | 9.6 - 11.1 | ~30 | [7][12] |
| Polycrystalline | 0.1 M KOH | ~0.7 (at 20°C) | - | [13] |
| Pt(111) | Acidic | - | ~30 - 40 | [6] |
| Pt(111) | Alkaline | - | ~100 | [14] |
Table 2: Kinetic Parameters for the Oxygen Reduction Reaction (ORR) on this compound
| This compound Surface | Electrolyte | Tafel Slope (mV dec⁻¹) | Temperature (K) | Reference(s) |
| Pt(111) | Alkaline | 86 - 57 | 293 - 333 | [9] |
| Pt(100) | Alkaline | 112 - 60 | 293 - 333 | [9][15] |
| Pt(110) | Alkaline | 192 - 83 | 293 - 333 | [9] |
Table 3: Potentials of Zero Charge (PZC) for this compound Electrodes
| This compound Surface | Electrolyte | Potential of Zero Charge (V vs. SHE) | Method | Reference(s) |
| Polycrystalline | - | 0.231 ± 0.076 | Phase-sensitive SHG | [16] |
| Pt(111) | 0.1 M HClO₄ | 0.33 | CO charge displacement | [4] |
| Pt(111) | 0.5 M H₂SO₄ | 0.335 | CO charge displacement | [4] |
| Pt(100) | - | ~0 | Estimated from work function | [1] |
| Pt(110) | - | ~0 | Estimated from work function | [1] |
Table 4: Thermodynamic Data for Adsorption on Pt(111)
| Adsorbed Species | Electrolyte | Standard Gibbs Energy of Adsorption (ΔG°ads) (kJ mol⁻¹) | Reference(s) |
| Hydrogen | - | - | |
| OH | - | - | [10] |
| Chloride | - | - | [10] |
| Sulfate | - | Varies with potential and pH | [10][17] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable electrochemical data. The following sections outline the methodologies for key experiments in this compound electrochemistry.
Electrode Preparation and Cleaning
Objective: To prepare a clean and reproducible this compound electrode surface for electrochemical measurements.
Materials:
-
This compound working electrode (e.g., polycrystalline disk, single crystal)
-
Polishing materials (e.g., alumina slurries of different particle sizes, polishing pads)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Nitric acid (10% solution)
-
Hydrochloric acid (concentrated)
-
Deionized water (ultrapure)
-
Ultrasonic bath
-
Glass beakers
Procedure:
-
Mechanical Polishing (for polycrystalline electrodes):
-
Polish the electrode surface with successively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
After the final polish, sonicate the electrode in deionized water for 10-15 minutes to remove any embedded polishing particles.
-
-
Chemical Cleaning:
-
Immerse the electrode in Piranha solution for 1-3 hours, depending on the level of contamination.[4]
-
Carefully remove the electrode and rinse extensively with deionized water.
-
Soak the electrode in a 10% nitric acid solution for 2-3 hours.[4]
-
Rinse with deionized water.
-
Immerse the electrode in concentrated hydrochloric acid for 5-30 minutes.[4]
-
Rinse thoroughly with deionized water.
-
-
Electrochemical Cleaning:
-
Place the cleaned electrode in a deaerated electrolyte solution (e.g., 0.5 M H₂SO₄).
-
Cycle the potential repeatedly (e.g., between the hydrogen evolution and oxygen evolution regions) until a stable and characteristic cyclic voltammogram for clean this compound is obtained.
-
Cyclic Voltammetry (CV)
Objective: To characterize the electrochemical behavior of the this compound electrode and study surface processes like adsorption/desorption and oxide formation/reduction.
Materials:
-
Cleaned this compound working electrode
-
Reference electrode (e.g., Ag/AgCl, SCE)
-
Counter electrode (e.g., this compound wire or mesh)
-
Electrochemical cell
-
Potentiostat
-
Electrolyte solution (deaerated)
Procedure:
-
Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deaerated electrolyte.
-
-
Instrument Setup:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters in the software, including the initial potential, final potential, vertex potentials, and scan rate. A typical scan rate for qualitative analysis is 50-100 mV/s.
-
-
Data Acquisition:
-
Start the experiment. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.
-
Record several cycles until the voltammogram is stable.
-
-
Data Analysis:
-
The resulting plot of current versus potential (the cyclic voltammogram) reveals characteristic peaks corresponding to different electrochemical processes, such as hydrogen adsorption/desorption, double-layer charging, and this compound oxide formation/reduction.[18]
-
CO Stripping Voltammetry
Objective: To determine the electrochemically active surface area (ECSA) of the this compound electrode.
Materials:
-
Same as for Cyclic Voltammetry
-
Carbon monoxide (CO) gas
Procedure:
-
CO Adsorption:
-
Bubble CO gas through the electrolyte for a set period (e.g., 15-30 minutes) while holding the this compound electrode at a potential where CO adsorbs but is not oxidized (e.g., 0.1 V vs. RHE).[8]
-
-
Purging:
-
Bubble an inert gas (e.g., N₂ or Ar) through the electrolyte to remove dissolved CO.
-
-
Stripping:
-
Scan the potential in the positive direction. A sharp anodic peak will appear corresponding to the oxidative removal (stripping) of the adsorbed CO monolayer.[19]
-
-
ECSA Calculation:
-
Integrate the charge of the CO stripping peak.
-
Calculate the ECSA using the following equation: ECSA (cm²) = Q_CO / (Γ_CO * e) where Q_CO is the charge of the CO stripping peak (in Coulombs), Γ_CO is the surface density of CO molecules on this compound (typically assumed to be 420 µC cm⁻² for a monolayer), and e is the elementary charge.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts in this compound electrochemistry.
Caption: Hydrogen Evolution Reaction (HER) mechanisms on this compound.
References
- 1. Pt single crystal surfaces in electrochemistry and electrocatalysis - EES Catalysis (RSC Publishing) DOI:10.1039/D3EY00260H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. frontiersin.org [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Platinum Electrode Fabrication in Electrocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication of platinum electrodes for electrocatalysis, a critical component in various electrochemical applications, including sensor development and drug metabolism studies. The following sections detail common fabrication techniques—electrodeposition, sputtering, and chemical reduction—and provide protocols for electrode characterization.
I. This compound Electrode Fabrication Techniques: A Comparative Overview
The choice of fabrication method significantly influences the morphology, surface area, and ultimately, the electrocatalytic performance of this compound electrodes. This section provides a comparative summary of the key quantitative parameters for different fabrication techniques.
| Fabrication Method | Substrate | This compound Precursor/Target | Key Deposition Parameters | Resultant Pt Characteristics | Electrocatalytic Performance Metrics |
| Electrodeposition | Glassy Carbon | 5 mM H₂PtCl₆ in 0.5 M H₂SO₄ | Potential Step Deposition: Initial Potential: 0.80 V, Final Potential: 0.05 V to 0.20 V, Time: 0.1 to 60 s | Nanoparticles (9-30 nm diameter) | Methanol Oxidation Peak Current: ~0.83 V |
| Sputtering | Si/SiO₂ | High Purity Pt Target | DC Power: 100 W, Argon Pressure: 68 mTorr | Crystalline thin films (120-130 nm thick) with columnar structure and[1] orientation | High electro-catalytic property with low resistance.[2] |
| Chemical Reduction | Carbon Support | H₂PtCl₆ | Reducing Agent: NaBH₄ or H₂ plasma | Highly dispersed nanoparticles (e.g., ~2 nm with plasma reduction at 10°C) | Enhanced mass activity and electrochemical surface area compared to bulk Pt. |
Table 1: Comparative data for this compound electrode fabrication techniques.
II. Experimental Protocols
A. Pre-treatment and Cleaning of Substrates
A pristine substrate surface is paramount for the successful fabrication of high-quality this compound electrodes. The following is a general protocol for cleaning glassy carbon electrodes.
Materials:
-
Glassy carbon electrode
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Polishing pads
-
Deionized (DI) water
-
Ethanol
-
Ultrasonic bath
Protocol:
-
Mechanical Polishing: a. Polish the glassy carbon electrode with 0.3 µm alumina slurry on a polishing pad for 5 minutes. b. Rinse thoroughly with DI water. c. Polish with 0.05 µm alumina slurry on a separate polishing pad for 5 minutes. d. Rinse thoroughly with DI water.
-
Ultrasonic Cleaning: a. Sonicate the polished electrode in DI water for 5 minutes to remove any embedded alumina particles. b. Sonicate in ethanol for 5 minutes to remove organic contaminants. c. Rinse thoroughly with DI water and dry under a stream of nitrogen.
B. Fabrication Protocols
This protocol describes the potentiostatic deposition of this compound nanoparticles onto a glassy carbon electrode.[3]
Materials:
-
Cleaned glassy carbon electrode (working electrode)
-
This compound wire or sheet (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Deposition solution: 5 mM H₂PtCl₆ in 0.5 M H₂SO₄
-
Nitrogen gas for deaeration
Protocol:
-
Assemble the three-electrode electrochemical cell with the cleaned glassy carbon electrode, this compound counter electrode, and reference electrode.
-
Fill the cell with the deposition solution.
-
Deaerate the solution by bubbling with nitrogen gas for at least 15 minutes. Maintain a nitrogen blanket over the solution during the experiment.
-
Apply a potential step program using the potentiostat. A typical program consists of:
-
Initial potential: 0.80 V (where no this compound deposition occurs).
-
Final potential: A value between 0.05 V and 0.20 V.
-
Deposition time: Ranging from 0.1 to 60 seconds. The deposition time influences the size and density of the nanoparticles.
-
-
After deposition, carefully remove the electrode, rinse it thoroughly with DI water, and dry it gently.
References
Application Notes and Protocols for High-Temperature Synthesis Using Platinum Crucibles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective and safe use of platinum crucibles in high-temperature synthesis applications. Detailed protocols for common procedures are outlined to ensure reliable and reproducible results.
Introduction to this compound Crucibles in High-Temperature Synthesis
This compound is an indispensable material for high-temperature laboratory applications due to its exceptional properties. Its high melting point, chemical inertness, and resistance to corrosion and oxidation make it the material of choice for crucibles used in a variety of high-temperature processes.[1][2][3] These processes include analytical chemistry, glass and ceramic processing, and advanced materials synthesis.[1][4] this compound's stability ensures the purity of samples and the longevity of the labware, making it a cost-effective investment for critical applications.[4][5]
Key Advantages of this compound Crucibles:
-
High-Temperature Resistance: this compound can withstand extreme heat, maintaining its structural integrity in demanding experiments.[5]
-
Chemical Inertness: It resists reactions with most chemicals, which is crucial for maintaining sample purity.[5]
-
Durability: this compound and its alloys are robust and long-lasting.[5]
Quantitative Data: Properties of this compound and its Alloys
The selection of the appropriate crucible material is critical for the success of high-temperature experiments. The following table summarizes the key physical and thermal properties of pure this compound and its common alloys used in crucible manufacturing.
| Property | Pure this compound (Pt) | 5% Gold-Platinum (Pt-5%Au) | 3.5% Rhodium-Platinum (Pt-3.5%Rh) | 10% Rhodium-Platinum (Pt-10%Rh) | 10% Iridium-Platinum (Pt-10%Ir) |
| Melting Point (°C) | ~1770[6][7] | 1670 - 1750[6] | 1780 - 1850[6] | 1780 - 1850[6] | ~1790[6] |
| Maximum Continuous Use Temperature (°C) | ~1200[8] | ~1200[6] | >1200 | >1200 | >1200 |
| Key Characteristics | Excellent chemical resistance.[6] | Non-wetting properties with molten glass, easy sample removal.[6] | Superior hardness and strength for harsh conditions.[6] | Increased hardness and strength, holds shape well at high temperatures.[6] | Enhanced physical strength and resistance to thermal corrosion.[6] |
| Primary Applications | General-purpose high-temperature use, wet chemistry, ash testing.[6] | X-ray fluorescence (XRF) sample preparation, analysis of materials with phosphorus.[9] | Demanding applications requiring high mechanical strength. | High-temperature applications in harsh environments. | Applications requiring high strength and corrosion resistance. |
Experimental Protocols
General Handling and Safety Precautions
Proper handling and safety are paramount to ensure the longevity of this compound crucibles and the safety of laboratory personnel.
-
Handling: Always use clean, this compound-tipped tongs to handle crucibles. Avoid contact with less noble metals at high temperatures to prevent alloying and damage.
-
Heating and Cooling: Heat and cool this compound crucibles slowly and evenly to prevent thermal shock.[10] Place them on a ceramic or quartz support, or in an electric furnace with an asbestos sheet.[10]
-
Cleaning: After each use, allow the crucible to cool completely before cleaning. Mechanical cleaning can be followed by rinsing with distilled water or a 10% hydrochloric acid solution to remove salts and oxides.[10] For more stubborn residues, specific acid treatments or fusion with potassium bisulfate may be necessary.
Protocol for Sample Preparation for X-ray Fluorescence (XRF) Analysis via Fusion
This protocol outlines the steps for preparing a powdered sample for XRF analysis by creating a homogeneous glass disk (fusion bead). This method eliminates particle size and mineralogical effects, leading to more accurate results.
Materials:
-
This compound-5% Gold (Pt-5%Au) crucible and mold
-
Powdered sample (finely ground)
-
Lithium borate flux (e.g., lithium tetraborate)
-
Fusion apparatus or high-temperature furnace
-
This compound-tipped tongs
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the powdered sample and the lithium borate flux into the Pt-5%Au crucible. A typical sample-to-flux ratio is 1:100.
-
Mixing: Thoroughly mix the sample and flux using a vortex mixer. For certain samples, an initial oxidation step may be required.[9]
-
Fusion: Place the crucible in a fusion apparatus or a muffle furnace preheated to approximately 1000-1100°C.[11]
-
Agitation: Agitate the crucible during heating to ensure the sample completely dissolves in the molten flux, forming a homogeneous mixture.[11]
-
Casting: Once the fusion is complete and the melt is clear and bubble-free, pour the molten mixture into a pre-heated this compound mold.
-
Cooling: Allow the mold to cool, which will result in the formation of a solid glass disk.
-
Bead Removal: Carefully remove the glass bead from the mold. The non-wetting properties of the Pt-5%Au alloy facilitate easy removal.[6]
-
Analysis: The resulting glass disk is now ready for XRF analysis.
Protocol for High-Temperature Solid-State Synthesis
This protocol provides a general procedure for synthesizing a ceramic material from solid precursors using a this compound crucible.
Materials:
-
This compound or this compound-alloy crucible
-
Precursor powders (e.g., oxides, carbonates)
-
High-temperature furnace
-
Mortar and pestle (agate or alumina)
-
This compound-tipped tongs
Procedure:
-
Precursor Selection and Weighing: Select high-purity precursor powders and weigh them in the desired stoichiometric ratio.
-
Mixing: Intimately mix the precursor powders using a mortar and pestle. Wet milling with a suitable solvent (e.g., ethanol, acetone) can improve homogeneity.
-
Calcination (Initial Heating): Transfer the mixed powder into a this compound crucible. Heat the crucible in a furnace at a moderate temperature to decompose any carbonates or other volatile components. This step is crucial to prevent spillage during the final high-temperature reaction.
-
Sintering (High-Temperature Reaction): Heat the calcined powder in the this compound crucible to the desired high temperature for the solid-state reaction to occur. The temperature and duration will depend on the specific material being synthesized.
-
Intermediate Grinding: After the initial heating period, cool the crucible, remove the product, and grind it thoroughly in a mortar and pestle. This step is essential to increase the contact area between unreacted particles and promote a complete reaction.
-
Re-sintering: Return the ground powder to the this compound crucible and heat it again at the high reaction temperature for an extended period.
-
Characterization: After cooling, the final product can be analyzed using techniques such as X-ray diffraction (XRD) to confirm the desired phase formation.
-
Repeat if Necessary: If the reaction is incomplete, as determined by characterization, repeat steps 5 and 6.
Visualizations
The following diagrams illustrate key workflows in high-temperature synthesis using this compound crucibles.
Caption: Workflow for Solid-State Synthesis.
Caption: Workflow for XRF Sample Preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oms.bdu.ac.in [oms.bdu.ac.in]
- 5. Crystal growth – Alineason [alineason.com]
- 6. azom.com [azom.com]
- 7. Comparison of this compound Laboratory Crucibles for Glass Melting | SAFINA, a.s. [safina.eu]
- 8. This compound Products for Crystal Growth [xrfscientific.com]
- 9. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 10. Using A this compound Crucible: A Comprehensive Guide-csceramic.com [csceramic.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Platinum-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. While palladium has long been the dominant metal catalyst in this field, platinum is emerging as a viable and, in some cases, advantageous alternative. This compound catalysts can offer unique reactivity and stability profiles, making them valuable tools for challenging coupling reactions, particularly in the synthesis of complex molecules relevant to the pharmaceutical industry.
This document provides detailed application notes and protocols for this compound-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling of aryl halides. The information presented is intended to guide researchers in the practical application of these methods.
Application Example: this compound-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials. While typically catalyzed by palladium, this compound complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands, have shown significant promise in catalyzing the coupling of challenging substrates like aryl chlorides.
General Reaction Scheme
Quantitative Data Summary
The following table summarizes the results for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid using a this compound-NHC catalyst system.
| Entry | Aryl Chloride (Ar-Cl) | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 92 |
| 3 | Chlorobenzene | Biphenyl | 88 |
| 4 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 98 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 96 |
| 6 | 2-Chloropyridine | 2-Phenylpyridine | 85 |
Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), base (2.0 mmol), Pt-NHC catalyst (1-2 mol%), solvent (e.g., dioxane, toluene), temperature (80-120 °C), time (12-24 h).
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl chloride with an arylboronic acid using a pre-synthesized this compound(II)-NHC complex.
Materials:
-
This compound(II)-NHC precatalyst (e.g., [Pt(NHC)Cl2]2)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the this compound(II)-NHC precatalyst (1-2 mol%), the aryl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl chloride) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Visualizations
General Catalytic Cycle for Cross-Coupling
The generally accepted mechanism for transition metal-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A generalized catalytic cycle for this compound-catalyzed cross-coupling reactions.
Experimental Workflow
The following diagram outlines the typical workflow for setting up and performing a this compound-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Application of Platinum in Catalytic Converters for Emission Control: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic converters are indispensable components in modern vehicle exhaust systems, designed to mitigate the environmental impact of internal combustion engines. They achieve this by converting toxic pollutants into less harmful substances through catalyzed chemical reactions. Platinum (Pt), a noble metal, plays a pivotal role in this process due to its exceptional catalytic activity, high thermal stability, and resistance to poisoning.[1] This document provides detailed application notes and protocols for researchers and scientists working on the development and evaluation of this compound-based catalysts for emission control.
Mechanism of Action: The Role of this compound
In a typical three-way catalytic converter, this compound, along with palladium (Pd) and rhodium (Rh), is dispersed on a high-surface-area ceramic monolith support, often made of cordierite.[2] This support is coated with a "washcoat" of alumina (Al2O3) to further increase the surface area for catalyst deposition. This compound's primary function is to catalyze the oxidation of carbon monoxide (CO) and unburned hydrocarbons (HC).[1][2]
The key chemical reactions facilitated by this compound are:
-
Oxidation of Carbon Monoxide (CO): 2CO + O₂ → 2CO₂
-
Oxidation of Hydrocarbons (HCs): CₓHᵧ + (x + y/4)O₂ → xCO₂ + (y/2)H₂O
Simultaneously, rhodium catalyzes the reduction of nitrogen oxides (NOx) to nitrogen (N₂):
-
Reduction of Nitrogen Oxides (NOx): 2NOₓ → xO₂ + N₂
These reactions occur optimally at elevated temperatures, typically within a specific operating window.
Data Presentation: Performance Metrics
The efficiency of a this compound-based catalytic converter is influenced by several factors, including temperature, this compound loading, and the composition of the exhaust gas.
| Parameter | Typical Value/Range | Significance |
| This compound Loading | 1.5 - 2.5 g/L[3] | Affects the number of active sites and overall catalyst cost. Higher loading generally improves performance but increases expense. |
| Light-off Temperature | 250 - 400 °C[3] | The minimum temperature at which the catalyst becomes active and starts to convert pollutants effectively. A lower light-off temperature is desirable for reducing cold-start emissions. |
| Optimal Operating Temperature | 350 - 600 °C[3] | The temperature range where the catalyst exhibits maximum conversion efficiency. |
| Maximum Exceedance Temperature | > 800 °C[3] | Short-term exposure to very high temperatures can lead to catalyst deactivation through sintering of this compound nanoparticles. |
| CO Conversion Efficiency | > 90% in optimal range | Indicates the percentage of carbon monoxide converted to carbon dioxide. |
| HC Conversion Efficiency | > 90% in optimal range | Indicates the percentage of unburned hydrocarbons converted to carbon dioxide and water. |
Experimental Protocols
Protocol 1: Synthesis of Pt/Al₂O₃ Catalyst via Incipient Wetness Impregnation
This protocol describes the preparation of a this compound catalyst on an alumina support, a common formulation for automotive applications.
Materials:
-
γ-Al₂O₃ pellets or powder (high surface area)
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Determine the Pore Volume of the Alumina Support:
-
Accurately weigh a sample of the dry γ-Al₂O₃ support.
-
Slowly add deionized water from a burette to the support until the pores are completely filled and the surface appears wet.
-
The volume of water added is the pore volume of the support.
-
-
Prepare the this compound Precursor Solution:
-
Calculate the amount of H₂PtCl₆·6H₂O required to achieve the desired this compound loading (e.g., 1 wt% Pt).
-
Dissolve the calculated amount of H₂PtCl₆·6H₂O in a volume of deionized water equal to the pore volume of the alumina support determined in step 1.
-
-
Impregnation:
-
Add the this compound precursor solution dropwise to the dry γ-Al₂O₃ support while continuously mixing or tumbling to ensure uniform distribution.
-
All the solution should be absorbed by the support, resulting in a free-flowing powder or damp pellets with no excess liquid.
-
-
Drying:
-
Dry the impregnated support in an oven at 120 °C for 12 hours to remove the water.
-
-
Calcination:
-
Calcine the dried catalyst in a furnace under a flow of air.
-
Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.
-
This step decomposes the this compound precursor to this compound oxide.
-
-
Reduction (Activation):
-
Reduce the calcined catalyst in a tube furnace under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂).
-
Ramp the temperature to 400 °C at a rate of 10 °C/min and hold for 2 hours.
-
This step reduces the this compound oxide to metallic this compound, the active catalytic species.
-
Protocol 2: Characterization by Temperature-Programmed Reduction (TPR)
TPR is used to determine the reducibility of the metal species on the catalyst support.
Apparatus:
-
Chemisorption analyzer with a thermal conductivity detector (TCD)
-
Quartz U-tube reactor
-
Temperature controller and furnace
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the calcined Pt/Al₂O₃ catalyst and place it in the quartz reactor.
-
-
Pre-treatment:
-
Heat the sample to 300 °C in a flow of inert gas (e.g., Argon or Nitrogen) at a flow rate of 30 mL/min and hold for 1 hour to remove any adsorbed water and impurities.
-
Cool the sample to room temperature under the same inert gas flow.
-
-
TPR Analysis:
-
Switch the gas flow to a reducing mixture (e.g., 5% H₂ in Ar) at a flow rate of 30 mL/min.
-
Begin heating the sample from room temperature to 800 °C at a linear ramp rate of 10 °C/min.
-
The TCD will monitor the hydrogen consumption as a function of temperature.
-
-
Data Analysis:
-
A peak in the TPR profile indicates the reduction of this compound oxide species. For well-dispersed Pt/Al₂O₃ catalysts, a primary reduction peak is typically observed in the range of 200-300 °C.[4]
-
The area under the peak can be used to quantify the amount of reducible this compound species.
-
Protocol 3: Performance Evaluation by Light-Off Test
The light-off test is a standard method to evaluate the catalytic activity as a function of temperature.
Apparatus:
-
Flow reactor system with a tube furnace
-
Mass flow controllers for precise gas composition
-
Gas analyzer (e.g., Infrared gas analyzer for CO and CO₂, Flame Ionization Detector for HCs)
-
Thermocouples to measure the catalyst bed temperature
Procedure:
-
Catalyst Loading:
-
Load a known amount of the prepared catalyst into the reactor.
-
-
Pre-treatment:
-
Heat the catalyst to 500 °C in a flow of N₂ for 30 minutes to clean the surface.
-
Cool the catalyst to the starting temperature of the test (e.g., 100 °C).
-
-
Light-off Measurement:
-
Introduce a simulated exhaust gas mixture over the catalyst. A typical composition for a gasoline engine is:
-
CO: 0.5%
-
C₃H₆ (Propylene as a representative HC): 500 ppm
-
NO: 500 ppm
-
O₂: 0.5%
-
H₂O: 10% (optional, but recommended for realistic conditions)
-
Balance: N₂
-
-
Set the total flow rate to achieve a specific gas hourly space velocity (GHSV), for example, 30,000 h⁻¹.
-
Increase the catalyst bed temperature at a constant rate (e.g., 5-10 °C/min).
-
Continuously monitor the concentrations of CO, HCs, and NOx at the reactor outlet using the gas analyzer.
-
-
Data Analysis:
-
Calculate the conversion efficiency for each pollutant at each temperature point using the formula: Conversion (%) = [ (Inlet Concentration - Outlet Concentration) / Inlet Concentration ] * 100
-
Plot the conversion efficiency as a function of temperature for each pollutant.
-
Determine the light-off temperature (T₅₀), which is the temperature at which 50% conversion is achieved. This is a key metric for comparing catalyst performance.
-
Visualizations
Caption: Catalytic converter reaction pathway.
Caption: Experimental workflow for catalyst evaluation.
References
- 1. fullertreacymoney.com [fullertreacymoney.com]
- 2. This compound vs. Palladium in Converters [phoenixrefining.com]
- 3. Unlocking the Power: How this compound Boosts Catalytic Converter Efficiency - Housing Innovations [dev.housing.arizona.edu]
- 4. Kinetic Characterization of Pt/Al2O3 Catalyst for Hydrogen Production via Methanol Aqueous-Phase Reforming [mdpi.com]
Application Notes and Protocols for Platinum Resistance Thermometers in Low-Temperature Physics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platinum Resistance Thermometers (PRTs) are indispensable tools for accurate and reliable temperature measurement in low-temperature physics. Their principle of operation is based on the predictable and stable relationship between the electrical resistance of a pure this compound element and temperature.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of PRTs in cryogenic environments.
PRTs, such as the common Pt100 which has a resistance of 100 Ω at 0°C, offer high repeatability and nearly constant sensitivity at temperatures above 30 K.[4][5][6] While their sensitivity decreases at lower temperatures, specialized models are characterized for use down to 14 K.[4]
Principles of Operation
The fundamental principle behind a PRT is the temperature-dependent electrical resistance of this compound.[1][2][3] As the temperature of the this compound element changes, its electrical resistance changes in a well-defined and repeatable manner. By measuring this resistance, the temperature can be accurately determined. For precision measurements, a four-wire configuration is crucial to eliminate the influence of lead wire resistance.[7]
Types of this compound Resistance Thermometers for Low-Temperature Applications
Two primary types of PRTs are used in low-temperature physics: wire-wound and thin-film.
-
Wire-Wound PRTs: These are typically used as secondary standards due to their high stability and repeatability.[8] The this compound wire is wound in a strain-free manner to minimize resistance changes due to mechanical stress.
-
Thin-Film PRTs: These are smaller and have a faster response time. They are created by depositing a thin film of this compound onto a ceramic substrate.
For cryogenic applications, it is essential to select a PRT specifically designed and calibrated for low temperatures.
Quantitative Data and Performance Characteristics
The selection of a suitable PRT for low-temperature applications depends on its performance characteristics. The following table summarizes key quantitative data for different types of PRTs.
| Parameter | Standard PRT (SPRT) | Industrial PRT (IPRT) - Wire-Wound | Industrial PRT (IPRT) - Thin-Film | Cryogenic PRT (e.g., Lake Shore PT-100 series) |
| Typical Temperature Range | 13.8 K to 1234 K[9] | -200°C to 600°C | -50°C to 500°C | 14 K to 873 K[4] |
| Nominal Resistance at 0°C | 25 Ω or 100 Ω | 100 Ω (Pt100) or 1000 Ω (Pt1000)[10] | 100 Ω (Pt100) or 1000 Ω (Pt1000)[10] | 100 Ω |
| Sensitivity (dR/dT) at 77 K (approx.) | High | Moderate (~0.4 Ω/K for Pt100) | Moderate (~0.4 Ω/K for Pt100) | Nearly constant above 30 K[4] |
| Stability after Thermal Cycling | Excellent | Good | Fair to Good | High reproducibility (±5 mK at 77 K)[4] |
| Magnetic Field Dependence | Low, but requires correction at high fields and low temperatures. | Low above 40 K.[4] Errors can be significant at lower temperatures and high fields. | Similar to wire-wound IPRTs. | Low dependence above 40 K.[4] |
| Typical Accuracy (at 77 K) | < ±1 mK (with proper calibration) | ±0.1 K to ±0.5 K | ±0.2 K to ±1 K | ±5 mK (with calibration)[4] |
Experimental Protocols
Protocol for Installation of a PRT in a Cryostat
This protocol outlines the essential steps for correctly installing a PRT in a low-temperature experimental setup to ensure accurate temperature measurement.
Materials:
-
This compound Resistance Thermometer (PRT)
-
Cryostat
-
Thermal grease (e.g., Apiezon N)
-
Insulated, low thermal conductivity wiring (e.g., phosphor bronze or manganin)
-
Heat shrink tubing
-
Soldering iron and solder
-
Copper bobbins or posts for thermal anchoring
-
Solvent (e.g., acetone, isopropyl alcohol)
Procedure:
-
Prepare the Mounting Surface: Clean the area where the PRT will be mounted with acetone, followed by an isopropyl alcohol rinse.[8] Allow the solvents to evaporate completely.
-
Mount the PRT:
-
Apply a thin, uniform layer of thermal grease to the mounting surface and the PRT.
-
Securely fasten the PRT to the surface. If mounting in a recess, ensure the sensor is surrounded by thermal grease.[8]
-
-
Wire the PRT:
-
Use a four-wire configuration for all precision measurements to eliminate the effect of lead resistance.
-
Solder the connecting wires to the PRT leads. Use heat shrink tubing to insulate the solder joints.
-
-
Thermal Anchoring of Wires:
-
Heat conducted through the connecting wires can introduce significant measurement errors.[2]
-
Thermally anchor the wires at various temperature stages within the cryostat (e.g., at the 77 K and 4 K stages of a liquid helium cryostat).
-
A simple and effective method is to wrap the wires tightly around a copper bobbin or post that is in good thermal contact with the cold stage. A minimum of five wraps is recommended.[8]
-
A final thermal anchor at the sample stage is crucial to ensure the PRT is at the same temperature as the sample.[2]
-
Protocol for PRT Calibration at Cryogenic Temperatures
For high-accuracy measurements, PRTs should be calibrated at fixed cryogenic temperature points.
Materials:
-
PRT to be calibrated
-
Standard calibrated reference thermometer
-
Cryostat with a calibration block
-
High-precision resistance bridge or digital multimeter
-
Data acquisition system
Procedure:
-
Mount Thermometers: Install both the PRT to be calibrated and the reference thermometer in close proximity within the calibration block of the cryostat to minimize temperature gradients.
-
Establish Thermal Equilibrium: Cool the cryostat to the desired fixed-point temperature (e.g., the boiling point of liquid nitrogen, 77.36 K). Allow sufficient time for the system to reach thermal equilibrium.
-
Perform Resistance Measurements:
-
Use a four-wire measurement setup for both thermometers.
-
Apply the recommended excitation current to minimize self-heating. For a Pt100, this is typically around 1 mA.[9]
-
Simultaneously record the resistance of both the reference thermometer and the PRT under calibration.
-
-
Repeat at Multiple Fixed Points: Repeat the measurement process at several other well-defined low-temperature fixed points.
-
Generate Calibration Curve: Use the collected data to generate a resistance-versus-temperature calibration curve for the PRT. For high-accuracy applications, this data can be fitted to a standard function, such as the Callendar-Van Dusen equation, or a more complex polynomial for cryogenic temperatures.
Protocol for Minimizing Self-Heating Effects
Self-heating occurs when the excitation current passing through the PRT generates heat, leading to an erroneously high temperature reading.[11]
Procedure:
-
Use Recommended Excitation Current: Always operate the PRT within the manufacturer's recommended excitation current limits. For many Pt100 sensors, a current of 1 mA or less is advised.[9]
-
Ensure Good Thermal Contact: Proper thermal anchoring of the PRT to the object of interest is crucial for dissipating the heat generated by the excitation current.
-
Perform a Self-Heating Test:
-
At a stable low temperature, measure the resistance of the PRT with the standard excitation current (I).
-
Increase the excitation current (e.g., to 1.414 * I, which doubles the power) and measure the resistance again.
-
A significant change in resistance indicates a self-heating issue.
-
-
Apply Correction (if necessary): The self-heating effect can be corrected for by measuring the resistance at two different currents and extrapolating back to zero current.[11]
Visualizations
Experimental Workflow for PRT Measurement in a Cryostat
Caption: Workflow for PRT measurement in a cryostat.
Logic Diagram for a Four-Wire Resistance Measurement
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. lakeshore.com [lakeshore.com]
- 3. tc-inc.com [tc-inc.com]
- 4. Lake Shore this compound Resistance Thermometers - QD UK [qd-uki.co.uk]
- 5. What are the advantages of using PT100 sensors in cryogenic temperature measurement? - Industry knowledge [superbheater.com]
- 6. Pt100 Resistance Table - Basic Values of Resistance Thermometers [sab-cable.com]
- 7. picotech.com [picotech.com]
- 8. groups.spa.umn.edu [groups.spa.umn.edu]
- 9. fluke.com [fluke.com]
- 10. blog.beamex.com [blog.beamex.com]
- 11. In Situ Evaluation of the Self-Heating Effect in Resistance Temperature Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platinum Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various techniques used to deposit platinum (Pt) thin films. This compound films are critical components in a wide range of applications, including catalysis, sensors, microelectronics, and biomedical devices. The choice of deposition technique significantly influences the film's properties, such as its purity, density, surface morphology, and adhesion to the substrate. This guide offers a comparative overview of common deposition methods, detailed experimental procedures, and expected film characteristics to aid researchers in selecting and implementing the most suitable technique for their specific needs.
Deposition Technique Overview
Several methods are employed for the deposition of this compound thin films, each with distinct advantages and disadvantages. The primary techniques covered in this document are Sputtering, Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and Electroplating.
-
Sputtering is a physical vapor deposition (PVD) technique that involves bombarding a this compound target with high-energy ions in a vacuum, causing Pt atoms to be ejected and deposited onto a substrate. It is a versatile method capable of producing high-quality, dense films with good adhesion.
-
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting chemical reactions. ALD allows for precise thickness control at the atomic level, excellent conformality on complex 3D structures, and high film quality.
-
Chemical Vapor Deposition (CVD) involves the chemical reaction of a volatile this compound precursor on a heated substrate, leading to the formation of a solid thin film. CVD can provide high deposition rates and good film uniformity.
-
Electroplating is a wet chemical process where a this compound film is deposited onto a conductive substrate by reducing this compound ions from an electrolyte solution. It is a cost-effective method suitable for coating complex shapes.
Comparative Data of Deposition Techniques
The selection of a deposition technique is often guided by the desired film properties and the specific application requirements. The following tables summarize key quantitative data for the different methods to facilitate comparison.
Table 1: Deposition Process Parameters
| Parameter | Sputtering | Atomic Layer Deposition (ALD) | Chemical Vapor Deposition (CVD) | Electroplating |
| Substrate Temperature | Room Temperature - 600°C[1] | 120°C - 340°C[2][3] | 250°C - 573K[4][5] | 35°C - 85°F[6] |
| Pressure | 1 mTorr - 8 mTorr[1] | < 1 x 10⁻⁶ mbar (base)[7] | Atmospheric or Low Pressure | Not Applicable |
| Deposition Rate | 0.67 Å/s[8] | 0.57 - 0.85 Å/cycle[2] | Up to 1.17 nm/s[9] | Variable (current dependent) |
| Typical Precursors | Solid Pt Target | MeCpPtMe₃, DDAP, O₂, H₂ plasma[2][3][7][10] | Pt(acac)₂, (C₅H₅)PtMe₃, (C₅H₄Me)PtMe₃[4][5] | Chloride-based Pt solution, H₂PtCl₆ |
Table 2: Resulting Film Properties
| Property | Sputtering | Atomic Layer Deposition (ALD) | Chemical Vapor Deposition (CVD) | Electroplating |
| Film Thickness | 10 Å - >600 nm[1] | Angstroms to nanometers[2] | Nanometers to micrometers | 3 - 10 µm[11] |
| Adhesion | Good, can be enhanced with adhesion layers (Ti, Cr, Al₂O₃)[12][13] | Excellent[14] | Good | Good, dependent on substrate prep |
| Surface Roughness (RMS) | ~4 Å (on glass)[8] | Smooth[14] | Variable, can be smooth[5] | Can be high (Pt-black) or smooth |
| Resistivity | Close to bulk value after annealing[1] | Low | Low, dependent on purity | Low |
| Conformality | Poor on complex topographies | Excellent[2] | Good[4] | Good on conductive surfaces |
Experimental Protocols
This section provides detailed, step-by-step protocols for each of the discussed this compound thin film deposition techniques.
Sputtering Protocol
Sputtering is a widely used PVD method for depositing high-quality this compound films.
Materials and Equipment:
-
Sputtering system (DC magnetron)
-
High-purity this compound target (e.g., 99.95%)
-
Substrates (e.g., Si/SiO₂, glass)
-
Process gas (e.g., high-purity Argon)
-
Adhesion layer target (optional, e.g., Ti, Cr)
-
Substrate holder and heater
-
Vacuum pumps (roughing and high-vacuum)
-
Power supply (DC)
-
Thickness monitor (e.g., quartz crystal microbalance)
Protocol:
-
Substrate Preparation:
-
Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
-
Dry the substrates thoroughly using a nitrogen gun.
-
Mount the substrates onto the substrate holder.
-
-
System Preparation:
-
Load the this compound target and, if required, the adhesion layer target into the sputtering chamber.
-
Load the substrate holder into the chamber.
-
Pump down the chamber to a base pressure of < 5 x 10⁻⁷ Torr. A liquid nitrogen shroud can be used to achieve lower base pressures.[8]
-
-
Adhesion Layer Deposition (Optional but Recommended):
-
To improve the adhesion of this compound to oxide substrates, a thin adhesion layer (e.g., 2-10 nm of Ti or Cr) is often deposited first.[12]
-
Introduce Argon gas into the chamber and set the pressure (e.g., 3-5 mTorr).
-
Apply DC power to the adhesion layer target to ignite the plasma.
-
Deposit the desired thickness of the adhesion layer.
-
-
This compound Deposition:
-
Switch the DC power to the this compound target.
-
Set the process parameters:
-
Initiate the deposition process and monitor the film thickness in real-time. A typical deposition rate is around 0.67 Å/s.[8]
-
Once the desired thickness is achieved, turn off the power supply.
-
-
Post-Deposition:
-
Turn off the process gas and allow the system to cool down.
-
Vent the chamber to atmospheric pressure with an inert gas (e.g., nitrogen).
-
Remove the coated substrates.
-
Annealing (Optional): To improve film properties such as resistivity and stability, an annealing step can be performed (e.g., in air or vacuum at temperatures up to 900°C).[1]
-
Diagram: Sputtering Experimental Workflow
Atomic Layer Deposition (ALD) Protocol
ALD is ideal for applications requiring precise thickness control and conformal coatings.
Materials and Equipment:
-
ALD reactor
-
This compound precursor (e.g., (methylcyclopentadienyl)trimethylthis compound, MeCpPtMe₃)
-
Co-reactant (e.g., O₂, O₃, or H₂ plasma)
-
Purge gas (e.g., high-purity N₂ or Ar)
-
Substrates (e.g., Si/SiO₂, 3D structures)
-
Vacuum pumps
-
Temperature controllers for precursor, lines, and chamber
Protocol:
-
Substrate and System Preparation:
-
Clean and dry the substrates as described in the sputtering protocol.
-
Load the substrates into the ALD reactor.
-
Heat the reactor, precursor source, and delivery lines to their setpoint temperatures. For MeCpPtMe₃, the precursor is typically heated to 70-75°C, and the lines to 80-100°C to ensure adequate vapor pressure and prevent condensation.[7][10]
-
Pump down the reactor to its base pressure.
-
-
ALD Cycles:
-
The ALD process consists of repeating a sequence of four steps:
-
Precursor Pulse: Introduce the Pt precursor (e.g., MeCpPtMe₃) into the reactor for a set time (e.g., 1.9 s). The precursor molecules adsorb and react with the substrate surface in a self-limiting manner.[10]
-
Purge: Purge the reactor with an inert gas (e.g., N₂) for a specific duration (e.g., 6 s) to remove any unreacted precursor and gaseous byproducts.[10]
-
Co-reactant Pulse: Introduce the co-reactant (e.g., O₂) to react with the adsorbed precursor layer, forming a monolayer of this compound.
-
Purge: Purge the reactor again with the inert gas to remove unreacted co-reactant and byproducts.
-
-
Repeat these cycles until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.57-0.85 Å.[2]
-
-
Post-Deposition:
-
After the final cycle, cool down the reactor.
-
Vent the chamber and remove the coated substrates.
-
Diagram: Atomic Layer Deposition Cycle
Chemical Vapor Deposition (CVD) Protocol
CVD is a versatile technique for depositing this compound films, often utilizing organometallic precursors.
Materials and Equipment:
-
CVD reactor (cold or hot wall)
-
This compound precursor (e.g., Pt(acac)₂, (C₅H₄Me)PtMe₃)
-
Carrier gas (e.g., Ar, N₂)
-
Co-reactant gas (optional, e.g., O₂, H₂)
-
Substrates
-
Vacuum system and pressure control
-
Substrate heating system
-
Precursor delivery system (bubbler or direct liquid injection)
Protocol:
-
Substrate and System Preparation:
-
Clean and load substrates into the CVD reactor.
-
Heat the precursor to a temperature that provides sufficient vapor pressure (e.g., (C₅H₄Me)PtMe₃ has a vapor pressure of 53 mTorr at 23°C).[5]
-
Heat the substrate to the desired deposition temperature (e.g., 250°C).[5]
-
Establish a stable pressure and gas flow in the reactor.
-
-
Deposition:
-
Introduce the this compound precursor vapor into the reactor using the carrier gas.
-
If a co-reactant is used to facilitate precursor decomposition and improve film purity, introduce it into the reactor as well. The presence of oxygen can reduce carbon contamination.[5]
-
The precursor decomposes on the hot substrate surface, forming a this compound film.
-
Continue the process until the desired film thickness is reached.
-
-
Post-Deposition:
-
Stop the precursor flow and cool down the system under an inert gas flow.
-
Vent the chamber and remove the samples.
-
Diagram: Chemical Vapor Deposition Workflow
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. colorado.edu [colorado.edu]
- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. google.com [google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. meyertool.com [meyertool.com]
- 12. This compound metallization for MEMS application: Focus on coating adhesion for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Platinum Nanoparticles in Biomedical Imaging
Platinum nanoparticles (PtNPs) have emerged as versatile and powerful tools in the field of biomedical imaging.[1][2][3] Their unique physicochemical properties, including high atomic number and electron density, catalytic activity, and the ability to be functionalized, make them highly effective as contrast agents and probes in various imaging modalities.[4][5][6] These application notes provide an overview of the use of PtNPs in computed tomography (CT), photoacoustic (PA) imaging, and fluorescence imaging, complete with experimental protocols for researchers, scientists, and drug development professionals.
Computed Tomography (CT) Imaging with this compound Nanoparticles
Application Notes:
This compound's high atomic number (Z=78) and strong X-ray attenuation coefficient make PtNPs excellent candidates for X-ray computed tomography (CT) contrast agents.[7][8] Unlike conventional small-molecule iodinated contrast agents, which suffer from rapid renal clearance and potential side effects, PtNPs can be engineered for longer circulation times and passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[7][8] This leads to a significant enhancement of CT signals in the region of interest, improving diagnostic accuracy.[7] The X-ray attenuation properties of PtNPs are often size-dependent, with larger particles sometimes exhibiting higher CT numbers.[9][10]
Quantitative Data for PtNPs as CT Contrast Agents:
| Nanoparticle Type | Mean Size | Concentration | Imaging Parameter | CT Value (HU) / X-ray Attenuation | Comparison | Reference |
| PEG-modified hollow Pt spirals | Not specified | 5.39 mM | Not specified | 5.39 HU/mM | Higher than Omnipaque (4.76 HU/mM) | [7] |
| Ultrasmall Pt@BSA NPs | 2.1 nm | Not specified | 120 kVp | 16.8 HU/mM | ~2.4-fold higher than Ultravist (~6.3 HU/mM) | [8] |
| Pt Nanodendrites (PtNDs) | 52 nm | 1.0 mM | 80 kVp | 89.33 ± 4.60 | Higher than Iopamidol at the same concentration | [9] |
| PtNPs (sonochemical green synthesis) | 3.8 nm | Not specified | 80 kVp | 6.6 HU/mM | Higher than Omnipaque (3.1 HU/mM) | [8][11] |
| Polyol synthesized PtNPs | 12.42 nm | 3 mg/mL | 80 kV | 116 ± 7 | Higher than Iodine (45 ± 8) | [12] |
Experimental Protocols:
Protocol 1: Synthesis of Biocompatible PtNPs for CT Imaging
This protocol describes a common method for synthesizing ultrasmall, bovine serum albumin (BSA)-coated PtNPs (Pt@BSA NPs).[8]
Materials:
-
Chloroplatinic acid (H₂PtCl₆)
-
Bovine Serum Albumin (BSA)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water
Procedure:
-
Prepare a 10 mg/mL solution of BSA in DI water.
-
Add H₂PtCl₆ solution to the BSA solution to a final concentration of 1 mM.
-
Stir the mixture vigorously for 5 minutes at room temperature to allow for the coordination of Pt ions with BSA.
-
Add a freshly prepared, ice-cold solution of NaBH₄ (0.2 M) dropwise to the mixture while stirring. The molar ratio of NaBH₄ to H₂PtCl₆ should be approximately 10:1.
-
Continue stirring the reaction mixture for 2 hours at room temperature. The solution will change color, indicating the formation of PtNPs.
-
Purify the Pt@BSA NPs by dialysis against DI water for 48 hours to remove unreacted reagents.
-
Characterize the synthesized nanoparticles using Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for hydrodynamic size and stability.
Protocol 2: In Vitro CT Contrast Enhancement Study
Procedure:
-
Prepare a series of dilutions of the synthesized Pt@BSA NPs in phosphate-buffered saline (PBS) with varying concentrations (e.g., 0, 0.5, 1, 2, 4, 8 mM Pt).
-
As a control, prepare a similar concentration series of a commercial iodinated contrast agent (e.g., Ultravist or Omnipaque).
-
Place the solutions in 0.5 mL microcentrifuge tubes and arrange them in a phantom.
-
Scan the phantom using a clinical or micro-CT scanner. A typical scanning parameter is 120 kVp tube voltage.[8]
-
Measure the CT values (in Hounsfield Units, HU) for each concentration by drawing a region of interest (ROI) within each sample.
-
Plot the HU values against the concentration of Pt or iodine to determine the X-ray attenuation efficiency.
Protocol 3: In Vivo CT Imaging in a Murine Tumor Model
Procedure:
-
Induce tumors in mice (e.g., by subcutaneous injection of cancer cells).
-
Once tumors reach a suitable size (e.g., 100-200 mm³), perform a baseline CT scan of the tumor-bearing mouse.
-
Administer the Pt@BSA NPs solution intravenously (e.g., via tail vein injection) at a specific dose (e.g., 10 mg/kg).
-
Perform CT scans at various time points post-injection (e.g., 5 min, 1h, 4h, 12h, 24h) to monitor the biodistribution and tumor accumulation of the nanoparticles.[7]
-
Analyze the CT images to quantify the change in HU values in the tumor and other organs over time. This demonstrates the contrast enhancement due to the EPR effect.[8]
Workflow for PtNPs in CT Imaging:
Caption: Workflow for developing and applying PtNPs as CT contrast agents.
Photoacoustic (PA) Imaging with this compound Nanoparticles
Application Notes:
Photoacoustic (PA) imaging is a hybrid modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. PtNPs, particularly when combined with other materials to form nanocomposites, can serve as effective PA contrast agents.[13] These nanoparticles absorb light, typically in the near-infrared (NIR) region, and convert this light energy into heat.[14] The subsequent thermoelastic expansion generates acoustic waves that can be detected by an ultrasound transducer to form an image.[13] By functionalizing PtNPs with targeting ligands, they can be directed to specific sites, such as tumors, for highly sensitive and specific PA imaging.[14][15]
Quantitative Data for PtNPs in Photoacoustic Imaging:
| Nanoparticle Type | Mean Size | Wavelength | Key Finding | Reference |
| FePt@HA NPs | Not specified | NIR | Exhibited a distinct and strong photoacoustic signal for enhanced intra-tumoral PA imaging. | [14] |
| FePt@PPy NPs | Not specified | NIR | Showed a strong photoacoustic signal in phantom tests. | [16] |
| Au₂Pt NPs | Not specified | NIR | Strong PA signal observed at the tumor site 12 hours post-injection. | [7] |
Experimental Protocols:
Protocol 4: Synthesis of Hyaluronic Acid-Coated FePt NPs (FePt@HA)
This protocol is based on the development of multifunctional nanoplatforms for PA imaging and photothermal therapy.[14]
Materials:
-
Iron(III) acetylacetonate
-
This compound(II) acetylacetonate
-
Oleylamine and oleic acid (surfactants)
-
1,2-dodecanediol
-
Benzyl ether (solvent)
-
Hyaluronic acid (HA)
-
Ethanol, hexane
Procedure:
-
Synthesis of FePt NPs: In a three-neck flask, combine iron(III) acetylacetonate, this compound(II) acetylacetonate, 1,2-dodecanediol, oleylamine, and oleic acid in benzyl ether.
-
Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 30 minutes.
-
Increase the temperature to 230°C and reflux for 1 hour.
-
Cool the reaction to room temperature. Add ethanol to precipitate the FePt NPs.
-
Collect the nanoparticles by centrifugation, wash with ethanol, and redisperse in hexane.
-
HA Coating: Prepare an aqueous solution of hyaluronic acid.
-
Evaporate the hexane from the FePt NP solution and redisperse the nanoparticles in the HA solution.
-
Sonicate the mixture to facilitate the coating of HA onto the FePt NPs through ligand exchange.
-
Purify the resulting FePt@HA NPs by centrifugation and washing to remove excess HA.
-
Characterize the nanoparticles for size, morphology, and surface coating.
Protocol 5: In Vitro and In Vivo Photoacoustic Imaging
Procedure:
-
In Vitro Phantom Imaging:
-
Prepare phantoms (e.g., agar gel) containing different concentrations of FePt@HA NPs.
-
Use a photoacoustic imaging system with a tunable NIR laser to irradiate the phantoms.
-
Acquire PA signals at various wavelengths to determine the optimal imaging wavelength.
-
Quantify the relationship between PA signal intensity and nanoparticle concentration.
-
-
In Vivo Imaging:
-
Administer FePt@HA NPs intravenously to tumor-bearing mice.
-
At selected time points post-injection, perform PA imaging of the tumor region.
-
Use the predetermined optimal laser wavelength for irradiation.
-
Acquire both PA and ultrasound images to visualize the accumulation of nanoparticles within the tumor, providing anatomical context.[14]
-
Mechanism of Photoacoustic Signal Generation with PtNPs:
Caption: Mechanism of photoacoustic imaging using this compound nanoparticles.
Fluorescence Imaging with this compound Nanoparticles
Application Notes:
Ultrasmall this compound nanoparticles, often referred to as this compound nanoclusters (PtNCs), can exhibit fluorescence, making them suitable for bioimaging.[17][18] These PtNCs, typically composed of just a few this compound atoms, possess molecule-like electronic states and can emit bright fluorescence.[17] Their small size and the ability to be synthesized within templates like dendrimers allow for precise control over their optical properties.[19] Compared to other metal nanoclusters, PtNCs can offer advantages such as lower cytotoxicity and brighter fluorescence.[17] They can be used as fluorescent probes for cellular imaging, enabling the visualization of cellular structures and processes.[18]
Quantitative Data for Fluorescent this compound Nanoclusters:
| Nanocluster Type | Size | Excitation Max. | Emission Max. | Quantum Yield | Reference |
| PAMAM (G4-OH) templated Pt₅ | ~0.8 nm | 380 nm | 470 nm | 18% | [17][18] |
| PAMAM (G5-OH) templated PtNCs | Not specified | 535 nm | 630 nm | Not specified | [19] |
| Multifunctional PtNCs | 0.8 ± 0.2 nm | 535 nm | 620 nm | Not specified | [19] |
Experimental Protocols:
Protocol 6: Synthesis of Fluorescent this compound Nanoclusters (PtNCs)
This protocol is adapted from the synthesis of water-soluble, fluorescent PtNCs using a dendrimer template.[17][19]
Materials:
-
Polyamidoamine (PAMAM) dendrimer, generation 4 (G4-OH)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water
Procedure:
-
Prepare an aqueous solution of PAMAM (G4-OH) dendrimer.
-
Add an aqueous solution of K₂PtCl₄ to the dendrimer solution. The tertiary amines within the dendrimer core will trap the this compound ions.
-
Allow the mixture to stir for 30 minutes to ensure complete ion trapping.
-
Introduce a freshly prepared, ice-cold solution of NaBH₄ to reduce the this compound ions to this compound atoms, leading to the formation of PtNCs within the dendrimer template.
-
Continue the reaction for 2 hours at 4°C.
-
Purify the PtNCs from byproducts and unreacted reagents using size-exclusion high-performance liquid chromatography (HPLC).[17]
-
Characterize the optical properties of the PtNCs using a spectrofluorometer to determine the excitation and emission spectra and to calculate the quantum yield.
Protocol 7: Cellular Imaging with Fluorescent PtNCs
Procedure:
-
Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes appropriate for microscopy.
-
Prepare a solution of the purified PtNCs in a serum-free cell culture medium at a desired concentration (e.g., 10-50 µg/mL).
-
Incubate the cells with the PtNC-containing medium for a specific duration (e.g., 4-24 hours) to allow for cellular uptake.
-
After incubation, wash the cells three times with PBS to remove any extracellular PtNCs.
-
Add fresh culture medium to the cells.
-
Visualize the intracellular distribution of the PtNCs using a confocal fluorescence microscope.
-
Acquire images using an excitation wavelength appropriate for the PtNCs (e.g., 405 nm or 535 nm laser) and collect the emission in the corresponding range (e.g., 450-500 nm or 600-650 nm).[18][19]
-
Acquire differential interference contrast (DIC) or bright-field images for cellular morphology and merge with the fluorescence images.
Logical Flow for Cellular Imaging with PtNCs:
Caption: Experimental workflow for cellular imaging using fluorescent PtNCs.
Safety Considerations: While this compound nanoparticles are explored for their biomedical applications, it is crucial to consider their potential toxicity.[4][20] Toxicity can be size-dependent, with some studies indicating that very small nanoparticles (<1 nm) may induce nephrotoxicity.[21] Other studies have reported dose-dependent toxic effects on various cell lines and in vivo models, including cardiotoxicity and hepatotoxicity.[22][23] Therefore, thorough biocompatibility and toxicity assessments are mandatory for any newly developed this compound-based nanoparticles intended for biomedical use.[1]
References
- 1. Frontiers | Bacteriogenic this compound Nanoparticles for Application in Nanomedicine [frontiersin.org]
- 2. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of this compound Nanoparticles | MDPI [mdpi.com]
- 3. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Smart this compound Nanostructures: A Journey from Synthesis to Advanced Theranostic Applications [ouci.dntb.gov.ua]
- 6. Functionalized this compound Nanoparticles with Biomedical Applications [mdpi.com]
- 7. Nanomaterial-based CT contrast agents and their applications in image-guided therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CT contrast agent of this compound nanodendrites: Preliminary study | Semantic Scholar [semanticscholar.org]
- 11. PlumX [plu.mx]
- 12. researchgate.net [researchgate.net]
- 13. Photothermal Therapy and Photoacoustic Imaging via Nanotheranostics in Fighting Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyaluronic acid functionalized iron-platinum nanoparticles for photothermal therapy and photoacoustic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent this compound nanoclusters: synthesis, purification, characterization, and application to bioimaging. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Green Synthesis of this compound Nanoparticles for Biomedical Applications [mdpi.com]
- 21. Acute and chronic nephrotoxicity of this compound nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Biocompatibility of this compound Nanoparticles in Brain ex vivo Models in Physiological and Pathological Conditions [frontiersin.org]
- 23. The acute toxic effects of this compound nanoparticles on ion channels, transmembrane potentials of cardiomyocytes in vitro and heart rhythm in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platinum as a Catalyst in Fuel Cell Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of platinum (Pt) as a catalyst in fuel cell technology, with a focus on Proton Exchange Membrane Fuel Cells (PEMFCs). Detailed protocols for catalyst preparation, electrochemical evaluation, and Membrane Electrode Assembly (MEA) fabrication are provided to assist researchers in the field.
Introduction to this compound Catalysis in Fuel Cells
This compound is the most effective and widely used catalyst for both the hydrogen oxidation reaction (HOR) at the anode and the oxygen reduction reaction (ORR) at the cathode in PEMFCs.[1] Its high catalytic activity and stability in the acidic environment of a PEMFC make it the benchmark material.[2][3][4] The primary role of the this compound catalyst is to lower the activation energy of these electrochemical reactions, thereby increasing the efficiency of the fuel cell.[2][3]
However, the high cost and scarcity of this compound are significant barriers to the widespread commercialization of fuel cell technology.[5][6] Current research focuses on reducing the this compound loading in fuel cells while maintaining or enhancing performance. Strategies include developing this compound alloys with other metals, creating core-shell structures, and designing novel catalyst supports.[5][7][8]
Experimental Protocols
Preparation of Carbon-Supported this compound (Pt/C) Catalyst
This protocol describes a common method for synthesizing Pt nanoparticles on a carbon support (Vulcan XC-72), a standard catalyst used in PEMFCs.[1][6][9]
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Vulcan XC-72 carbon black
-
Ethylene glycol
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Isopropanol
Procedure:
-
Carbon Support Pre-treatment: Thermally treat the Vulcan XC-72 carbon black at 400°C for 4 hours in an inert atmosphere to remove volatile impurities and functionalize the surface.
-
Catalyst Ink Preparation:
-
Disperse a calculated amount of the pre-treated carbon support in ethylene glycol through ultrasonication for 30 minutes to form a uniform suspension.
-
Dissolve the required amount of chloroplatinic acid hexahydrate in deionized water.
-
-
This compound Reduction and Deposition:
-
Add the chloroplatinic acid solution to the carbon suspension.
-
Adjust the pH of the mixture to approximately 11-13 using a NaOH solution.[6]
-
Heat the mixture in a microwave reactor for 2-15 minutes or reflux at 120-140°C for 2 hours with constant stirring.[6] Ethylene glycol acts as the reducing agent.
-
-
Catalyst Recovery and Washing:
-
Allow the mixture to cool to room temperature.
-
Separate the solid Pt/C catalyst by centrifugation or filtration.
-
Wash the catalyst repeatedly with a mixture of deionized water and isopropanol to remove any unreacted precursors and byproducts.
-
-
Drying: Dry the final Pt/C catalyst powder in a vacuum oven at 80°C overnight.
Electrochemical Evaluation of Catalyst Activity
The performance of the synthesized Pt/C catalyst is evaluated using electrochemical techniques, primarily Cyclic Voltammetry (CV) and Rotating Disk Electrode (RDE) analysis.[3][10][11][12]
Materials:
-
Synthesized Pt/C catalyst
-
Nafion® ionomer solution (5 wt%)
-
Isopropanol
-
Deionized (DI) water
-
0.1 M Perchloric acid (HClO₄) electrolyte
-
Glassy carbon RDE tip
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)
-
Counter electrode (e.g., this compound wire)
-
Potentiostat
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a precise amount of the Pt/C catalyst (e.g., 5 mg) in a mixture of DI water, isopropanol, and Nafion® solution. A typical ratio is 1 mg catalyst per 1 mL of a 3:1 v/v water:isopropanol solution with 20 µL of 5 wt% Nafion® solution.
-
Sonify the mixture for at least 30 minutes to form a homogeneous ink.[13]
-
-
Working Electrode Preparation:
-
Pipette a small, known volume (e.g., 5-10 µL) of the catalyst ink onto the polished surface of the glassy carbon RDE tip.[11]
-
Dry the ink at room temperature to form a thin, uniform catalyst layer.
-
-
Electrochemical Measurements:
-
Assemble a three-electrode electrochemical cell with the prepared working electrode, a reference electrode, and a counter electrode in the 0.1 M HClO₄ electrolyte.
-
Cyclic Voltammetry (CV):
-
Purge the electrolyte with an inert gas (e.g., N₂) for at least 30 minutes.
-
Perform CV scans at a scan rate of 50 mV/s in a potential window of 0.05 V to 1.2 V (vs. RHE) to clean the this compound surface and determine the Electrochemical Active Surface Area (ECSA) from the hydrogen adsorption/desorption region.[10][11]
-
-
Rotating Disk Electrode (RDE) for Oxygen Reduction Reaction (ORR):
-
Saturate the electrolyte with oxygen by bubbling O₂ for at least 30 minutes.
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 10 mV/s) from 1.1 V to 0.2 V (vs. RHE) at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm).[11][12]
-
Analyze the data using the Koutecký-Levich equation to determine the kinetic current density and the number of electrons transferred during the ORR.[12]
-
-
Membrane Electrode Assembly (MEA) Fabrication
The MEA is the core component of a PEMFC, where the electrochemical reactions occur. This protocol describes a common laboratory-scale fabrication method.[13][14][15][16]
Materials:
-
Synthesized Pt/C catalyst
-
Nafion® membrane (e.g., Nafion® 212)
-
Gas Diffusion Layers (GDLs) (e.g., carbon paper with a microporous layer)
-
Nafion® ionomer solution (5 wt%)
-
Isopropanol
-
Deionized (DI) water
-
Hot press
Procedure:
-
Catalyst Ink Preparation: Prepare separate catalyst inks for the anode and cathode as described in section 2.2.1. The this compound loading can be varied for each electrode.
-
Catalyst Coating:
-
The catalyst ink can be applied directly onto the Nafion® membrane (Catalyst Coated Membrane - CCM) or onto the GDLs (Gas Diffusion Electrode - GDE).
-
For the CCM method, the ink is typically sprayed or painted onto the membrane, which is held at a slightly elevated temperature (e.g., 60-80°C) to facilitate solvent evaporation.[15]
-
-
Hot Pressing:
-
Place the catalyst-coated membrane between two GDLs.
-
Hot press the assembly at a temperature of approximately 130-140°C and a pressure of 500-1000 psi for 2-3 minutes to ensure good contact between the layers.[14]
-
-
Final Assembly: The resulting MEA can then be assembled into a single-cell fuel cell fixture for performance testing.
Data Presentation
The performance of different this compound-based catalysts is typically evaluated based on several key parameters. The following table summarizes representative data for commercial and developmental Pt-based catalysts for the oxygen reduction reaction.
| Catalyst | Pt Loading (wt%) | ECSA (m²/g_Pt) | Mass Activity @ 0.9V (A/mg_Pt) | Specific Activity @ 0.9V (µA/cm²_Pt) | Reference |
| Commercial Pt/C | 46 | 60-80 | 0.15 - 0.25 | 200 - 400 | [17] |
| PtNi/C (alloy) | 20-30 | 50-70 | 0.6 - 1.0 | 1000 - 1500 | [7][18] |
| PtCo/C (alloy) | 20-30 | 50-70 | 0.5 - 0.9 | 900 - 1400 | [7][19] |
| Pt-skin on PtNi | ~20 | 40-60 | > 1.0 | > 2000 | [20] |
| Rh-doped Pt NWs | - | - | 1.41 | 1630 | [8] |
| B-doped Pt NPs | - | - | - | - | [8] |
Note: ECSA (Electrochemical Active Surface Area), Mass Activity, and Specific Activity are highly dependent on the testing conditions and protocols.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction mechanisms at the electrodes of a PEMFC and a typical experimental workflow for catalyst evaluation.
Caption: Reaction mechanisms at the anode and cathode of a PEMFC.
Caption: Experimental workflow for Pt/C catalyst development.
References
- 1. Catalyst Synthesis | Fuel Cell and Green Energy Lab | University of Waterloo [uwaterloo.ca]
- 2. shop.nanografi.com [shop.nanografi.com]
- 3. iieta.org [iieta.org]
- 4. research.chalmers.se [research.chalmers.se]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. CN103372429B - Preparation method of Pt/C (this compound/carbon) catalyst for fuel cell - Google Patents [patents.google.com]
- 7. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 8. Ultradurable Pt-Based Catalysts for Oxygen Reduction Electrocatalysis [mdpi.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. hydrogen.energy.gov [hydrogen.energy.gov]
- 11. How to appropriately assess the oxygen reduction reaction activity of this compound group metal catalysts with rotating disk electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fuel Cells: Performance Testing Methods For Common Electrocatalysts | TMNetch [tmnetch.com]
- 13. GAIA - Video#1 - Fabrication of an automotive MEA for proton exchange membrane fuel cells [gaia-fuelcell.eu]
- 14. electrochem.org [electrochem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. hydrogen.energy.gov [hydrogen.energy.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Preparation of Platinum-on-Carbon (Pt/C) Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of platinum-on-carbon (Pt/C) catalysts, essential components in a variety of catalytic processes, including hydrogenation reactions critical in pharmaceutical and fine chemical synthesis. The following sections offer a comparative overview of common preparation methods, detailed experimental protocols, and key performance data.
Introduction
This compound-on-carbon is a widely utilized heterogeneous catalyst prized for its high activity and stability. The performance of a Pt/C catalyst is intrinsically linked to its physical and chemical properties, such as this compound particle size, dispersion, and the electrochemical surface area (ECSA). These characteristics are, in turn, heavily influenced by the chosen synthesis method. This guide details three prevalent preparation techniques: the Polyol Method, the Colloidal Method, and the Incipient Wetness Impregnation Method.
Comparative Overview of Preparation Methods
The selection of a suitable preparation method is crucial for tailoring the catalyst's properties to a specific application. The following table summarizes key quantitative data associated with different synthesis techniques, offering a basis for comparison.
| Preparation Method | This compound Precursor | Reducing Agent | Typical Pt Particle Size (nm) | Electrochemical Surface Area (ECSA) (m²/g_Pt) | Key Advantages |
| Polyol Method | H₂PtCl₆·6H₂O, (NH₄)₂PtCl₆ | Ethylene Glycol | 1.5 - 6.0[1][2][3][4] | ~70[4] | Good control over particle size, uniform distribution, can be surfactant-free.[1][3] |
| Colloidal Method | H₂PtCl₆ | Sodium Borohydride, Formalin, Hydrazine | 1.0 - 5.0[5][6][7] | Varies with conditions | Produces small, highly dispersed nanoparticles.[5][8] |
| Incipient Wetness Impregnation | H₂PtCl₆ | H₂ (gas), Formaldehyde | 1.0 - 2.0[6] | Up to 128[6] | Simple, scalable, and cost-effective method.[9][10] |
| Microemulsion Method | H₂PtCl₆ | Hydrazine, NaBH₄ | N/A | N/A | Can produce highly uniform nanoparticles with controlled size.[11][12] |
Experimental Protocols
The following are detailed protocols for the preparation of Pt/C catalysts. Safety precautions, including the use of appropriate personal protective equipment (PPE), should be strictly followed when handling all chemicals.
Protocol 1: Polyol Method
This method utilizes a polyol, such as ethylene glycol, as both the solvent and the reducing agent. It offers excellent control over nanoparticle growth.[2][13]
Materials:
-
Hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Ethylene glycol (EG)
-
Carbon support (e.g., Vulcan XC-72)
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
Sulfuric acid (H₂SO₄) solution (0.1 M)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Carbon Support Pre-treatment (Optional but Recommended): To improve the dispersion of this compound nanoparticles, the carbon support can be functionalized. A common method is to heat-treat the carbon black in a nitrogen atmosphere at 900-1300 K for 2-6 hours.[14]
-
Dispersion of Carbon Support: Disperse the desired amount of carbon support in ethylene glycol in the three-neck flask. The mixture should be sonicated for a period to ensure a homogeneous suspension.
-
Preparation of this compound Precursor Solution: Dissolve the calculated amount of H₂PtCl₆·6H₂O in a separate container with ethylene glycol.
-
pH Adjustment: Add the this compound precursor solution to the carbon suspension. Adjust the pH of the mixture to between 11 and 13 by the dropwise addition of NaOH solution while stirring.[14] This will form a this compound hydroxide sol.
-
Reduction Reaction: Heat the mixture to the desired reaction temperature (typically between 120°C and 160°C) under a nitrogen atmosphere and maintain for 3 hours with continuous stirring.[2][13] The color of the solution will change as the this compound ions are reduced.
-
Precipitation and Washing: After cooling to room temperature, add 0.1 M H₂SO₄ to aid in the precipitation of the Pt/C catalyst.[13] Filter the resulting catalyst using a Buchner funnel and wash thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution).
-
Drying: Dry the catalyst in an oven at a temperature between 60°C and 80°C overnight.[15]
Workflow Diagram:
Caption: Workflow for the Polyol Method of Pt/C catalyst synthesis.
Protocol 2: Colloidal Method
This method involves the formation of a this compound colloid in solution, which is then deposited onto the carbon support.
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆)
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
Hydrogen peroxide (H₂O₂)
-
Carbon black
-
Formalin (formaldehyde solution, 5-12 wt%)
-
Deionized water
-
Absolute ethanol
-
Nitrogen gas
Equipment:
-
Beakers and flasks
-
Magnetic stirrer
-
pH meter
-
Filtration apparatus
-
Drying oven or vacuum dryer
Procedure:
-
Intermediate Formation: In an aqueous solution of H₂PtCl₆ (Pt content of 2.0-4.0 g/L), add solid NaHSO₃ with a molar ratio of H₂PtCl₆ to NaHSO₃ between 1:3 and 1:25. Stir at room temperature to form the intermediate H₃Pt(SO₃)₂OH.[8]
-
Gelling Solution Formation: Adjust the pH of the solution to 4.8-5.5 using an alkali aqueous solution (NaOH or Na₂CO₃).[8] Then, add H₂O₂ dropwise to form a PtO₂ gelling solution with a Pt content of 0.5-4.0 g/L.[8]
-
Carbon Addition: Add the carbon black support to the PtO₂ gelling solution and stir to ensure a uniform mixture.
-
Reduction: Under continuous stirring, add formalin (5-12 wt%) to reduce the PtO₂ to Pt. The reduction is carried out at 30-50°C for 1.5-4 hours.[8]
-
Washing: Filter the solution and wash the catalyst with deionized water at 50-100°C multiple times to remove any remaining chloride ions.
-
Final Wash and Drying: Wash the catalyst with absolute ethanol and then dry it under a nitrogen atmosphere or in a vacuum oven.[8]
Workflow Diagram:
Caption: Workflow for the Colloidal Method of Pt/C catalyst synthesis.
Protocol 3: Incipient Wetness Impregnation (IWI) Method
The IWI method is a straightforward technique for synthesizing supported catalysts where the volume of the precursor solution is equal to the pore volume of the support.[9]
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆) or other suitable this compound precursor
-
Carbon support with known pore volume
-
Deionized water or other suitable solvent
-
Ethanol (optional, for precursor solution)
-
Reducing agent (e.g., formaldehyde, or hydrogen gas for thermal reduction)
Equipment:
-
Beaker
-
Pipette or burette
-
Stirring rod or vortex mixer
-
Drying oven
-
Tube furnace (for thermal reduction)
Procedure:
-
Determine Pore Volume: The pore volume of the carbon support must be determined beforehand (e.g., by nitrogen physisorption).
-
Prepare Impregnation Solution: Prepare a solution of the this compound precursor with a volume equal to the total pore volume of the carbon support to be used. The concentration of the precursor will determine the final this compound loading on the catalyst. An excess of ethanol can be used in the preparation of the aqueous this compound solution.[16]
-
Impregnation: Add the precursor solution to the dry carbon support drop by drop while continuously mixing. Ensure the solution is evenly distributed and absorbed by the support. Capillary action will draw the solution into the pores.[9]
-
Drying: Dry the impregnated support in an oven overnight at a temperature sufficient to remove the solvent (e.g., 100°C).[16]
-
Reduction: The dried material can be reduced to metallic this compound. This can be achieved through:
-
Chemical Reduction: Suspending the dried powder in a solution containing a reducing agent like formaldehyde.
-
Thermal Reduction: Heating the dried powder in a tube furnace under a flow of a reducing gas, such as a mixture of 10% H₂ in Argon, at elevated temperatures (e.g., 500°C) for 1 hour.[16]
-
-
Passivation (if necessary): After thermal reduction, the catalyst may be pyrophoric. It should be cooled down under an inert atmosphere and then carefully passivated by slowly introducing a low concentration of oxygen in an inert gas stream.
Workflow Diagram:
Caption: Workflow for the Incipient Wetness Impregnation Method.
Catalyst Characterization
To evaluate the properties of the synthesized Pt/C catalysts, several analytical techniques are commonly employed:
-
Transmission Electron Microscopy (TEM): To determine the this compound nanoparticle size, size distribution, and dispersion on the carbon support.[17][18]
-
X-ray Diffraction (XRD): To identify the crystalline structure of this compound and estimate the average crystallite size using the Scherrer equation.[2][17][18]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of this compound on the catalyst surface.[7]
-
Cyclic Voltammetry (CV): To determine the Electrochemical Surface Area (ECSA) of the catalyst, which is a measure of the active this compound surface area available for reaction.[17][19] The ECSA is calculated from the charge associated with the hydrogen adsorption/desorption region in the voltammogram.[20][21]
-
Thermogravimetric Analysis (TGA): To determine the actual this compound loading on the carbon support.[22]
By carefully selecting the preparation method and controlling the synthesis parameters, researchers can produce Pt/C catalysts with tailored properties to meet the specific demands of their applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nano particle size control of Pt/C catalysts manufactured by the polyol process for fuel cell application -Journal of Surface Science and Engineering | Korea Science [koreascience.kr]
- 3. Particle Size-Controlled Growth of Carbon-Supported this compound Nanoparticles (Pt/C) through Water-Assisted Polyol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. CN1747208A - Inorganic colloid method for preparing this compound/carbon catalyst - Google Patents [patents.google.com]
- 9. Incipient wetness impregnation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient preparation of nanocatalysts. Case study: green synthesis of supported Pt nanoparticles by using microemulsions and mangosteen peel extract ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04134K [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. CN103372429B - Preparation method of Pt/C (this compound/carbon) catalyst for fuel cell - Google Patents [patents.google.com]
- 15. CN113555567A - this compound-carbon catalyst and preparation method thereof - Google Patents [patents.google.com]
- 16. iieta.org [iieta.org]
- 17. scispace.com [scispace.com]
- 18. Synthesis of catalysts with fine this compound particles supported by high-surface-area activated carbons and optimization of their catalytic activities fo ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02156G [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Platinum Catalyst Poisoning by Carbon Monoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with platinum catalyst poisoning by carbon monoxide (CO).
Frequently Asked Questions (FAQs)
Q1: What is this compound catalyst poisoning by carbon monoxide?
This compound catalyst poisoning by CO is the deactivation of the catalyst's active sites due to the strong chemical adsorption of carbon monoxide molecules.[1][2][3] This blockage of active sites prevents reactant molecules from accessing the catalyst surface, leading to a significant decrease in catalytic activity and efficiency.[4][5] CO poisoning is a major concern in various applications, including fuel cells and industrial chemical processes.[6][7]
Q2: What are the common signs of CO poisoning in my experiment?
The primary indicator of CO poisoning is a noticeable decrease in the reaction rate or catalyst activity. In electrochemical applications like fuel cells, this manifests as a drop in cell potential or current density.[6] Other signs can include a change in product selectivity or the complete cessation of the desired chemical conversion.
Q3: What are the main sources of CO contamination?
Carbon monoxide can be introduced into a reaction system as an impurity in the reactant feed streams. For instance, hydrogen gas produced from steam reforming of hydrocarbons often contains trace amounts of CO.[5] In some reactions, such as methanol oxidation, CO can be generated as an intermediate byproduct, which then poisons the catalyst.[4]
Q4: Is CO poisoning of this compound catalysts reversible?
Yes, in many cases, CO poisoning is a reversible process.[6] The adsorbed CO can be removed from the catalyst surface, restoring its activity. The ease of regeneration depends on the strength of the CO-platinum bond and the specific reaction conditions.
Troubleshooting Guides
Issue 1: Sudden or gradual loss of catalytic activity.
-
Possible Cause: The most likely cause is the presence of CO in the feed gas or its formation as a reaction intermediate.[4][5]
-
Troubleshooting Steps:
-
Analyze Feed Purity: Verify the purity of your reactant gases. Use analytical techniques like gas chromatography to detect and quantify CO levels. CO concentrations as low as a few parts per million (ppm) can be detrimental.[7][8]
-
Review Reaction Mechanism: Determine if CO is a known intermediate or byproduct of your specific reaction.
-
Implement a Guard Bed: If CO is a known impurity in the feed, consider using a guard bed to remove it before it reaches the this compound catalyst.
-
Initiate Regeneration Protocol: If poisoning is confirmed, proceed with a suitable catalyst regeneration procedure (see Issue 2).
-
Issue 2: The catalyst requires regeneration after exposure to CO.
-
Solution: Several methods can be employed to regenerate a CO-poisoned this compound catalyst. The choice of method depends on the experimental setup and the nature of the catalyst.
-
Thermal Treatment: Heating the catalyst in a controlled atmosphere can desorb the CO. This often involves flowing an inert gas or a gas mixture with a low concentration of oxygen over the catalyst at elevated temperatures.[9]
-
Chemical Washing: For some catalyst systems, washing with specific solvents or chemical solutions can help remove adsorbed CO.[9]
-
Electrochemical Stripping: In electrochemical applications, CO can be removed by cycling the potential of the catalyst to a sufficiently high value to oxidize the adsorbed CO to CO₂.[10][11]
-
Air Bleeding: Introducing a small, controlled amount of air or oxygen into the anode feed can facilitate the oxidative removal of adsorbed CO.[6]
-
Data Presentation
Table 1: Effect of CO Concentration on this compound Catalyst Performance
| CO Concentration (ppm) | Impact on Performance | Reference |
| < 5 | Minimal to no impact on long-term performance. | [8] |
| 10 | Should be the maximum allowable limit. | [8] |
| 50 - 100 | Significant and potentially permanent loss of activity. | [8] |
| 1000 - 10,000 | Severe poisoning, often leading to oscillations in overpotential. | [6] |
Table 2: Comparison of CO Poisoning Mitigation Strategies
| Strategy | Description | Advantages | Disadvantages |
| Alloying with Ruthenium (Pt-Ru) | Creates a bifunctional catalyst where Ru provides oxygenated species to oxidize CO at lower potentials.[4][12] | Enhanced CO tolerance. | Higher cost compared to pure Pt. |
| Air Bleeding | Introduction of a small amount of air to the fuel stream to oxidize CO.[6] | Effective for performance recovery. | Can lead to mixed potentials and potential membrane degradation. |
| Pulsed Oxidation | Periodically pulsing the potential to oxidize adsorbed CO.[6] | Can regenerate the catalyst in-situ. | May lead to catalyst degradation over many cycles. |
| Surface Engineering | Modifying the catalyst surface to reduce CO adsorption strength.[13] | Can provide inherent CO resistance. | May be complex to synthesize and scale up. |
Experimental Protocols
Protocol 1: CO Stripping Voltammetry for Catalyst Characterization
This protocol is used to determine the electrochemical active surface area (ECSA) and to study the CO tolerance of a this compound catalyst.
-
Electrolyte Preparation: Prepare a suitable electrolyte solution (e.g., 0.5 M H₂SO₄) and purge with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Pre-treatment: Cycle the potential of the working electrode in the deaerated electrolyte until a stable cyclic voltammogram (CV) is obtained.
-
CO Adsorption: Bubble CO gas through the electrolyte for a set period (e.g., 10-20 minutes) while holding the electrode at a low potential (e.g., 0.05 V vs. RHE) to allow for CO monolayer adsorption.
-
Purge Excess CO: Purge the electrolyte with an inert gas for at least 30 minutes to remove all dissolved CO, leaving only the adsorbed monolayer on the catalyst surface.
-
CO Stripping: Record a CV by scanning the potential to a higher value (e.g., 1.2 V vs. RHE). The anodic peak observed corresponds to the oxidation of the adsorbed CO.[10][11]
-
Data Analysis: Calculate the charge associated with the CO stripping peak to determine the ECSA.
Protocol 2: In-situ Regeneration via Air Bleeding
This protocol describes a method to mitigate CO poisoning in a running fuel cell.
-
Establish Baseline Performance: Operate the fuel cell with pure hydrogen to establish a stable baseline performance.
-
Introduce CO: Introduce a known concentration of CO into the hydrogen fuel stream and record the performance degradation over time.
-
Initiate Air Bleeding: Introduce a small, controlled flow of air into the anode gas stream. The flow rate of air will depend on the CO concentration and the fuel cell operating conditions.
-
Monitor Performance Recovery: Continuously monitor the fuel cell performance (voltage and current) to observe the recovery of activity as the CO is oxidized.[6]
-
Optimize Air Flow: Adjust the air flow rate to find the minimum amount required for stable operation in the presence of CO, as excessive air can have detrimental effects.
Mandatory Visualizations
Caption: Mechanism of this compound Catalyst Poisoning by Carbon Monoxide.
Caption: Troubleshooting Workflow for Catalyst Deactivation due to CO.
Caption: Bifunctional Mechanism of CO Oxidation on a Pt-Ru Catalyst.
References
- 1. Molecular-Level Insights into the Notorious CO Poisoning of this compound Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular-Level Insights into the Notorious CO Poisoning of this compound Catalyst. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of CO poisoning on Pt catalyst coupled with the reduction of toxic hexavalent chromium in a dual-functional fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Question 37: What is the impact of CO (carbon monoxide) and/or CO2 (carbon dioxide) on noble metal catalyst performance? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 9. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Platinum Loading on Carbon Supports for Oxygen Reduction Reaction (ORR)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing platinum (Pt) loading on carbon supports for the Oxygen Reduction Reaction (ORR).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and evaluation of Pt/C catalysts for ORR.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TC-ORR-01 | Why is the measured ORR catalytic activity of my Pt/C catalyst lower than expected? | 1. Poor Pt nanoparticle dispersion: Agglomerated Pt particles lead to a lower electrochemically active surface area (ECSA). 2. Contamination of active sites: Impurities from glassware, electrolytes, or the carbon support can poison the Pt surface.[1] 3. High Pt nanoparticle size: Larger particles have a lower surface-area-to-volume ratio, resulting in fewer active sites. 4. Incomplete reduction of Pt precursor: Residual unreduced this compound species are not catalytically active for ORR. 5. Mass transport limitations: A thick or non-uniform catalyst film on the electrode can hinder oxygen diffusion to the active sites.[2] | 1. Optimize the synthesis method (e.g., precursor concentration, pH, reducing agent) to promote uniform nucleation and prevent agglomeration. 2. Ensure rigorous cleaning of all glassware and use high-purity chemicals and electrolytes. Pre-treat the carbon support to remove impurities. 3. Adjust synthesis parameters such as temperature and reduction time to control particle growth. 4. Ensure complete reduction by using an appropriate reducing agent and optimizing reaction conditions (e.g., temperature, duration). 5. Optimize the catalyst ink formulation and deposition method to create a thin, uniform film on the rotating disk electrode (RDE). |
| TC-ORR-02 | How can I improve the dispersion of this compound nanoparticles on the carbon support? | 1. Inadequate surface functionalization of the carbon support: A lack of anchoring sites can lead to poor Pt nanoparticle adhesion and subsequent agglomeration. 2. High precursor concentration: This can lead to rapid, uncontrolled nucleation and growth of Pt particles. 3. Inefficient mixing during synthesis: Localized high concentrations of reactants can cause non-uniform deposition. 4. Inappropriate pH of the precursor solution: The surface charge of the carbon support and the Pt precursor are pH-dependent, affecting their electrostatic interaction. | 1. Pre-treat the carbon support to introduce functional groups (e.g., acid treatment to create carboxyl groups) that can act as nucleation sites. 2. Reduce the concentration of the this compound precursor to slow down the reduction process, favoring the formation of smaller, more dispersed particles. 3. Ensure vigorous and consistent stirring or sonication throughout the synthesis process. 4. Adjust the pH of the solution to optimize the electrostatic attraction between the this compound precursor and the carbon support. |
| TC-ORR-03 | What are the causes of large this compound nanoparticle size in my Pt/C catalyst? | 1. High reaction temperature or prolonged reaction time: These conditions can promote particle growth through Ostwald ripening. 2. Ineffective stabilizing agent: The absence or ineffectiveness of a capping/stabilizing agent can allow nanoparticles to agglomerate. 3. High this compound loading: Higher concentrations of this compound on the support can increase the likelihood of particle coalescence. | 1. Carefully control the reaction temperature and time to balance complete reduction with minimal particle growth. 2. Introduce a suitable stabilizing agent (e.g., citric acid, oleylamine) during synthesis to cap the nanoparticles and prevent agglomeration. 3. For a given synthesis method, there may be an optimal this compound loading beyond which particle size control becomes difficult. |
| TC-ORR-04 | My Pt/C catalyst shows significant degradation during electrochemical testing. What are the likely causes and how can I mitigate this? | 1. This compound dissolution and redeposition: This is a common degradation mechanism, especially under potential cycling, leading to particle growth (Ostwald ripening). 2. This compound particle agglomeration and detachment: Weak interaction between the Pt nanoparticles and the carbon support can lead to particle migration and coalescence.[1] 3. Carbon support corrosion: At high potentials, the carbon support can be oxidized, leading to the loss of Pt particles and a decrease in electrical conductivity.[1] | 1. Alloying this compound with other metals (e.g., Co, Ni) can improve its stability.[3] Operating within a stable potential window can also minimize dissolution. 2. Enhance the metal-support interaction by using functionalized carbon supports or by applying a post-synthesis heat treatment. 3. Use more graphitic or corrosion-resistant carbon supports. Operating at lower potentials can also reduce the rate of carbon corrosion. |
| TC-ORR-05 | I am observing poor reproducibility in my RDE measurements for ORR activity. What could be the reasons? | 1. Inconsistent catalyst ink preparation: Variations in the sonication time, solvent composition, or catalyst concentration can lead to different ink properties. 2. Non-uniform catalyst film on the RDE tip: An uneven film results in inconsistent mass transport and active area. 3. Contamination of the electrochemical cell or electrolyte: Impurities can significantly affect the measured ORR activity. 4. Variations in experimental parameters: Inconsistent potential scan rates, rotation speeds, or conditioning steps will lead to different results. | 1. Develop and adhere to a standardized protocol for catalyst ink preparation, including precise measurements of all components and consistent sonication parameters. 2. Practice and refine the technique for drop-casting the catalyst ink onto the RDE tip to achieve a uniform, thin film. 3. Implement a rigorous cleaning procedure for the electrochemical cell and use fresh, high-purity electrolyte for each experiment. 4. Strictly control all experimental parameters and use a consistent conditioning protocol before each measurement. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound loading for ORR?
A1: There is no single "optimal" this compound loading, as it often involves a trade-off between activity, stability, and cost. Generally, increasing the Pt loading can lead to higher mass activity up to a certain point, after which particle agglomeration may occur, reducing the ECSA and overall efficiency.[4] Commercially available catalysts often have Pt loadings in the range of 20-60 wt%. The optimal loading for a specific application will depend on the desired performance targets and the specific synthesis method employed.
Q2: How does the choice of carbon support influence the performance of the Pt/C catalyst?
A2: The carbon support plays a crucial role in the overall performance of the Pt/C catalyst. Key properties of the carbon support to consider include:
-
Surface Area and Porosity: A high surface area and a suitable pore structure are necessary for high dispersion of Pt nanoparticles and efficient mass transport of reactants and products.
-
Surface Chemistry: The presence of functional groups on the carbon surface can act as anchoring sites for Pt nanoparticles, improving their dispersion and stability.
-
Graphitic Character: A higher degree of graphitization generally leads to better electrical conductivity and higher resistance to electrochemical corrosion.
-
Purity: Impurities in the carbon support can poison the Pt catalyst and negatively impact its activity.
Q3: What are the best practices for preparing a catalyst ink for RDE measurements?
A3: To ensure reproducible RDE measurements, it is critical to prepare a stable and homogeneous catalyst ink. Here are some best practices:
-
Accurate Weighing: Precisely weigh the Pt/C catalyst powder.
-
Solvent System: A common solvent system is a mixture of deionized water, isopropanol, and a small amount of Nafion® ionomer solution (e.g., 5 wt%). The isopropanol helps to wet the carbon support, and the Nafion® acts as a binder to adhere the catalyst to the electrode and provides proton conductivity.
-
Sonication: Use an ultrasonic bath or probe to disperse the catalyst powder in the solvent mixture. Consistent sonication time and power are crucial for achieving a uniform dispersion.
-
Homogeneity: The final ink should be a uniform, black suspension with no visible agglomerates.
Q4: What are the key parameters to control during the wet impregnation synthesis of Pt/C catalysts?
A4: During wet impregnation synthesis, the following parameters are critical for controlling the properties of the final catalyst:
-
This compound Precursor: The choice of precursor (e.g., H₂PtCl₆) and its concentration will influence the deposition process.
-
pH of the Solution: The pH affects the surface charge of the carbon support and the speciation of the this compound precursor, which in turn influences the electrostatic interactions and the final dispersion of the Pt nanoparticles.
-
Reducing Agent: The type and concentration of the reducing agent (e.g., sodium borohydride, ethylene glycol) will determine the rate of reduction of the this compound precursor.
-
Temperature and Time: The reaction temperature and duration will affect the kinetics of reduction and the potential for particle growth.
-
Stirring/Agitation: Continuous and vigorous stirring is necessary to ensure homogeneous deposition of the this compound precursor onto the carbon support.
Q5: How do I calculate the Electrochemically Active Surface Area (ECSA) from a cyclic voltammogram?
A5: The ECSA of a Pt/C catalyst is typically determined by integrating the charge associated with the hydrogen adsorption/desorption (H-upd) region in a cyclic voltammogram (CV) recorded in a deaerated acidic electrolyte (e.g., 0.1 M HClO₄ or 0.5 M H₂SO₄). The general procedure is as follows:
-
Record a CV in a potential range that covers the H-upd region (typically -0.2 V to 1.0 V vs. RHE).
-
Integrate the charge in the hydrogen desorption region after subtracting the double-layer charging current.
-
Calculate the ECSA using the following equation: ECSA (cm²_Pt/g_Pt) = (Q_H) / (Γ * L_Pt) where:
-
Q_H is the charge for hydrogen desorption (μC).
-
Γ is the charge required to oxidize a monolayer of hydrogen on Pt (typically assumed to be 210 μC/cm²_Pt).
-
L_Pt is the this compound loading on the electrode (g_Pt).
-
Experimental Protocols
Protocol 1: Wet Impregnation Synthesis of Pt/C Catalyst
This protocol describes a general method for synthesizing a Pt/C catalyst with a target loading of 20 wt% using the wet impregnation method with sodium borohydride as the reducing agent.
Materials:
-
Carbon support (e.g., Vulcan XC-72)
-
Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., 8 wt% in H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethanol
Procedure:
-
Carbon Support Dispersion: Disperse a calculated amount of carbon support in deionized water and ethanol mixture (e.g., 1:1 v/v) in a round-bottom flask. Sonicate the suspension for at least 30 minutes to ensure a homogeneous dispersion.
-
Precursor Addition: While stirring the carbon suspension vigorously, add the required volume of H₂PtCl₆ solution dropwise to the flask. Continue stirring for several hours to allow for the impregnation of the this compound precursor onto the carbon support.
-
Reduction: Prepare a fresh solution of NaBH₄ in deionized water. Add the NaBH₄ solution dropwise to the Pt precursor-carbon suspension under continuous stirring. The solution will typically turn black, indicating the reduction of the this compound salt to metallic this compound nanoparticles.
-
Aging: Continue stirring the mixture for several hours at room temperature to ensure complete reduction and deposition.
-
Washing and Filtration: Filter the resulting Pt/C catalyst using a vacuum filtration setup. Wash the catalyst repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed Pt/C catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
Characterization: The synthesized Pt/C catalyst is now ready for physical and electrochemical characterization.
Protocol 2: Electrochemical Deposition of this compound Nanoparticles on a Glassy Carbon Electrode
This protocol outlines a method for the electrochemical deposition of Pt nanoparticles directly onto a glassy carbon (GC) electrode for electrochemical studies.
Materials:
-
Glassy carbon rotating disk electrode (RDE)
-
Polishing materials (e.g., alumina slurries of different particle sizes)
-
Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)
-
Potentiostat/galvanostat
-
Electrolyte solution (e.g., 0.5 M H₂SO₄)
-
This compound precursor solution (e.g., 5 mM H₂PtCl₆ in 0.5 M H₂SO₄)
-
Nitrogen gas for deaeration
Procedure:
-
Electrode Preparation: Polish the GC electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then ethanol to remove any polishing residues.
-
Electrochemical Cleaning: Place the polished GC electrode in the electrochemical cell with the deaerated electrolyte solution. Perform cyclic voltammetry (CV) in a potential range where no deposition occurs (e.g., -0.2 to 1.2 V vs. Ag/AgCl) until a stable and clean voltammogram is obtained.
-
This compound Deposition: Replace the electrolyte with the deaerated this compound precursor solution. Deposit the Pt nanoparticles using a potentiostatic or potentiodynamic method. For example, apply a constant potential in the deposition region (e.g., -0.2 V vs. Ag/AgCl) for a specific duration to control the amount of deposited this compound.
-
Rinsing: After deposition, carefully remove the electrode from the precursor solution and rinse it thoroughly with deionized water to remove any unreacted precursor.
-
Characterization: The Pt-modified GC electrode is now ready for electrochemical characterization, such as ECSA measurement and ORR activity evaluation.
Protocol 3: ECSA Determination using Cyclic Voltammetry (CV)
Equipment and Materials:
-
Potentiostat/galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (Pt/C catalyst-modified RDE)
-
Reference electrode (e.g., Ag/AgCl or RHE)
-
Counter electrode (e.g., this compound wire or graphite rod)
-
Electrolyte: 0.1 M HClO₄ or 0.5 M H₂SO₄, deaerated with N₂ or Ar for at least 30 minutes.
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the deaerated electrolyte.
-
Electrode Conditioning: Immerse the working electrode in the electrolyte and perform potential cycling (e.g., 50-100 cycles) in the potential range of 0.05 to 1.2 V vs. RHE at a scan rate of 100 mV/s to clean and activate the catalyst surface.
-
CV Measurement: Record the cyclic voltammogram in the potential range of 0.05 to 1.2 V vs. RHE at a slower scan rate (e.g., 20 or 50 mV/s).
-
Data Analysis:
-
Identify the hydrogen adsorption/desorption peaks in the potential region of approximately 0.05 to 0.4 V vs. RHE.
-
Integrate the area under either the hydrogen adsorption or desorption peaks.
-
Correct for the double-layer capacitance by subtracting the current in a potential region where no faradaic processes occur (e.g., around 0.4 V vs. RHE).
-
Calculate the ECSA as described in FAQ Q5.
-
Protocol 4: ORR Activity Measurement using Rotating Disk Electrode (RDE)
Equipment and Materials:
-
RDE setup with a rotation speed controller
-
Potentiostat/galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (Pt/C catalyst-modified RDE)
-
Reference electrode (e.g., Ag/AgCl or RHE)
-
Counter electrode (e.g., this compound wire or graphite rod)
-
Electrolyte: 0.1 M HClO₄ or 0.5 M H₂SO₄, saturated with O₂ for at least 30 minutes.
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the O₂-saturated electrolyte.
-
Background Scan: Record a CV in the O₂-saturated electrolyte without rotation to obtain the background current.
-
ORR Measurement:
-
Set the RDE to a specific rotation speed (e.g., 1600 rpm).
-
Perform a linear sweep voltammetry (LSV) scan from a potential where no ORR occurs (e.g., 1.1 V vs. RHE) to a potential where the reaction is mass-transport limited (e.g., 0.2 V vs. RHE) at a slow scan rate (e.g., 5 or 10 mV/s).
-
Repeat the LSV at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm).
-
-
Data Analysis:
-
Correct the measured current for the background current.
-
Determine the kinetic current (i_k) using the Koutecký-Levich equation: 1/i = 1/i_k + 1/(B * ω^(1/2)) where:
-
i is the measured current.
-
i_k is the kinetic current.
-
B is the Levich constant.
-
ω is the angular velocity of the electrode (ω = 2πN/60, where N is the rotation speed in rpm).
-
-
Plot 1/i vs. 1/ω^(1/2) (Koutecký-Levich plot). The intercept will be 1/i_k.
-
Calculate the mass activity (A/g_Pt) by normalizing the kinetic current at a specific potential (e.g., 0.9 V vs. RHE) to the this compound loading on the electrode.
-
Calculate the specific activity (A/cm²_Pt) by normalizing the kinetic current to the ECSA of the catalyst.
-
Protocol 5: TEM Sample Preparation for Pt/C Nanoparticles
Materials:
-
Pt/C catalyst powder
-
Solvent (e.g., ethanol or isopropanol)
-
TEM grid with a carbon support film (e.g., lacey carbon)
-
Ultrasonic bath
-
Micropipette
Procedure:
-
Dispersion: Disperse a small amount of the Pt/C catalyst powder in the solvent. The concentration should be low enough to avoid excessive agglomeration on the TEM grid.
-
Sonication: Sonicate the suspension for 5-10 minutes to break up any large agglomerates and create a fine dispersion.
-
Grid Preparation: Place a TEM grid on a piece of filter paper.
-
Deposition: Using a micropipette, carefully drop a small droplet (2-5 µL) of the dispersed catalyst onto the carbon film of the TEM grid.
-
Drying: Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.
-
Imaging: The prepared grid is now ready for TEM analysis to determine the particle size, distribution, and morphology of the Pt nanoparticles.
Data Presentation
The following table summarizes representative data on the relationship between this compound loading and key performance metrics for Pt/C catalysts in the Oxygen Reduction Reaction.
| Pt Loading (wt%) | Average Pt Particle Size (nm) | ECSA (m²/g_Pt) | Mass Activity @ 0.9V vs. RHE (A/mg_Pt) | Specific Activity @ 0.9V vs. RHE (µA/cm²_Pt) | Reference |
| 10 | 2.1 | 85 | 0.15 | 176 | [Hypothetical Data] |
| 20 | 2.5 | 70 | 0.22 | 314 | |
| 30 | 3.0 | 60 | 0.25 | 417 | [Hypothetical Data] |
| 40 | 3.5 | 50 | 0.23 | 460 | |
| 50 | 4.2 | 42 | 0.20 | 476 | [Hypothetical Data] |
| 60 | 5.0 | 35 | 0.18 | 514 | [1] |
Note: The data in this table is compiled from various sources and hypothetical examples for illustrative purposes. Actual values will vary depending on the specific synthesis method, carbon support, and testing conditions.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound loading on carbon supports.
Caption: Key parameters influencing Pt/C catalyst properties and ORR performance.
References
Technical Support Center: Platinum Electrode Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures for platinum electrode fouling in biosensors.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound electrode fouling?
A1: The most common indications of electrode fouling are a decrease in signal sensitivity, reduced reproducibility of measurements, and an increase in background noise.[1] Visually, the this compound surface may appear dull or discolored.[2] In electrochemical measurements like cyclic voltammetry, you may observe a decrease in limiting currents with repeated scans.[3]
Q2: What are the primary causes of this compound electrode fouling in biological samples?
A2: this compound electrode fouling in biosensors is primarily caused by the nonspecific adsorption of biomolecules from the sample matrix onto the electrode surface.[4][5] Common fouling agents include:
-
Proteins: Abundant in biological fluids like serum, plasma, and cell culture media, proteins readily adsorb to the this compound surface, blocking active sites.[1][6][7]
-
Cells and Cellular Debris: In applications involving cell cultures or whole blood, intact cells and their fragments can adhere to the electrode.[8]
-
Other Biomolecules: Lipids, amino acids, neurotransmitters, and their oxidation products can also contribute to the formation of an insulating layer on the electrode.[6]
-
Reaction Products: The electrochemical reaction products of the target analyte or other species in the sample can polymerize and deposit on the electrode surface.[3][6]
Q3: How often should I clean my this compound electrode?
A3: The frequency of cleaning depends on the type of sample and the intensity of use. For routine measurements in clean solutions, a simple rinse with deionized water after each use may be sufficient.[2] However, when working with complex biological samples like blood, serum, or cell culture media, more rigorous cleaning is recommended after each experiment or when a decline in performance is observed.[2][8]
Troubleshooting Guide
If you are experiencing issues with your this compound electrode, follow this step-by-step guide to identify and resolve the problem.
Logical Troubleshooting Workflow
References
- 1. Methods of Protection of Electrochemical Sensors against Biofouling in Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to Improve the Performance of Electrochemical Sensors via Minimization of Electrode Passivation [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent strategies to minimise fouling in electrochemical ... [degruyterbrill.com]
- 7. researchgate.net [researchgate.net]
- 8. bulldog-bio.com [bulldog-bio.com]
Technical Support Center: Enhancing the Long-Term Stability of Platinum-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the long-term stability of platinum-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for this compound-based catalysts?
A1: The long-term stability of this compound-based catalysts is primarily compromised by three main degradation mechanisms:
-
This compound (Pt) Particle Agglomeration and Growth: Individual Pt nanoparticles can migrate on the support material and coalesce into larger particles, a process known as sintering. This reduces the electrochemically active surface area (ECSA) and, consequently, the catalyst's activity.[1]
-
This compound Dissolution and Redeposition (Ostwald Ripening): Smaller Pt particles have higher surface energy and can dissolve into the electrolyte, especially at higher potentials. These dissolved this compound ions can then redeposit onto larger, more stable particles, leading to an overall increase in average particle size and a loss of ECSA.[2]
-
Carbon Support Corrosion: The carbon materials commonly used as supports for Pt nanoparticles can corrode, especially at high potentials. This corrosion can lead to the detachment of Pt particles from the support, collapse of the catalyst layer structure, and loss of electrical contact.[3][4]
-
Contamination and Poisoning: Impurities from the fuel, air, or system components can adsorb onto the active sites of the this compound catalyst, blocking reactant access and reducing its activity.[5][6][7]
Q2: What is an Accelerated Stress Test (AST) and why is it important?
A2: An Accelerated Stress Test (AST) is an experimental protocol designed to simulate the long-term degradation of a catalyst in a much shorter timeframe.[8][9] This is crucial for the rapid evaluation and development of new catalyst materials, as real-world testing can take thousands of hours.[8][9] ASTs typically involve subjecting the catalyst to aggressive conditions, such as cycling the electrical potential between high and low values, to accelerate the degradation mechanisms that would occur over a longer period of normal operation.[8][9]
Q3: How does the potential window in an AST affect catalyst degradation?
A3: The potential window, particularly the upper potential limit (UPL), has a significant impact on the degradation rate. Higher UPLs generally lead to increased this compound dissolution and carbon support corrosion.[10][11][12][13] For instance, cycling to potentials above 1.0 V can significantly accelerate carbon corrosion.[10] However, the lower potential limit (LPL) also plays a role, as cycling to very low potentials can contribute to the reduction of this compound oxides and potentially influence particle restructuring.[14]
Q4: What is the effect of this compound particle size on catalyst stability?
A4: There is a trade-off between the initial activity and the long-term stability of this compound catalysts concerning particle size. Smaller nanoparticles initially provide a higher ECSA and mass activity. However, they are also more prone to dissolution and agglomeration due to their higher surface energy.[15] Larger nanoparticles are generally more stable but have a lower surface-area-to-volume ratio, resulting in lower initial mass activity.[15]
Q5: How can the carbon support material influence the stability of the catalyst?
A5: The choice of carbon support material is critical for the long-term stability of this compound-based catalysts. Supports with a higher degree of graphitization are generally more resistant to corrosion, which helps to prevent the detachment and agglomeration of this compound nanoparticles.[4][12] Modifying the carbon support to create specific anchoring sites for the this compound nanoparticles can also enhance stability by preventing their migration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Relevant Diagnostic Techniques |
| Rapid loss of Electrochemically Active Surface Area (ECSA) | 1. Pt nanoparticle agglomeration and growth. 2. Pt dissolution and redeposition (Ostwald ripening). 3. Detachment of Pt particles due to carbon support corrosion. | 1. Synthesize catalysts with a more uniform and narrow particle size distribution. 2. Utilize a more corrosion-resistant support material (e.g., graphitized carbon).[4][12] 3. Introduce stabilizing agents or coatings on the nanoparticles.[16][17] 4. Optimize the catalyst ink formulation and electrode fabrication to ensure good particle dispersion. | Transmission Electron Microscopy (TEM) to observe particle size and distribution before and after AST. Cyclic Voltammetry (CV) to monitor ECSA changes over time. |
| Decrease in Mass Activity | 1. Loss of ECSA. 2. Poisoning of active sites by impurities.[5][6] 3. Changes in the electronic structure of Pt due to alloying or interaction with the support. | 1. Address the root causes of ECSA loss (see above). 2. Purify reactants and electrolytes to remove potential poisons. 3. Perform a cleaning cycle (e.g., potential cycling in an inert atmosphere) to attempt to remove adsorbed species. 4. Consider using alloyed catalysts (e.g., Pt-Ni, Pt-Co) which can have higher intrinsic activity. | Rotating Disk Electrode (RDE) voltammetry to measure changes in kinetic current. X-ray Photoelectron Spectroscopy (XPS) to identify surface contaminants. |
| Significant Performance Drop at High Current Densities | 1. Increased mass transport resistance due to catalyst layer thinning or collapse from carbon corrosion.[18][19] 2. Flooding of the electrode due to changes in hydrophobicity. | 1. Use a more robust, corrosion-resistant carbon support. 2. Optimize the ionomer content and distribution within the catalyst layer. 3. Incorporate a microporous layer (MPL) to improve water management. | Electrochemical Impedance Spectroscopy (EIS) to analyze changes in mass transport resistance. Scanning Electron Microscopy (SEM) of the catalyst layer cross-section to observe structural changes. |
| Inconsistent or Irreproducible AST Results | 1. Variations in the experimental setup (e.g., cell assembly, reference electrode placement). 2. Contamination of the electrolyte or glassware. 3. Inconsistent catalyst ink preparation and deposition. | 1. Standardize the cell assembly procedure and ensure consistent positioning of electrodes. 2. Thoroughly clean all components and use high-purity water and electrolytes. 3. Develop a standardized protocol for catalyst ink sonication, dispersion, and deposition onto the electrode. | Regular calibration of the potentiostat and reference electrode. Baseline CV measurements to check for system cleanliness before each experiment. |
Data on Catalyst Stability
The following tables summarize quantitative data on the impact of various factors on the stability of this compound-based catalysts during Accelerated Stress Tests.
Table 1: Effect of AST Protocol on ECSA Loss
| Catalyst | AST Protocol | Number of Cycles | ECSA Loss (%) | Reference |
| Pt/C | Triangle Wave (0.6-0.9 V) | 25,000 | 26.3 | [14] |
| Pt/C | Square Wave (0.6-1.0 V) | 14,000 | ~72 | [20] |
| Pt-Co/HSAC | Square-wave vs. Triangle-wave | 30,000 | Similar (~10% difference) | [21] |
| Pt/C | High Potential Cycling (1.0-1.5 V) | 10,000 | 48 | [22] |
| Pt/GBP | High Potential Cycling (1.0-1.5 V) | 10,000 | 30 | [22] |
Table 2: Influence of Catalyst Properties on ECSA Retention
| Catalyst | Key Feature | AST Conditions | ECSA Loss (%) | Reference |
| Pt/Vulcan | 1-2 nm particles | 10,800 cycles | 83 | [15] |
| Pt/Vulcan | 3-4 nm particles | 10,800 cycles | 61 | [15] |
| Pt@HGS | 3-4 nm particles | 9,720 cycles | <36 | [15] |
| Pt/TiO2 (30 nm) | TiO2 support | Not specified | 5.9 | [23] |
| ALD-Pt30/C | ALD synthesis | 30,000 cycles | Lower than commercial reference | [24] |
Experimental Protocols
Protocol 1: Accelerated Stress Test for Catalyst Stability (based on US DOE protocol)
This protocol is designed to evaluate the durability of the catalyst by cycling the potential in a range that induces this compound dissolution and redeposition.
-
Cell Assembly and Conditioning:
-
Assemble the membrane electrode assembly (MEA) in a single fuel cell hardware.
-
Condition the MEA under H2/Air at 80°C and 100% relative humidity (RH) until a stable performance is achieved.
-
-
Beginning of Life (BOL) Characterization:
-
Perform a baseline Cyclic Voltammogram (CV) under H2/N2 at 80°C and 100% RH. Cycle the potential between 0.06 V and 0.80 V at 50 mV/s for at least 8 cycles. Use the hydrogen adsorption/desorption region of a stable CV to calculate the initial ECSA.[24]
-
Measure the initial performance by recording a polarization curve under H2/Air.
-
-
Accelerated Stress Test (AST) Cycling:
-
Intermediate and End of Life (EOL) Characterization:
-
Periodically interrupt the AST cycling (e.g., after 1,000, 5,000, 10,000 cycles) to perform diagnostic measurements.
-
Repeat the ECSA measurement using the same CV protocol as in the BOL characterization.
-
Measure the polarization curve to assess performance degradation.
-
-
Data Analysis:
-
Calculate the ECSA loss as a percentage of the initial ECSA.
-
Determine the loss in performance at specific current densities or voltages from the polarization curves.
-
Optionally, perform post-mortem analysis (e.g., TEM, SEM) on the EOL MEA to analyze changes in catalyst morphology and structure.
-
Protocol 2: Accelerated Stress Test for Carbon Support Corrosion
This protocol uses a higher potential window to specifically accelerate the degradation of the carbon support material.
-
Cell Assembly and BOL Characterization:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Accelerated Stress Test (AST) Cycling:
-
Switch the cathode gas to N2 or Ar.
-
Apply a triangle wave potential cycling between 1.0 V and 1.5 V at a scan rate of 500 mV/s.[27]
-
Maintain the cell temperature at 80°C and 100% RH.[27]
-
The number of cycles is typically lower than in the catalyst stability AST (e.g., 5,000-10,000 cycles) due to the aggressive nature of the test.[27][28]
-
-
Intermediate and EOL Characterization:
-
Follow step 4 from Protocol 1. In addition to ECSA and performance, monitor the high-frequency resistance (HFR) of the cell, as an increase can indicate structural damage to the catalyst layer.
-
-
Data Analysis:
Visualizations
Caption: Key degradation pathways for Pt-based catalysts under operational stress.
Caption: A typical experimental workflow for catalyst stability evaluation using AST.
References
- 1. discoveryalert.com.au [discoveryalert.com.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Protocols Highlighting the Influence of Graphitized Carbon Support on the Catalyst Layer and Proton Exchange Membrane Durability - SINTEF [sintef.no]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrocatalytic activity of this compound in the presence of biogenic impurities - American Chemical Society [acs.digitellinc.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. Recent Advances in Catalyst Accelerated Stress Tests for Polymer Electrolyte Membrane Fuel Cells | ORNL [ornl.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design criteria for stable Pt/C fuel cell catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 18. impact.ornl.gov [impact.ornl.gov]
- 19. Carbon Corrosion in PEM Fuel Cells and the Development of Accelerated Stress Tests | ORNL [ornl.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Pt/C catalysts synthesized in a commercial particle atomic layer deposition system enabling improved durability in fuel cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04708G [pubs.rsc.org]
- 25. energy.gov [energy.gov]
- 26. www1.eere.energy.gov [www1.eere.energy.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. eng.uwo.ca [eng.uwo.ca]
Platinum Nanoparticle Synthesis: A Technical Support Center for Scaling-Up
Welcome to the technical support center for platinum nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up their synthesis processes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when transitioning from lab-scale to larger-scale production of this compound nanoparticles.
Issue 1: Nanoparticle Aggregation Upon Scale-Up
-
Question: We are observing significant aggregation and precipitation of our this compound nanoparticles when we try to scale up our synthesis from a 100 mL to a 1 L volume. How can we prevent this?
Answer: Aggregation is a common challenge when scaling up due to changes in reaction kinetics and mixing dynamics. To mitigate this, consider the following:
-
Stabilizing Agents: The use of stabilizing agents is crucial to prevent nanoparticles from clumping together. These agents work by providing either steric or electrostatic repulsion.[1] Common stabilizers include surfactants (e.g., CTAB, TTAB), polymers (e.g., PVP, PVA), and ligands.[1][2] While effective, be aware that some stabilizers can block the active sites of the nanoparticles, potentially reducing their catalytic activity.[1][3]
-
Concentration of Stabilizer: The concentration of the stabilizing agent is a critical parameter. An insufficient amount will not provide adequate protection, while an excess can interfere with the reaction or be difficult to remove later. The optimal concentration often needs to be re-evaluated when scaling up.
-
Mixing Efficiency: In larger volumes, inefficient mixing can lead to localized areas of high nanoparticle concentration, promoting aggregation. Ensure your stirring is vigorous and uniform throughout the reaction vessel.
-
Controlled Addition of Reducing Agent: A slow, controlled addition of the reducing agent can help to manage the rate of nanoparticle formation, preventing rapid nucleation and subsequent aggregation.[4]
-
Issue 2: Poor Control Over Nanoparticle Size and Shape
-
Question: Our scaled-up batches are showing a wide particle size distribution and inconsistent shapes compared to our lab-scale results. What factors should we investigate?
Answer: Maintaining control over nanoparticle size and shape is essential for their application-specific properties.[5][6] When scaling up, several factors can influence these characteristics:
-
Temperature Control: Inadequate temperature control in a larger reactor can lead to temperature gradients, causing non-uniform nucleation and growth rates. This results in a broader size distribution.[7] Ensure your heating and cooling systems are adequate for the larger volume to maintain a consistent temperature throughout the reaction.
-
pH of the Reaction Medium: The pH of the synthesis solution can significantly influence the final particle size and shape.[8] It's important to monitor and control the pH throughout the scaled-up reaction, as localized pH changes can occur with inefficient mixing.
-
Concentration of Precursors and Reducing Agents: The ratio and concentration of the this compound precursor and the reducing agent are key determinants of nanoparticle size.[8] When scaling up, ensure these are accurately calculated and homogeneously distributed in the reaction vessel.
-
Issue 3: Batch-to-Batch Inconsistency
-
Question: We are struggling with significant variations between different scaled-up batches, even when we follow the same protocol. How can we improve reproducibility?
Answer: Batch-to-batch variability is a major hurdle in large-scale nanoparticle production.[9] This often stems from subtle and difficult-to-control variations in the reaction environment.
-
Standardized Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for every step of the synthesis process, from solution preparation to purification.
-
Raw Material Quality: Ensure the purity and consistency of your precursor salts, reducing agents, and solvents, as impurities can affect the reaction.
-
Reactor Geometry and Mixing: The geometry of the reaction vessel and the type of impeller can affect mixing efficiency. What works for a small flask may not be suitable for a large reactor.
-
Consider Continuous Flow Synthesis: For large-scale production, transitioning from a batch process to a continuous flow system can offer better control over reaction parameters, leading to more consistent product quality.[10]
-
Data Presentation: Influence of Synthesis Parameters
The following tables summarize the impact of key experimental parameters on the characteristics of this compound nanoparticles during synthesis.
Table 1: Effect of Key Parameters on Nanoparticle Size
| Parameter | Effect of Increase | Rationale |
| Temperature | Can lead to larger or smaller particles depending on the kinetics | Higher temperatures can increase both nucleation and growth rates. The dominant effect determines the final size.[7] |
| Precursor Conc. | Generally leads to larger particles | Higher concentration of this compound ions can lead to the formation of more nuclei and/or faster growth.[8] |
| Reducing Agent Conc. | Typically results in smaller particles | A higher concentration of a strong reducing agent leads to faster nucleation and the formation of a larger number of small nuclei. |
| Stabilizer Conc. | Generally leads to smaller, more stable particles | Increased stabilizer concentration provides better surface coverage, preventing aggregation and limiting growth.[2] |
| pH | Highly dependent on the specific synthesis method and stabilizer used | pH can affect the reduction potential of the precursor and the charge of the stabilizer, influencing both nucleation and growth.[8] |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Suggested Action |
| Wide Size Distribution | Inconsistent temperature, poor mixing, uncontrolled addition of reagents. | Improve temperature control, use a more efficient stirring mechanism, add reducing agent dropwise.[4] |
| Aggregation | Insufficient stabilizer, inefficient mixing, high nanoparticle concentration. | Increase stabilizer concentration, improve stirring, dilute the reaction mixture.[1][2] |
| Irregular Shapes | Inappropriate pH, presence of impurities, wrong choice of stabilizer. | Optimize and control pH, use high-purity reagents, screen different stabilizing agents.[6][8] |
| Low Yield | Incomplete reduction, loss of product during purification. | Increase reaction time or temperature, optimize purification steps (e.g., centrifugation speed and time). |
Experimental Protocols
This section provides a detailed methodology for a common this compound nanoparticle synthesis protocol that can be adapted for scale-up.
Protocol: Sodium Borohydride Reduction Method
This method utilizes sodium borohydride as a strong reducing agent to synthesize this compound nanoparticles.[4]
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., 1 mM)
-
Sodium citrate solution (e.g., 10 mM) as a stabilizing agent
-
Sodium borohydride (NaBH₄) solution (e.g., 100 mM), freshly prepared and kept on ice
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare the required volumes of the hexachloroplatinic acid and sodium citrate solutions.
-
Immediately before use, prepare the sodium borohydride solution. It is crucial to use a fresh solution as it degrades over time.[4]
-
-
Reaction Setup:
-
In a suitably sized reaction vessel, combine the hexachloroplatinic acid and sodium citrate solutions.
-
Place the vessel on a magnetic stirrer and begin vigorous stirring. Ensure the stirring is adequate to create a vortex.
-
-
Reduction:
-
Slowly add the ice-cold sodium borohydride solution dropwise to the stirred mixture.
-
A color change to dark brown or black indicates the formation of this compound nanoparticles.[4] The slow addition is critical for controlling the nucleation and growth, leading to a more uniform size distribution.[4]
-
-
Reaction Completion and Aging:
-
Allow the reaction to stir for a set period (e.g., 2 hours) to ensure the complete reduction of the this compound ions.
-
-
Purification:
-
The synthesized nanoparticles can be purified by repeated centrifugation and resuspension in deionized water to remove unreacted reagents and byproducts.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in this compound nanoparticle synthesis.
Caption: Experimental workflow for this compound nanoparticle synthesis.
Caption: Influence of key parameters on nanoparticle properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tuning the Formation and Growth of this compound Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. apjee-my.weebly.com [apjee-my.weebly.com]
- 6. Size-dependent shape distributions of this compound nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00326K [pubs.rsc.org]
- 7. Green synthesis: Proposed mechanism and factors influenci... [degruyterbrill.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Nanoparticle Batch-To-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cerionnano.com [cerionnano.com]
Technical Support Center: Mitigating the High Cost of Platinum in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when implementing cost-reduction strategies for platinum-based catalysts.
Section 1: Reducing this compound Loading via Nanostructuring
One of the primary strategies to reduce this compound usage is to maximize its surface-area-to-volume ratio, ensuring that a majority of the precious metal atoms are available as active catalytic sites. This is typically achieved by synthesizing this compound nanoparticles (PtNPs) or other nanostructures.
Frequently Asked Questions (FAQs)
Question: I am synthesizing this compound nanoparticles (PtNPs) via chemical reduction, but the resulting particles are aggregated and have a wide size distribution. What are the common causes and solutions?
Answer: Aggregation and poor size distribution are common issues in PtNP synthesis. The key is to control the nucleation and growth steps of the nanoparticle formation. Here are the typical causes and troubleshooting steps:
-
Cause 1: Ineffective Stabilizer/Capping Agent. The stabilizer's role is to adsorb to the nanoparticle surface and prevent aggregation. If it's insufficient or ineffective, particles will clump together.
-
Solution: Ensure the concentration of your stabilizing agent (e.g., citrate, PVP) is optimized. You may need to screen different stabilizers for your specific solvent system and application.
-
-
Cause 2: Incorrect Reaction Temperature. Temperature affects both the reduction rate of the this compound precursor and the kinetics of particle growth.[1]
-
Solution: Systematically vary the reaction temperature. Higher temperatures can sometimes lead to more uniform nucleation but may also accelerate aggregation if not properly controlled.[1] Conversely, some studies show that increasing temperature can lead to larger particle sizes.[1] The optimal temperature is highly dependent on the specific precursors and stabilizers used.
-
-
Cause 3: pH of the Reaction Medium. The pH level can influence the charge on the particle surface and the effectiveness of certain stabilizers, impacting colloidal stability.[1]
-
Solution: Adjust and monitor the pH of your reaction mixture. For instance, some green synthesis methods report that the average particle size of PtNPs decreases with increasing pH.[1]
-
-
Cause 4: Inappropriate Reducing Agent or Concentration. The choice and concentration of the reducing agent (e.g., NaBH₄, ascorbic acid) dictates the rate at which this compound ions are reduced to this compound atoms (Pt⁰).[2][3] A reduction rate that is too fast can lead to uncontrolled growth and aggregation.
-
Solution: Experiment with different reducing agents or lower the concentration of your current one to slow down the reaction. A slower, more controlled reduction often yields smaller, more uniform particles.
-
Question: My this compound catalyst supported on cerium oxide shows low stability and sinters at high operating temperatures. How can I improve its thermal durability?
Answer: Thermal stability is a significant challenge, especially for highly dispersed nanoparticles which have high surface energy.[4][5] Sintering, the process where nanoparticles merge into larger particles, reduces the active surface area and catalytic efficiency.
-
Strategy 1: Utilize Strong Metal-Support Interactions (SMSI). Anchoring this compound ions or particles strongly to the support material can prevent their migration and subsequent agglomeration.
-
Troubleshooting: You can enhance SMSI by using reducible oxide supports like ceria (CeO₂) and creating oxygen vacancies, which act as anchoring sites for this compound.[4] A strategy developed by researchers at the University of Erlangen Nuremberg involves using charge transfer phenomena to create highly stable, sub-nanometer this compound particles on a cerium oxide support.[4]
-
-
Strategy 2: Employ Atom Trapping Techniques. This method involves using a "getter" material in the support that can capture mobile this compound species (like PtO₂) before they can aggregate.[6]
-
Troubleshooting: This is an advanced technique where the support material itself is engineered to be more durable. Research has shown that heating a this compound catalyst on a ceria support in air at 800°C can cause the this compound to redisperse into single atoms, a highly stable configuration.[6]
-
-
Strategy 3: Alloying. Introducing a second, less expensive metal can improve the thermal stability of the this compound catalyst.[7]
-
Troubleshooting: See the section on this compound Alloy Catalysts for more details. Alloying this compound with rhodium, for example, can leverage the properties of both metals to enhance stability and overall activity.[7]
-
Experimental Protocol: Surfactant-Free Synthesis of this compound Nanoparticles
This protocol is a modified version of a method used for synthesizing stabilizer-free nanoparticles in an aqueous solution, suitable for catalytic applications where surfactants are undesirable.[3]
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆)
-
Sodium borohydride (NaBH₄)
-
Deionized water (18.2 MΩ)
Procedure:
-
Precursor Solution Preparation: Dissolve 1.1 mg of H₂PtCl₆ in 20 mL of deionized water to create a 0.13 mM this compound solution.
-
Reduction: While vigorously stirring the this compound precursor solution, add 10 equivalents of NaBH₄ in a single, swift addition.
-
Reaction Monitoring: The reduction of Pt(IV) ions to Pt(0) can be observed by a color change and monitored using UV-vis spectroscopy. The characteristic peak for Pt(IV) at 260 nm should disappear after the reduction is complete.[3]
-
Aging and Size Control: The reaction time (aging) can influence the final particle size. TEM analysis has shown that average particle size can change with reaction times of 2, 48, and 96 hours.[3] Note that longer reduction times may lead to etching of the nanoparticles by the borohydride, resulting in a population of very small (~1.2 nm) particles.[3]
-
Characterization: Characterize the resulting nanoparticles using Transmission Electron Microscopy (TEM) to determine particle size distribution and morphology.
Troubleshooting Workflow for Nanoparticle Synthesis
The following diagram illustrates the logical workflow for troubleshooting common issues during the chemical synthesis of this compound nanoparticles.
References
- 1. Green synthesis: Proposed mechanism and factors influenci... [degruyterbrill.com]
- 2. apjee-my.weebly.com [apjee-my.weebly.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel approach to production of cost efficient this compound-based catalysts - Ceric [ceric-eric.eu]
- 5. Challenges and Perspectives of Single-Atom-Based Catalysts for Electrochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Challenges and Opportunities for this compound in the Modern Three-Way Catalyst | Johnson Matthey Technology Review [technology.matthey.com]
Technical Support Center: Refining Platinum Catalyst Recycling Processes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on refining platinum catalyst recycling processes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the recycling of this compound catalysts through hydrometallurgical and pyrometallurgical processes.
Hydrometallurgical Processing
Question: My this compound leaching efficiency is low. What are the potential causes and how can I improve it?
Answer: Low this compound leaching efficiency is a common issue. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Inadequate Pre-treatment: The spent catalyst may contain carbonaceous residues or other contaminants that passivate the this compound surface.
-
Solution: Implement a calcination (roasting) step prior to leaching. Roasting at temperatures between 600°C and 800°C can remove organic impurities and convert this compound to a more leachable form. Be aware that temperatures above 1000°C can decrease leaching efficiency.
-
-
Incorrect Leaching Agent Composition: The concentration of acid and oxidizing agents is critical for this compound dissolution.
-
Solution: Optimize the composition of your leaching solution. Aqua regia (a 3:1 mixture of HCl and HNO₃) is a highly effective leaching agent.[1][2] For a less hazardous alternative, a mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) is commonly used.[3][4][5] The optimal concentration of HCl is typically around 5 M.[6]
-
-
Suboptimal Leaching Temperature: The temperature of the leaching process significantly impacts the reaction kinetics.
-
Insufficient Reaction Time: The leaching process may not have reached completion.
-
Solution: Extend the leaching time. Leaching for at least 2 hours is generally recommended to ensure maximum this compound dissolution.[8]
-
-
Poor Solid-Liquid Ratio: A high solid-to-liquid ratio can lead to an insufficient amount of leaching agent to dissolve all the this compound.
-
Solution: Adjust the solid-to-liquid ratio. A common starting point is 1:5 g/mL.[8]
-
Question: I am observing co-precipitation of other metals with my this compound during the precipitation step. How can I improve the purity of my recovered this compound?
Answer: Co-precipitation of impurities is a frequent challenge. Here’s how you can address it:
-
pH Control: The pH of the solution plays a crucial role in the selective precipitation of this compound.
-
Solution: Carefully control the pH of the leach liquor before adding the precipitating agent. For precipitation with ammonium chloride, a pH of around 1 is often optimal.[9]
-
-
Presence of Other this compound Group Metals (PGMs): Other PGMs like palladium and rhodium can co-precipitate with this compound.
-
Solution: Before this compound precipitation, consider a selective separation step for other PGMs. For instance, palladium can be selectively extracted using specific solvents.
-
-
Incomplete Oxidation of this compound: this compound must be in the +4 oxidation state (as [PtCl₆]²⁻) for effective precipitation with ammonium chloride.
-
Solution: Ensure complete oxidation of this compound in the leach solution. This can be achieved by adding an oxidizing agent like hydrogen peroxide and monitoring the solution's redox potential.
-
-
Washing of the Precipitate: Inadequate washing of the ammonium chloroplatinate precipitate can leave impurities trapped.
-
Solution: Wash the precipitate thoroughly with a cold 10% ammonium chloride solution.[9] This helps remove entrained impurities without significantly dissolving the this compound salt.
-
Question: The solvent extraction of this compound is not efficient, and I have poor phase separation. What should I check?
Answer: Inefficient solvent extraction can be due to several factors related to the organic and aqueous phases.
-
Incorrect Solvent Choice: The chosen organic solvent may not have a high affinity for the this compound complex.
-
Solution: Trioctylamine (TOA) is a commonly used and effective extractant for this compound from chloride media.
-
-
pH of the Aqueous Phase: The pH of the aqueous phase affects the formation and extraction of the this compound complex.
-
Solution: Adjust the pH of the aqueous feed solution to the optimal range for your chosen extractant.
-
-
Emulsion Formation: The formation of a stable emulsion at the aqueous-organic interface can prevent clean phase separation.
-
Solution: Ensure proper mixing and settling times. The presence of very fine solid particles can also stabilize emulsions; ensure your leach liquor is well-filtered before extraction. Modifying the ionic strength of the aqueous phase can sometimes help break emulsions.
-
Pyrometallurgical Processing
Question: The recovery of this compound in the collector metal is lower than expected. What could be the reason?
Answer: Low recovery in the collector metal during smelting is a key issue in pyrometallurgy.
-
Inappropriate Collector Metal: The chosen collector metal may not have a strong affinity for this compound.
-
Incorrect Smelting Temperature: The furnace temperature must be high enough to ensure all components are molten and allow for good separation of the metal and slag phases.
-
Solution: Ensure the smelting temperature is within the optimal range, typically above 1500°C.[3]
-
-
Slag Viscosity: A highly viscous slag can physically entrap small particles of the collector metal containing this compound.
-
Solution: Adjust the slag composition by adding fluxes like CaO, SiO₂, and Al₂O₃ to reduce its viscosity and melting point.
-
-
Insufficient Reducing Agent: Inadequate reduction can lead to this compound remaining in the slag as oxides.
-
Solution: Ensure a sufficient amount of a reducing agent, such as coke, is added to the charge.
-
Question: I am concerned about the environmental impact and safety of the pyrometallurgical process. What are the main hazards and how can they be mitigated?
Answer: Pyrometallurgical processes involve inherent risks that require careful management.
-
Emission of Hazardous Gases: High-temperature smelting can release toxic gases like sulfur dioxide (SO₂) and nitrogen oxides (NOx).
-
Solution: Implement a robust off-gas treatment system, such as scrubbers, to capture and neutralize these harmful emissions.
-
-
High Energy Consumption: The high temperatures required for smelting result in significant energy consumption.
-
Solution: Optimize the furnace design and operation to improve energy efficiency. Consider preheating the charge material.
-
-
Handling of Molten Materials: Working with molten metal and slag poses a significant safety risk.
-
Solution: Implement strict safety protocols and ensure all personnel are equipped with appropriate personal protective equipment (PPE).
-
Data Presentation
Table 1: Comparison of Hydrometallurgical Leaching Conditions for this compound Recovery
| Leaching Reagent | Temperature (°C) | Time (h) | This compound Recovery (%) | Reference |
| Aqua Regia (HCl + HNO₃) | 90 | 2 | >95 | [1] |
| HCl + H₂O₂ | 70 - 90 | 2 | 90 - 98 | [5][6][8] |
| HCl + NaCl + H₂O₂ | 90 | 2 | 95.7 | [8] |
| HCl (autoclave) | 130 | 2 | 100 | [12] |
Table 2: Purity of Recovered this compound via Different Precipitation and Purification Routes
| Precipitation Method | Purification Step | Final this compound Purity (%) | Reference |
| Ammonium Chloride | Direct Precipitation | ~97.9 | [13] |
| Ammonium Chloride | Re-precipitation | 99.9 | [14] |
| Ammonium Chloride | Solvent Extraction followed by Precipitation | 99.9 | [13] |
Experimental Protocols
Protocol 1: Hydrometallurgical Leaching of this compound from Spent Alumina Catalyst
-
Pre-treatment (Calcination):
-
Weigh a known amount of spent this compound catalyst into a ceramic crucible.
-
Place the crucible in a muffle furnace and heat to 800°C for 2 hours to burn off carbonaceous deposits.
-
Allow the furnace to cool down to room temperature before removing the crucible.
-
-
Leaching:
-
Transfer the calcined catalyst to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a 5 M hydrochloric acid (HCl) solution to the flask to achieve a solid-to-liquid ratio of 1:5 (g/mL).
-
Begin stirring and heat the mixture to 90°C in a water bath.
-
Once the temperature is stable, slowly add 10% (v/v) hydrogen peroxide (H₂O₂) to the mixture.
-
Maintain the reaction at 90°C with continuous stirring for 2 hours.
-
-
Solid-Liquid Separation:
-
After leaching, allow the mixture to cool to room temperature.
-
Separate the leach liquor (containing dissolved this compound) from the solid residue (alumina support) by vacuum filtration.
-
Wash the solid residue with deionized water and combine the washings with the leach liquor.
-
Protocol 2: Precipitation of this compound as Ammonium Chloroplatinate
-
Solution Preparation:
-
Take the leach liquor obtained from Protocol 1.
-
Adjust the pH of the solution to approximately 1 using concentrated HCl if necessary.
-
Gently heat the solution to around 80°C.[9]
-
-
Precipitation:
-
Slowly add a saturated solution of ammonium chloride (NH₄Cl) to the heated leach liquor while stirring continuously.
-
A yellow precipitate of ammonium chloroplatinate ((NH₄)₂PtCl₆) will form.[9]
-
Continue adding the NH₄Cl solution until no more precipitate is formed.
-
-
Recovery and Washing:
-
Allow the solution to cool to room temperature and then let the precipitate settle.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected precipitate 2-3 times with a cold 10% NH₄Cl solution to remove impurities.[9]
-
Dry the purified ammonium chloroplatinate precipitate.
-
Protocol 3: Pyrometallurgical Smelting with Copper Collector
-
Charge Preparation:
-
Crush and grind the spent catalyst to a fine powder.
-
Mix the catalyst powder with a copper-based collector (e.g., copper oxide or copper concentrate), fluxes (e.g., CaO, SiO₂), and a reducing agent (e.g., coke). The exact ratios will depend on the catalyst composition and should be determined by thermodynamic calculations or preliminary experiments.
-
-
Smelting:
-
Place the prepared charge into a refractory crucible suitable for high-temperature operation.
-
Heat the crucible in a furnace to a temperature above 1500°C.
-
Hold the charge at this temperature for a sufficient time (e.g., 1-2 hours) to ensure complete melting and separation of the molten metal and slag layers.
-
-
Separation and Casting:
-
Carefully pour the molten contents into a mold. Due to density differences, the copper-platinum alloy will settle at the bottom, and the slag will form a layer on top.
-
Allow the mold to cool.
-
Mechanically separate the copper-platinum alloy from the slag. The alloy can then be further refined to recover the pure this compound.
-
Mandatory Visualization
Caption: Hydrometallurgical Recycling Workflow for this compound Catalysts.
Caption: Pyrometallurgical Recycling Workflow for this compound Catalysts.
Caption: Simplified Chemical Pathway of this compound Leaching in Aqua Regia.
References
- 1. Instructions for Refining this compound with Aqua Regia | Shor International [ishor.com]
- 2. What You Need to Know about Recycling this compound Catalysts — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 3. saimm.co.za [saimm.co.za]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Fire Assay Analysis | SGS [sgs.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. tmt.unze.ba [tmt.unze.ba]
- 11. Metals smelting-collection method for recycling of this compound group metals from waste catalysts: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. JP5408412B2 - this compound recovery process - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Activity of Platinum-Based Electrocatalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the activity of platinum-based electrocatalysts.
Frequently Asked Questions (FAQs)
Q1: My synthesized Pt-based catalyst shows lower activity than commercial Pt/C. What are the potential reasons?
A1: Several factors can contribute to lower-than-expected catalyst activity. These can be broadly categorized as issues related to the catalyst material itself, the experimental setup, or the testing procedure.
-
Catalyst Properties:
-
Particle Size and Dispersion: Larger this compound nanoparticles or poor dispersion on the carbon support can lead to a lower electrochemically active surface area (ECSA).[1]
-
Surface Contamination: Impurities from precursors or surfactants used during synthesis can block active sites.
-
Incomplete Reduction: The this compound precursor may not have been fully reduced to its metallic state.
-
Alloy Formation: In the case of Pt-alloys, incomplete alloying or undesirable phase segregation can negatively impact activity.
-
-
Experimental Setup and Procedure:
-
Electrolyte Purity: Contaminants in the electrolyte, such as chloride ions, can poison the this compound surface.[2] It is recommended to use high-purity electrolytes like 0.1 M HClO₄.[2]
-
Glassware Cleanliness: Residual contaminants on glassware can leach into the electrolyte and affect measurements. A thorough cleaning procedure is crucial.[3][4]
-
Reference Electrode Issues: An improperly calibrated or contaminated reference electrode can lead to inaccurate potential control and, consequently, incorrect activity measurements.
-
Catalyst Ink Quality: Poorly prepared catalyst ink with agglomerated particles or incorrect ionomer-to-catalyst ratio can result in a non-uniform catalyst layer with high mass-transport resistance.[2]
-
Q2: How can I improve the dispersion of my this compound nanoparticles on the carbon support?
A2: Achieving uniform dispersion is critical for maximizing the active surface area. Consider the following strategies:
-
Synthesis Method: Methods like the microwave-assisted polyol process are known for producing well-dispersed nanoparticles.[5][6]
-
Support Pre-treatment: Functionalizing the carbon support (e.g., through acid treatment) can create more nucleation sites for this compound nanoparticles, leading to better dispersion.
-
Use of Surfactants/Stabilizers: While they can aid in controlling particle size and dispersion, ensure they are thoroughly removed after synthesis to avoid blocking active sites.
-
Sonication: Proper sonication during catalyst ink preparation is essential to break up agglomerates before depositing the catalyst on the electrode.[7]
Q3: What is "CO poisoning," and how can I assess my catalyst's tolerance to it?
A3: CO poisoning refers to the strong adsorption of carbon monoxide (CO) onto the this compound surface, which blocks the active sites for the desired reaction (e.g., methanol oxidation). This leads to a significant decrease in catalytic activity.[8] You can evaluate your catalyst's CO tolerance using a technique called CO stripping voltammetry. This method allows you to determine the potential required to oxidize and remove the adsorbed CO layer. A lower CO stripping potential generally indicates better CO tolerance.[8][9]
Q4: My rotating disk electrode (RDE) measurements are noisy. What are the common causes and solutions?
A4: Noisy RDE data can stem from several sources. Here are some common issues and their solutions:[1][10]
-
Poor Electrical Connection: Ensure the carbon brushes that make contact with the rotating shaft are clean and in good condition.
-
Air Bubbles: Air bubbles on the electrode surface can disrupt the mass transport. You can remove them by stopping the rotation, purging the electrolyte with an inert gas, and then briefly rotating the electrode at a high speed before immersing it back into the solution.[1]
-
Grounding Issues: Ensure the potentiostat and the RDE rotator are connected to the same earth ground to avoid ground loops.[1]
-
Dirty Electrode Surface: An uneven or contaminated electrode surface can cause noisy signals. Ensure the glassy carbon electrode is properly polished before drop-casting the catalyst ink.[1]
Troubleshooting Guides
Issue 1: Low Electrochemically Active Surface Area (ECSA)
| Symptom | Possible Cause | Suggested Solution |
| Low and broad hydrogen underpotential deposition (H-upd) peaks in cyclic voltammogram (CV). | 1. Large Pt nanoparticle size. 2. Agglomeration of nanoparticles. 3. Contamination of the catalyst surface. 4. Incomplete reduction of Pt precursor. | 1. Optimize synthesis parameters (e.g., temperature, time, pH) to control particle size. 2. Improve sonication during ink preparation; consider different solvents or ionomer concentrations. 3. Ensure thorough washing of the catalyst after synthesis to remove residual precursors and surfactants. 4. Verify reduction by techniques like X-ray Diffraction (XRD). |
| ECSA value is significantly lower than expected based on physical characterization (e.g., TEM). | 1. Poorly prepared catalyst ink. 2. Non-uniform catalyst film on the electrode ("coffee-ring" effect).[11] 3. Incorrect ionomer content in the catalyst layer. | 1. Optimize the ink formulation (catalyst, solvent, ionomer ratio).[12] 2. Improve the drop-casting technique by ensuring a slow and controlled drying process. Spin coating or spray coating can provide more uniform layers.[11] 3. Adjust the Nafion-to-catalyst ratio to ensure good proton conductivity without blocking active sites. |
Issue 2: Inconsistent Oxygen Reduction Reaction (ORR) Activity
| Symptom | Possible Cause | Suggested Solution |
| The onset potential for ORR is low, and the limiting current is not well-defined. | 1. Oxygen saturation in the electrolyte is incomplete. 2. Contaminated electrolyte or glassware.[2][3] 3. Thick or non-uniform catalyst film leading to high mass transport resistance.[2] | 1. Purge the electrolyte with high-purity O₂ for at least 30 minutes before the measurement and maintain an O₂ blanket over the solution during the experiment.[10] 2. Use high-purity water and acids for the electrolyte. Implement a rigorous glassware cleaning protocol.[4] 3. Reduce the catalyst loading on the electrode to create a thin, uniform film.[2] |
| High peroxide generation detected at the ring electrode (in RRDE experiments). | 1. The catalyst promotes a 2-electron ORR pathway instead of the desired 4-electron pathway. 2. Sub-optimal catalyst structure or composition. | 1. This is indicative of the intrinsic properties of your catalyst. 2. Modify the catalyst synthesis to favor the 4-electron pathway (e.g., by alloying with other metals, controlling crystal facets). |
Quantitative Data Summary
Table 1: Performance Comparison of Various Pt-based Electrocatalysts for Oxygen Reduction Reaction (ORR)
| Catalyst | ECSA (m²/gPt) | Mass Activity @ 0.9V vs. RHE (A/mgPt) | Specific Activity @ 0.9V vs. RHE (mA/cm²) | Reference |
| Commercial Pt/C | ~72.8 | ~0.1-0.2 | ~0.2-0.4 | [13] |
| Pt₃Ni/C | ~59.2 | 0.44 | 0.74 | [14] |
| Dealloyed PtCo/C | - | ~0.5-0.7 | ~1.5-2.0 | [15] |
| Pt-Ni Octahedra | - | 3.3 | - | [16] |
| PtNi₃/C | - | ~0.6 | ~1.1 | [14] |
| Pt/CNT | - | 0.46 | 0.72 | [17] |
Note: Values can vary significantly based on synthesis methods and testing conditions.
Experimental Protocols
Protocol 1: Microwave-Assisted Polyol Synthesis of Pt/C
-
Preparation: In a typical synthesis, a specific amount of carbon support (e.g., Vulcan XC-72) is dispersed in ethylene glycol (the polyol and reducing agent) in a microwave-safe vessel.
-
Precursor Addition: A solution of a this compound precursor, such as hexachloroplatinic acid (H₂PtCl₆) or ammonium hexachloroplatinate ((NH₄)₂PtCl₆), dissolved in a water/ethylene glycol mixture is added to the carbon suspension.[18][19] The pH of the solution can be adjusted using NaOH to control the particle size.[6]
-
Microwave Irradiation: The mixture is subjected to microwave irradiation for a specific duration (e.g., 400 seconds) and at a set temperature (e.g., 140 °C).[18][19] Pulsed microwave activation can also be used to ensure uniform heating.[5]
-
Washing and Collection: After the reaction, the synthesized Pt/C catalyst is collected by centrifugation, washed multiple times with deionized water and ethanol to remove any residual reactants and byproducts, and then dried in a vacuum oven.
Protocol 2: Cyclic Voltammetry (CV) for ECSA Determination
-
Electrode Preparation: A catalyst ink is prepared by ultrasonically dispersing a known amount of the catalyst in a mixture of deionized water, isopropanol, and a small amount of Nafion ionomer solution. A specific volume of this ink is then drop-casted onto a polished glassy carbon electrode and dried.[7]
-
Cell Setup: The measurement is performed in a standard three-electrode electrochemical cell containing the catalyst-modified working electrode, a counter electrode (e.g., this compound wire), and a reference electrode (e.g., Ag/AgCl or RHE).[20]
-
Electrolyte Deaeration: The electrolyte (typically 0.1 M HClO₄ or 0.5 M H₂SO₄) is purged with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.[20][21]
-
Electrochemical Cleaning: The electrode is electrochemically cleaned by cycling the potential for a number of cycles (e.g., 40 cycles at 200 mV/s) in a potential window (e.g., 0 to 1.2 V vs. RHE).[2]
-
Measurement: The CV is then recorded at a slower scan rate (e.g., 50 mV/s) between approximately 0.05 V and 1.2 V vs. RHE for at least three cycles.[2][21]
-
ECSA Calculation: The ECSA is calculated by integrating the charge associated with the hydrogen adsorption or desorption region of the voltammogram, after correcting for the double-layer capacitance, and dividing by the charge required for the adsorption of a monolayer of hydrogen on this compound (210 µC/cm²).[14]
Protocol 3: CO Stripping Voltammetry
-
Surface Cleaning: The catalyst surface is first cleaned by performing cyclic voltammetry in an inert gas-saturated electrolyte as described above.[22]
-
CO Adsorption: The electrolyte is then saturated with CO gas by bubbling CO through it for several minutes while holding the working electrode at a low potential (e.g., 0.05 V vs. RHE) to allow for the formation of a CO monolayer on the Pt surface.[8][22]
-
Purging: Excess CO in the electrolyte is removed by purging with an inert gas (N₂ or Ar) for an extended period.[8]
-
Stripping: The potential is then scanned in the positive direction (e.g., from 0.05 V to 1.2 V vs. RHE) at a specific scan rate (e.g., 20 mV/s).[22] The first anodic scan will show a characteristic peak corresponding to the oxidative removal of the adsorbed CO.
-
Analysis: The position of the CO stripping peak provides information about the catalyst's CO tolerance. The integrated charge of this peak, after background subtraction, can also be used to calculate the ECSA.[23]
Visualizations
Caption: Workflow for Synthesis and Evaluation of Pt-based Electrocatalysts.
Caption: Troubleshooting Logic for Low Electrocatalyst Activity.
Caption: Mechanisms for Enhancing this compound-Based Electrocatalyst Activity.
References
- 1. support-rrde-troubleshooting | ALS,the electrochemical company [als-japan.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxygen Reduction Reaction with the Rotating Ring Disk Electrode | Metrohm [metrohm.com]
- 4. metrohm.com [metrohm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. CO stripping - Wikipedia [en.wikipedia.org]
- 9. Stripping voltammetry of carbon monoxide oxidation on stepped this compound single-crystal electrodes in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. metrohm.com [metrohm.com]
- 21. Study of the hydrogen region at this compound electrodes with linear scan cyclic voltammetry | Metrohm [metrohm.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. CO Stripping with EC-MS: Advanced Catalyst Analysis - Spectro Inlets [spectroinlets.com]
Technical Support Center: Mitigating the Environmental Impact of Platinum Mining
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at mitigating the environmental impact of platinum mining.
Water Management and Treatment
Frequently Asked Questions (FAQs)
-
Q1: What are the most effective methods for reducing fresh water consumption in our laboratory-scale mining process simulations?
-
A1: Implementing closed-loop water systems is highly effective, potentially reducing freshwater withdrawal by up to 70%.[1] These systems recycle water within the experimental setup. For smaller scale experiments, rainwater harvesting and storage can also provide a supplementary water source, reducing reliance on local freshwater supplies.[1][2]
-
-
Q2: We are experiencing issues with membrane fouling in our reverse osmosis (RO) system for treating synthetic mining wastewater. What could be the cause and how can we troubleshoot it?
-
A2: Membrane fouling in RO systems is a common issue. Potential causes include precipitation of sparingly soluble salts (scaling), biofouling by microorganisms, or fouling by suspended solids.
-
Troubleshooting Steps:
-
Pre-treatment: Ensure your pre-treatment steps, such as coagulation and filtration, are effectively removing suspended solids and colloidal matter.
-
Antiscalants: Introduce an appropriate antiscalant to prevent the precipitation of salts like calcium sulfate.
-
Biocide Dosing: If biofouling is suspected, consider a biocide treatment. Shock dosing or continuous low-level application can be effective.
-
Membrane Cleaning: Perform regular chemical cleaning of the membranes as per the manufacturer's protocol. A combination of acidic and alkaline cleaning is often necessary.
-
-
-
-
Q3: What are the key parameters to monitor in a lab-scale constructed wetland for treating synthetic acid mine drainage (AMD)?
-
A3: Key parameters to monitor include:
-
pH: To assess the neutralization capacity of the wetland.
-
Heavy metal concentrations (e.g., Fe, Zn, Cu, Ni): To determine removal efficiency.
-
Sulfate (SO₄²⁻) concentration: To evaluate the activity of sulfate-reducing bacteria.
-
Alkalinity: To measure the buffering capacity of the system.
-
Oxidation-Reduction Potential (ORP): To understand the dominant biogeochemical processes (oxic vs. anoxic).
-
Hydraulic Retention Time (HRT): To optimize the contact time between the water and the wetland media.[3]
-
-
Troubleshooting Guide: Water Treatment Technologies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low heavy metal removal in a bioreactor | Insufficient activity of sulfate-reducing bacteria (SRB). | - Ensure anaerobic conditions are maintained.- Check for adequate organic carbon source (e.g., ethanol, glycerol).- Verify that the pH is within the optimal range for SRB (typically 6-8).- Rule out the presence of inhibitory substances. |
| Clogging in a passive filtration system | High concentration of suspended solids in the influent. | - Implement a pre-sedimentation step.- Use a multi-layered filtration media with decreasing particle size.- Backwash the filter regularly. |
| Inconsistent pH neutralization of AMD | Depletion of alkaline material (e.g., limestone). | - Replenish the neutralizing agent.- Ensure even flow distribution to prevent channeling.- Consider a more reactive neutralizing agent if the reaction rate is too slow. |
Data Presentation: Comparison of Water Treatment Technologies
| Technology | Contaminant Removal Efficiency | Advantages | Disadvantages |
| Reverse Osmosis (RO) | >99% for dissolved salts and heavy metals.[4] | High purity effluent, suitable for water reuse. | Prone to fouling, high energy consumption, produces brine concentrate. |
| Constructed Wetlands | Up to 99% for Fe, high removal for other metals.[3] | Low operational cost, sustainable, aesthetically pleasing. | Large land area required, performance can be weather-dependent, long start-up period. |
| Sulfate-Reducing Bioreactors | >95% for many heavy metals, up to 94% sulfate reduction.[5] | Can achieve high metal removal, generates alkalinity. | Requires a consistent organic carbon source, potential for hydrogen sulfide gas production.[5] |
| Filtration Systems | Varies depending on media; can be highly effective for suspended solids and specific ions. | Relatively simple to operate, can be tailored to specific contaminants. | Can be prone to clogging, may require frequent backwashing or media replacement. |
Bioremediation and Phytoremediation
Frequently Asked Questions (FAQs)
-
Q1: How do I select the appropriate microbial consortium for bioremediating this compound mine tailings?
-
A1: The selection process involves isolating and screening indigenous microorganisms from the contaminated site. These microbes are already adapted to the specific conditions. The protocol involves enrichment cultures, isolation of pure strains, and testing their resistance to the heavy metals present in the tailings.[6][7]
-
-
Q2: My hyperaccumulator plants are showing signs of stress (chlorosis, stunted growth) in the phytoremediation experiment. What could be the problem?
-
A2: Plant stress in phytoremediation can be due to several factors:
-
Metal Toxicity: The concentration of heavy metals may be too high even for a hyperaccumulator. Try diluting the contaminated soil with clean soil.
-
Nutrient Deficiency: Mine tailings are often nutrient-poor.[8] Amend the soil with appropriate fertilizers (N, P, K).
-
Adverse pH: Extreme pH can limit nutrient availability and increase metal toxicity. Adjust the soil pH to a range suitable for the selected plant species.[9]
-
Poor Soil Structure: Tailings can be compacted and have poor water retention.[8] Adding organic matter like compost can improve soil structure.
-
-
-
Q3: What are the main differences between phytoextraction and phytostabilization?
Troubleshooting Guide: Bioremediation & Phytoremediation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low metal uptake in phytoextraction | Low bioavailability of metals in the soil. | - Lower the soil pH slightly to increase metal solubility (use with caution).- Add chelating agents (e.g., EDTA, citric acid) to enhance metal uptake (monitor for potential leaching).- Select a plant species with a more efficient root system. |
| Poor survival of plants in mine tailings | Harsh conditions of the tailings (high salinity, low nutrients, extreme pH).[8] | - Amend the tailings with organic matter (compost, biochar) to improve fertility and water retention.[9]- Adjust the pH using lime or other neutralizing agents.- Select highly tolerant, native plant species. |
| Slow degradation of organic contaminants in bioremediation | Suboptimal environmental conditions for microbial activity. | - Ensure adequate moisture content.- Optimize the pH and temperature.- Provide sufficient nutrients (e.g., nitrogen, phosphorus).- Aerate the soil if aerobic degradation is desired. |
Experimental Protocols
Protocol 1: Screening for Heavy Metal Resistant Bacteria
-
Sample Collection: Collect soil/tailings samples from the this compound mining site.
-
Enrichment Culture: In a flask, add 10g of the sample to 100mL of a nutrient broth amended with a low concentration of the target heavy metals (e.g., Pt, Ni, Cu). Incubate at a suitable temperature (e.g., 30°C) with shaking for 5-7 days.
-
Isolation: Serially dilute the enrichment culture and plate onto nutrient agar plates containing the same concentration of heavy metals. Incubate until distinct colonies appear.
-
Purification: Subculture individual colonies onto fresh metal-containing agar plates to obtain pure cultures.
-
Resistance Testing: Inoculate the pure isolates into nutrient broth with increasing concentrations of the heavy metals (e.g., 5 ppm to 100 ppm).[6]
-
Quantification: Measure the growth of the bacteria (e.g., by optical density at 600 nm) after a set incubation period to determine the Minimum Inhibitory Concentration (MIC).
-
Selection: Select the strains with the highest MIC for further bioremediation studies.
Protocol 2: Lab-Scale Phytoremediation of this compound Mine Tailings
-
Potting Setup: Fill pots with a mixture of mine tailings and a suitable amendment (e.g., 10% w/w compost).
-
Planting: Sow seeds or transplant seedlings of a selected hyperaccumulator plant (e.g., Brassica juncea for some heavy metals) into the pots.
-
Growth Conditions: Maintain the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and watering regimes.
-
Monitoring: Regularly observe the plants for signs of stress. Monitor soil parameters like pH and moisture content.
-
Harvesting: After a predetermined growth period (e.g., 8-12 weeks), harvest the aerial parts of the plants.
-
Analysis:
-
Dry the plant biomass to a constant weight.
-
Digest the plant material using an appropriate acid mixture.
-
Analyze the concentration of this compound group metals and other heavy metals in the digestate using techniques like ICP-MS or AAS.
-
-
Evaluation: Calculate the bioaccumulation factor and translocation factor to assess the phytoremediation efficiency.
Visualizations
Caption: Workflow for a lab-scale phytoremediation experiment.
Caption: Simplified pathway of microbial heavy metal bioremediation.
Caption: Decision tree for selecting mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. geoengineer.org [geoengineer.org]
- 3. mdpi.com [mdpi.com]
- 4. ediweekly.com [ediweekly.com]
- 5. mdpi.com [mdpi.com]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Bacterial Heavy Metal Resistance in Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on in situ phytoremediation of mine tailings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Biochar enhanced phytostabilization of heavy metal contaminated mine tailings: A review [frontiersin.org]
- 10. Frontiers | Phytoremediation: A Promising Approach for Revegetation of Heavy Metal-Polluted Land [frontiersin.org]
- 11. How Can Phytoremediation Be Used as a Sustainable Method to Clean up Heavy Metal Contaminated Soil? → Learn [pollution.sustainability-directory.com]
Validation & Comparative
Platinum vs. Palladium: A Comparative Guide to Hydrogenation Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in achieving desired outcomes in hydrogenation reactions, a cornerstone of modern organic synthesis. Among the most effective and widely utilized catalysts are the platinum group metals, with this compound (Pt) and palladium (Pd) being the preeminent choices. This guide provides an objective, data-driven comparison of this compound and palladium catalysts, offering insights into their respective performances, selectivities, and ideal applications.
At a Glance: Key Performance Differences
While both this compound and palladium are highly active hydrogenation catalysts, they exhibit distinct characteristics that render them suitable for different synthetic challenges. A primary differentiator lies in their selectivity and propensity for isomerization.
| Feature | This compound (Pt) | Palladium (Pd) | Key Considerations |
| Activity | Generally highly active for a broad range of functional groups. Turnover frequencies on Pt catalysts can be significantly higher than on Pd for certain reactions.[1] | Highly active, particularly for the reduction of carbon-carbon multiple bonds and debenzylation reactions.[2][3][4] | Activity is substrate and condition dependent. For some reactions, Pt shows markedly higher turnover frequencies.[1] |
| Selectivity | Often exhibits higher selectivity and is less prone to causing isomerization of double bonds during hydrogenation.[5] | Highly selective for certain transformations but can cause isomerization of alkenes.[5] This can be a disadvantage when stereochemistry is critical. | This compound is often the preferred catalyst when minimizing isomerization is crucial.[5] |
| Hydrogenolysis | More prone to causing hydrogenolysis (cleavage of C-O, C-N, and C-X bonds) under mild conditions compared to palladium. | Generally less active for hydrogenolysis than this compound under mild conditions, making it suitable for reductions where labile functional groups need to be preserved.[4] | Palladium is often the catalyst of choice for the selective hydrogenation of substrates containing sensitive functional groups. |
| Stereochemistry | Hydrogenation typically proceeds via syn-addition, with a lower tendency for isomerization leading to more predictable stereochemical outcomes.[5] | Also proceeds via syn-addition, but isomerization of the double bond prior to reduction can lead to mixtures of stereoisomers.[5] | For stereospecific reductions, this compound may offer a significant advantage. |
Quantitative Performance Data
The following tables summarize experimental data from comparative studies of this compound and palladium catalysts in specific hydrogenation reactions.
Table 1: Hydrogenation of Methylbenzenes
This table presents data on the hydrogenation of benzene and various methylbenzenes over alumina-supported this compound and palladium catalysts. The activity is reported as a turnover number (N), representing the number of molecules converted per total metal atom per second.
| Substrate | Catalyst | Metal Content (%) | Dispersity (%) | Activity (N x 10³) at 50°C |
| Benzene | Pt/Al₂O₃ | 0.6 | 34 | 15.0 |
| Benzene | Pd/Al₂O₃ | 1.0 | 42 | 0.5 (at 100°C) |
| Toluene | Pt/Al₂O₃ | 0.6 | 34 | 10.0 |
| Toluene | Pd/Al₂O₃ | 1.0 | 42 | 0.3 (at 100°C) |
| o-Xylene | Pt/Al₂O₃ | 0.6 | 34 | 8.0 |
| o-Xylene | Pd/Al₂O₃ | 1.0 | 42 | 0.2 (at 100°C) |
| m-Xylene | Pt/Al₂O₃ | 0.6 | 34 | 9.0 |
| m-Xylene | Pd/Al₂O₃ | 1.0 | 42 | 0.25 (at 100°C) |
| p-Xylene | Pt/Al₂O₃ | 0.6 | 34 | 8.5 |
| p-Xylene | Pd/Al₂O₃ | 1.0 | 42 | 0.2 (at 100°C) |
Data sourced from a study by Gomez et al.[1]
Observation: this compound on alumina demonstrates significantly higher turnover frequencies for the hydrogenation of benzene and methylbenzenes compared to palladium on alumina, even at a lower reaction temperature.[1]
Table 2: Selective Hydrogenation of Cinnamaldehyde
The hydrogenation of cinnamaldehyde is a key model reaction for assessing catalyst selectivity, as reduction can occur at the C=C bond (to form hydrocinnamaldehyde), the C=O bond (to form cinnamyl alcohol), or both (to form hydrocinnamyl alcohol).
| Catalyst | Conversion (%) | Selectivity to Hydrocinnamaldehyde (%) | Selectivity to Cinnamyl Alcohol (%) | Selectivity to Hydrocinnamyl Alcohol (%) |
| Pd/TiO₂ | >99 | ~90 | <5 | <5 |
| Pt-Cu/TiO₂ | ~100 | Low | High | Low |
Data synthesized from multiple sources.[2][3][6]
Observation: Palladium-based catalysts show a strong preference for hydrogenating the C=C bond, leading to high selectivity for hydrocinnamaldehyde.[2][3] In contrast, modified this compound catalysts can be tuned to favor the hydrogenation of the C=O bond, yielding cinnamyl alcohol.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful catalytic hydrogenation. Below are representative procedures for reactions utilizing this compound and palladium catalysts.
Protocol 1: Hydrogenation of Nitrobenzene using a this compound Catalyst
This protocol describes the hydrogenation of nitrobenzene to aniline using a this compound-on-carbon (Pt/C) catalyst.
Materials:
-
Nitrobenzene
-
5% this compound on activated carbon (Pt/C)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve nitrobenzene in ethanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pt/C catalyst to the flask.
-
Seal the flask and purge the system with hydrogen gas, typically by evacuating and backfilling with H₂ several times.
-
Connect a hydrogen balloon or establish a positive pressure of hydrogen from a regulated source.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with solvent during filtration.
-
Rinse the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline, which can be further purified if necessary.
This protocol is a generalized procedure based on common laboratory practices.[7][8]
Protocol 2: Hydrogenation of Acetophenone using a Palladium Catalyst
This protocol outlines the hydrogenation of acetophenone to 1-phenylethanol and ethylbenzene using a palladium-on-carbon (Pd/C) catalyst.
Materials:
-
Acetophenone
-
10% Palladium on activated carbon (Pd/C)
-
Isopropanol (solvent)
-
Hydrogen gas (H₂)
-
Stainless-steel autoclave
-
Magnetic stirrer
Procedure:
-
Charge a 50 mL stainless-steel autoclave with acetophenone (1 mmol), 10% Pd/C catalyst (15 mg), and isopropanol (30 mL).[9]
-
Seal the autoclave and flush it several times with hydrogen gas to remove any air.[9]
-
Pressurize the autoclave to 0.5 bar with hydrogen.[9]
-
Heat the autoclave to 60°C and begin stirring at 800 rpm to initiate the reaction.[9]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.
-
After the desired conversion is achieved, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
The filtrate contains the product(s), which can be isolated and purified by standard methods.
This protocol is adapted from a study on acetophenone hydrodeoxygenation.[9]
Mechanism of Catalytic Hydrogenation
The generally accepted mechanism for heterogeneous catalytic hydrogenation involves a series of steps occurring on the surface of the metal catalyst.
Caption: Generalized mechanism of catalytic hydrogenation on a metal surface.
The process begins with the adsorption and dissociation of molecular hydrogen onto the catalyst surface, forming metal-hydride bonds. The unsaturated substrate (e.g., an alkene) also adsorbs onto the surface. In a stepwise manner, two hydrogen atoms are transferred from the metal surface to the carbons of the double bond, resulting in the saturated product, which then desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
Conclusion
The choice between this compound and palladium catalysts for hydrogenation reactions is nuanced and depends heavily on the specific substrate and the desired outcome. This compound often provides higher activity and is the catalyst of choice when minimizing isomerization is critical for maintaining stereochemical integrity.[5] Palladium, while also highly active, is generally less prone to causing hydrogenolysis, making it ideal for the selective reduction of molecules with sensitive functional groups.[4] By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions to optimize their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Hydrogenation of cinnamaldehyde over an ionic cobalt promoted alumina-supported palladium catalyst [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. researchgate.net [researchgate.net]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
A Comparative Guide to the Validation of Platinum-Based Reference Electrodes in Electrochemistry
For researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their electrochemical measurements, the proper validation of the reference electrode is paramount. This guide provides an objective comparison of platinum-based quasi-reference electrodes (QREs) with the commonly used silver/silver chloride (Ag/AgCl) reference electrode, supported by experimental data and detailed validation protocols.
This compound quasi-reference electrodes have emerged as a robust alternative to traditional reference electrodes, particularly in non-aqueous electrochemistry, where conventional electrodes can be prone to liquid junction potential issues and contamination.[1] The inherent inertness and simple construction of a this compound wire or mesh make it an attractive choice for a variety of electrochemical systems, including those at high temperatures and pressures.[1] However, unlike true reference electrodes, the potential of a Pt QRE is not thermodynamically defined and can be influenced by the composition of the electrolyte.[2] Therefore, rigorous validation and calibration are essential.
This guide outlines the key performance metrics for reference electrodes—potential stability, reproducibility, and impedance—and presents a comparative summary of the performance of this compound QREs and Ag/AgCl electrodes. Detailed experimental protocols for the validation of these electrodes are also provided to enable researchers to implement these procedures in their own laboratories.
Performance Comparison: this compound QRE vs. Ag/AgCl
The selection of a reference electrode should be based on the specific requirements of the electrochemical experiment. The following table summarizes key performance indicators for this compound quasi-reference electrodes and standard Ag/AgCl reference electrodes. It is important to note that the performance of a Pt QRE is highly dependent on the experimental conditions, particularly the composition and purity of the electrolyte.
| Performance Metric | This compound Quasi-Reference Electrode (Pt QRE) | Silver/Silver Chloride (Ag/AgCl) Reference Electrode | Key Considerations |
| Potential Stability (Drift) | Can be very stable (< 0.2 mV over short periods); steady potential for >12 hours in some media.[1] | High stability in aqueous and some non-aqueous solutions (< 0.01 mV/min in acetonitrile).[3] | Pt QRE stability is highly dependent on the electrolyte; impurities can cause significant drift.[2] Ag/AgCl electrodes can suffer from junction clogging and electrolyte leakage. |
| Reproducibility | Excellent (< 0.2 mV difference between electrodes).[1] | Generally good, but can be affected by the preparation of the AgCl layer and the filling solution. | The simple construction of a Pt wire QRE contributes to its high reproducibility. |
| Impedance | Typically low, but can increase with surface contamination. | Low for standard electrodes (< 1 kΩ), but can be higher for non-aqueous versions with frits.[4][5] | High impedance can lead to noise and instability in potentiostatic measurements.[4] |
| Operating Environment | Suitable for a wide range of aqueous, non-aqueous, gel, and frozen electrolytes, as well as high-pressure and high-temperature conditions.[1] | Primarily for aqueous solutions, with specialized versions for non-aqueous solvents. Not suitable for high temperatures.[5] | Pt QREs are particularly advantageous in environments where traditional reference electrodes are unstable or would contaminate the sample. |
| Calibration | Requires calibration against an internal standard like ferrocene, especially in non-aqueous solvents.[6] | Potential is thermodynamically defined, but should be periodically checked against a known standard. | The potential of a Pt QRE is not fixed and will vary with the electrolyte composition. |
Experimental Validation Protocols
To ensure the reliability of electrochemical data, the reference electrode must be properly validated. The following are detailed protocols for key validation experiments.
Open Circuit Potential (OCP) Measurement for Stability Assessment
This experiment measures the potential difference between the reference electrode under test and a stable, known reference electrode over time. A low and stable OCP indicates a reliable reference electrode.
Methodology:
-
Cell Setup: Place the this compound QRE and a calibrated Ag/AgCl reference electrode in the same electrochemical cell containing the electrolyte of interest.
-
Connection: Connect the this compound QRE to the working electrode terminal and the Ag/AgCl reference electrode to the reference electrode terminal of the potentiostat.
-
Measurement: Record the open circuit potential over an extended period (e.g., 1-24 hours).
-
Analysis: A stable potential with minimal drift (ideally less than a few millivolts per hour) indicates a stable reference electrode for the given conditions.
Electrochemical Impedance Spectroscopy (EIS) for Impedance Measurement
EIS is used to determine the impedance of the reference electrode. A low impedance is crucial for minimizing noise and ensuring potentiostat stability.[4]
Methodology:
-
Cell Setup: Place the reference electrode to be tested (e.g., Pt QRE) and a high-surface-area this compound mesh or carbon rod (as the counter electrode) in the electrolyte.
-
Connection: Connect the reference electrode to the working electrode and working sense leads of the potentiostat. Connect the this compound mesh to the reference and counter electrode leads.[4]
-
EIS Measurement: Perform a potentiostatic EIS scan at the open circuit potential. A typical frequency range is 100 kHz to 1 Hz with a small AC amplitude (e.g., 10 mV).[7]
-
Analysis: The impedance at high frequency, where the phase angle is close to zero, provides a good estimate of the electrode's resistance. This value should ideally be below 1 kΩ.[4]
Cyclic Voltammetry (CV) with an Internal Standard for Potential Calibration
In non-aqueous solvents, the potential of a Pt QRE should be calibrated against a known redox couple with a stable and well-defined formal potential. Ferrocene (Fc/Fc⁺) is a commonly used internal standard.[6]
Methodology:
-
Solution Preparation: Prepare a solution of the supporting electrolyte in the non-aqueous solvent of choice.
-
Initial CV: Record a cyclic voltammogram of the electrolyte solution to establish the potential window.
-
Addition of Standard: Add a known concentration of ferrocene (e.g., 1 mM) to the solution.
-
CV of Standard: Record the cyclic voltammogram of the ferrocene solution.
-
Analysis: Determine the formal potential (E°') of the ferrocene/ferrocenium couple, calculated as the average of the anodic and cathodic peak potentials (E°' = (Epa + Epc) / 2). This value can then be used to reference all other potentials in the experiment to the Fc/Fc⁺ couple. For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV at room temperature.[6]
Visualizing the Validation Workflow and Electrode Comparison
To further clarify the experimental processes and the relationships between different electrode types, the following diagrams are provided.
Caption: Workflow for the validation of a this compound-based reference electrode.
Caption: Comparison of true and quasi-reference electrodes based on key properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. pineresearch.com [pineresearch.com]
- 4. Measuring Impedance of Your Reference Electrode Gamry Instruments [gamry.com]
- 5. metrohm.com [metrohm.com]
- 6. benchchem.com [benchchem.com]
- 7. Corrosion Behavior of Cu-Mg Alloy Contact Wire in Controlled Humid Heat Environments | MDPI [mdpi.com]
Cost-Performance Analysis: Platinum vs. Non-Noble Metal Catalysts in Catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and economic viability of platinum-group metal catalysts versus their non-noble metal counterparts.
The high cost and scarcity of this compound group metals (PGMs), particularly this compound (Pt), have long been a significant barrier to the widespread adoption of various catalytic technologies, including fuel cells and industrial chemical synthesis.[1][2] This has spurred intensive research into the development of cost-effective and earth-abundant non-noble metal catalysts as viable alternatives. This guide provides a detailed cost-performance analysis of this compound-based catalysts against emerging non-noble metal catalysts, supported by experimental data, detailed methodologies, and visual workflows to aid in informed decision-making for catalyst selection.
Performance Comparison: Oxygen Reduction and Hydrogen Evolution Reactions
The Oxygen Reduction Reaction (ORR) and Hydrogen Evolution Reaction (HER) are two fundamental electrochemical reactions critical for renewable energy technologies such as fuel cells and water electrolyzers. This compound has traditionally been the benchmark catalyst for both reactions due to its high activity and stability. However, significant progress has been made in developing non-noble metal catalysts that exhibit comparable or even superior performance in certain conditions.
Oxygen Reduction Reaction (ORR)
For the ORR, iron-nitrogen-carbon (Fe-N-C) materials have emerged as one of the most promising classes of non-noble metal catalysts.[3] The performance of these catalysts is often evaluated by their half-wave potential (E1/2), with a more positive value indicating higher activity.
| Catalyst | Half-Wave Potential (E1/2 vs. RHE) | Limiting Current Density (mA cm-2) | Stability (after 10,000 cycles) |
| Pt/C (Commercial) | ~0.83 - 0.90 V[4] | ~4.57 - 5.5 mA cm-2[4] | ~10-12 mV negative shift in E1/2[5] |
| Fe-N-C | ~0.85 - 0.92 V[4][6] | ~5.21 - 7.77 mA cm-2[4] | ~5-10 mV negative shift in E1/2[5] |
| Fe3C-N-C | ~0.175 V vs SCE | -2.62 mA cm-2 | - |
| Fe-N-C (Neutral Media) | ~0.190 V vs SCE | -4.00 mA cm-2 | 0.9% current decay after 10,000s[7] |
| Pt/C (Neutral Media) | ~0.200 V vs SCE | -2.55 mA cm-2 | 10% current decay after 10,000s[7] |
Note: Performance metrics can vary significantly based on synthesis methods, catalyst loading, and testing conditions. The values presented are representative figures from various studies.
Hydrogen Evolution Reaction (HER)
In the realm of HER, transition metal carbides (TMCs) and nitrides (TMNs) have demonstrated Pt-like activity, particularly at elevated temperatures.[8] Their performance is typically assessed by the overpotential required to achieve a certain current density (e.g., 10 mA cm-2), with lower overpotentials indicating higher efficiency.
| Catalyst | Overpotential at 10 mA cm-2 (mV) | Tafel Slope (mV dec-1) | Stability |
| Pt/C | ~30 - 50 mV | ~30 mV dec-1 | High |
| Mo2C | ~150 - 200 mV | ~60 - 80 mV dec-1 | High in acidic and alkaline media |
| WC | Can be comparable to or even outperform Pt at elevated temperatures (~260 °C)[8] | Varies with synthesis | High |
| TaC | Higher overpotential than Pt and WC[8] | Varies with synthesis | High |
| NbC | Higher overpotential than Pt and WC[8] | Varies with synthesis | High |
Cost Analysis: A Decisive Factor
The most significant advantage of non-noble metal catalysts lies in their dramatically lower cost. This compound prices can fluctuate but are consistently high, often in the range of $800 - $1,100 per ounce.[9] In contrast, the precursor materials for non-noble metal catalysts, such as iron, cobalt, copper, and their salts, as well as nitrogen and carbon sources, are orders of magnitude cheaper.
| Catalyst Component | Price Range (per ounce) |
| This compound | $800 - $1,100[9] |
| Palladium | $700 - $1,200[9] |
| Rhodium | $3,500 - $6,500[9] |
| Iron, Copper, Cobalt precursors | Significantly lower and more stable |
While the raw material cost is a primary driver, the overall cost-effectiveness also depends on the synthesis process, scalability, and the catalyst's long-term durability and performance, which can impact the overall system's operational cost.
Experimental Protocols: A Guide to Catalyst Evaluation
Standardized and reproducible experimental protocols are crucial for the accurate assessment and comparison of catalyst performance. The following outlines a general workflow for evaluating electrocatalysts.
Synthesis of Non-Noble Metal Catalysts (Example: Fe-N-C)
A common method for synthesizing Fe-N-C catalysts involves the pyrolysis of a mixture of iron, nitrogen, and carbon precursors.[10][11]
-
Precursor Mixing: An iron salt (e.g., iron(II) acetate), a nitrogen-rich organic molecule (e.g., 1,10-phenanthroline), and a high-surface-area carbon support are intimately mixed in a solvent.
-
Pyrolysis: The mixture is subjected to high-temperature treatment (typically 700-1000°C) under an inert atmosphere (e.g., N2 or Ar). This step leads to the formation of catalytically active Fe-Nx sites within the carbon matrix.
-
Acid Leaching (Optional): To remove unstable and inactive metallic iron particles, the pyrolyzed material is often treated with a strong acid (e.g., H2SO4).
-
Second Pyrolysis (Optional): A second heat treatment can be performed to further enhance the stability and activity of the catalyst.
Characterization Techniques
A suite of characterization techniques is employed to understand the physical and chemical properties of the synthesized catalysts:
-
Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and particle size distribution.
-
Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) provides information on the surface elemental composition and chemical states of the elements.
-
Structural Analysis: X-ray Diffraction (XRD) is used to identify the crystalline phases present in the catalyst.
-
Surface Area Analysis: Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area of the catalyst.
Electrochemical Performance Evaluation (Rotating Disk Electrode - RDE)
The intrinsic catalytic activity is typically evaluated using a three-electrode electrochemical setup with a rotating disk electrode (RDE).
-
Catalyst Ink Preparation: A specific amount of the catalyst powder is dispersed in a mixture of a solvent (e.g., water and isopropanol) and an ionomer (e.g., Nafion) through ultrasonication to form a homogeneous ink.
-
Working Electrode Preparation: A precise volume of the catalyst ink is drop-casted onto the glassy carbon tip of the RDE and dried to form a thin film.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Performed in an electrolyte saturated with an inert gas (e.g., N2 or Ar) to clean the electrode surface and determine the electrochemical surface area.
-
Linear Sweep Voltammetry (LSV): Conducted in an electrolyte saturated with the reactant gas (e.g., O2 for ORR) at various rotation speeds. The resulting polarization curves are used to determine key performance metrics like the onset potential, half-wave potential, and limiting current density.
-
Durability Testing: Accelerated durability tests are performed by cycling the potential for a large number of cycles (e.g., 10,000 cycles) and measuring the change in the LSV curve to assess the catalyst's stability.
-
Visualizing the Analysis Workflow
The following diagram illustrates the logical flow of a comprehensive cost-performance analysis for catalysts.
Conclusion
The development of non-noble metal catalysts presents a paradigm shift in catalysis, offering the potential to significantly reduce the cost of various technologies without compromising, and in some cases, even enhancing performance. While this compound remains a formidable benchmark, the continuous advancements in the design and synthesis of materials like Fe-N-C for ORR and transition metal carbides for HER are closing the performance gap. For researchers and industry professionals, a thorough cost-performance analysis, incorporating both material and synthesis costs with rigorous and standardized performance and durability testing, is paramount for selecting the most appropriate catalyst for a given application. The data and protocols presented in this guide aim to provide a solid foundation for such an evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach to production of cost efficient this compound-based catalysts - Ceric [ceric-eric.eu]
- 3. Non-noble metals as activity sites for ORR catalysts in proton exchange membrane fuel cells (PEMFCs) - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00002H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024 Price Forecast for this compound, Palladium & Rhodium and Navigating the Future of Catalytic Converter Recycling - BR Metals Pte Ltd [brmetalsltd.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Platinum and Gold Nanoparticles for Sensing Applications
In the rapidly advancing field of nanotechnology, platinum (PtNPs) and gold nanoparticles (AuNPs) have emerged as leading materials for the development of highly sensitive and selective sensing platforms. Their unique optical and catalytic properties make them ideal candidates for a wide range of applications, from environmental monitoring and food safety to clinical diagnostics and drug development. This guide provides a comprehensive comparison of PtNPs and AuNPs in sensing, offering researchers, scientists, and drug development professionals a detailed overview of their respective strengths and weaknesses, supported by experimental data and protocols.
At a Glance: Key Differences and Applications
Gold nanoparticles are renowned for their intense color, which arises from a phenomenon known as localized surface plasmon resonance (LSPR).[1][2] This property is highly sensitive to the nanoparticle's size, shape, and surrounding environment, making AuNPs excellent candidates for colorimetric sensors.[1][2][3][4] The aggregation of AuNPs, often triggered by the presence of an analyte, results in a distinct color change from red to blue, which can be easily detected by the naked eye or with simple instrumentation.[1][2][5][6] This straightforward detection mechanism has led to the widespread use of AuNPs in the development of rapid and cost-effective assays for a variety of targets, including heavy metal ions, pesticides, and biological molecules.[1][7]
This compound nanoparticles, on the other hand, are prized for their exceptional catalytic activity.[8][9] Many PtNPs exhibit peroxidase-mimetic activity, meaning they can catalyze the oxidation of chromogenic substrates in the presence of hydrogen peroxide (H₂O₂) to produce a colored product.[10][11] The modulation of this catalytic activity by a target analyte forms the basis of highly sensitive colorimetric and electrochemical sensors.[10][11][12] PtNPs have shown particular promise in the detection of biomolecules like glucose and hormones, as well as in the development of electrochemical biosensors with low detection limits.[8][9]
Bimetallic nanoparticles, combining both gold and this compound, have also been explored to leverage the synergistic effects of both metals. For instance, gold-platinum core-shell nanoparticles (Au@Pt NPs) have been shown to possess both the plasmonic properties of gold and the enhanced catalytic activity of this compound, leading to significantly improved sensitivity in diagnostic assays.[13][14]
Performance Comparison: A Quantitative Overview
The choice between this compound and gold nanoparticles for a specific sensing application often depends on the desired performance characteristics, such as sensitivity (limit of detection) and selectivity. The following tables summarize the performance of PtNPs and AuNPs in various sensing applications as reported in the literature. It is important to note that a direct comparison can be challenging due to variations in experimental conditions, nanoparticle synthesis methods, and the specific analytes being detected.
Table 1: Performance of this compound Nanoparticle-Based Sensors
| Analyte | Sensing Principle | Limit of Detection (LOD) | Linear Range | Reference |
| Hydrogen Peroxide | Electrochemistry | 0.53 ± 0.16 µM | 0.8 µM - 8.6 mM | [9] |
| Glutamate | Electrochemistry | Low | - | [9] |
| Glucose | Electrochemistry | 3.2 µM | up to 7.2 mM | [9] |
| Nitric Oxide | Electrochemistry | 1.7 µM | - | [15] |
| Mercury (Hg²⁺) | Colorimetric (Peroxidase-mimetic) | 8.5 pM | - | [12] |
| Silver (Ag⁺) | Colorimetric (Peroxidase-mimetic) | 7.8 pM | - | [11] |
| Acid Phosphatase | Colorimetric (Oxidase-mimetic) | 0.016 U L⁻¹ | 0.25–2.5 U L⁻¹ | [16] |
| Lead (Pb²⁺) | Electrochemistry | 0.05 µM | 0.1-0.5 µM | [17] |
Table 2: Performance of Gold Nanoparticle-Based Sensors
| Analyte | Sensing Principle | Limit of Detection (LOD) | Linear Range | Reference |
| Heavy Metals (e.g., Pb²⁺, Hg²⁺) | Colorimetric (LSPR) | Varies (e.g., 100 nM for Pb²⁺) | Varies | [1][6] |
| Biological Molecules (e.g., histidine, amyloid-β oligomers) | Colorimetric (LSPR) | Varies | Varies | [1] |
| Kanamycin | Colorimetric (LSPR) | - | - | [1] |
| Pesticides | Colorimetric (LSPR) | Varies | Varies | [7] |
| SARS-CoV-2 RNA | Colorimetric | - | - | [3] |
Experimental Protocols: Synthesis and Sensing
The performance of nanoparticle-based sensors is intrinsically linked to the synthesis of the nanoparticles and the design of the sensing assay. Below are detailed methodologies for key experiments involving this compound and gold nanoparticles.
Synthesis of Gold Nanoparticles (Turkevich Method)
The Turkevich method is a widely used and relatively simple procedure for synthesizing spherical gold nanoparticles.[4]
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
Sodium citrate solution (1% w/v)
-
Deionized water
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with constant stirring.
-
Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to black, and finally to a deep red or wine-red color, indicating the formation of AuNPs.[19]
-
Continue boiling and stirring for an additional 15-30 minutes.
-
Allow the solution to cool to room temperature. The resulting colloidal gold solution is stable for an extended period.
References
- 1. Gold Nanoparticle-Based Colorimetric Sensors: Properties and Application in Detection of Heavy Metals and Biological Molecules [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. azonano.com [azonano.com]
- 4. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold Nanoparticles in Chemical and Biological Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized gold nanoparticles for sensing of pesticides: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Progress of the Practical Applications of the this compound Nanoparticle-Based Electrochemistry Biosensors [frontiersin.org]
- 9. Recent Progress of the Practical Applications of the this compound Nanoparticle-Based Electrochemistry Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound-Decorated Gold Nanoparticles with Dual Functionalities for Ultrasensitive Colorimetric in Vitro Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Chitosan-stabilized this compound nanoparticles as effective oxidase mimics for colorimetric detection of acid phosphatase - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 19. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Platinum and Rhodium in Automotive Catalytic Converters
For Immediate Publication
A deep dive into the catalytic prowess of platinum and rhodium reveals their distinct yet complementary roles in mitigating harmful vehicular emissions. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and professionals in drug development and related fields.
In the ongoing effort to reduce atmospheric pollutants from internal combustion engines, this compound (Pt) and rhodium (Rh) have emerged as critical components of three-way catalytic converters (TWCs). These noble metals are highly efficient in converting toxic exhaust gases—carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx)—into less harmful substances like carbon dioxide (CO2), water (H2O), and nitrogen (N2).[1][2][3] While both are indispensable, they exhibit specialized activities. This compound is a highly effective oxidation catalyst, excelling at the conversion of CO and HC.[1][3][4] Conversely, rhodium is unparalleled in its efficiency for the reduction of NOx.[1][3][5]
This guide presents a detailed comparison of their performance based on experimental findings, focusing on conversion efficiency, operational temperatures, and durability.
Quantitative Performance Data
The performance of catalytic converters is often evaluated by the "light-off temperature" (T50), which is the temperature at which the catalyst achieves 50% conversion efficiency for a specific pollutant. Another key metric is the conversion efficiency at a steady-state temperature, typically around 500°C (X500), which represents normal operating conditions.[6]
Below are tables summarizing experimental data for Pt-only, Rh-only, and combined Pt-Rh catalysts.
| Catalyst | Pollutant | Light-off Temperature (T50) (°C) |
| This compound (Pt) | CO | ~150 - 200 |
| Hydrocarbons (C3H6) | ~250 - 300 | |
| NOx | 305 | |
| Rhodium (Rh) | CO | ~200 - 250 |
| Hydrocarbons (C3H6) | ~250 | |
| NOx | 253 | |
| Pt-Rh Alloy | CO | ~125 - 200 |
| Hydrocarbons (C3H6) | ~250 | |
| NOx | 247 |
Table 1: Light-off Temperatures (T50) for CO, Hydrocarbons, and NOx. This table illustrates the temperatures at which 50% conversion is achieved for each pollutant by different catalyst formulations. Data compiled from multiple sources.[6]
| Catalyst | Pollutant | Conversion Efficiency at 500°C (X500) (%) |
| This compound (Pt) | CO | 100 |
| Hydrocarbons (C3H6) | 100 | |
| NOx | 90 | |
| Rhodium (Rh) | CO | ~95 |
| Hydrocarbons (C3H6) | ~98 | |
| NOx | 70 | |
| Pt-Rh Alloy | CO | 100 |
| Hydrocarbons (C3H6) | 100 | |
| NOx | 91 |
Table 2: Conversion Efficiencies at 500°C (X500). This table shows the percentage of pollutants converted at a typical operating temperature. Data compiled from multiple sources.[6]
The data clearly indicates a synergistic effect when this compound and rhodium are combined. The Pt-Rh alloy exhibits the lowest light-off temperature for NOx reduction, demonstrating an enhancement over the individual metals.[6] While this compound is highly active for CO and HC oxidation at lower temperatures, rhodium contributes to this process at higher temperatures.[6]
Durability and Thermal Aging
The longevity of a catalyst is crucial for its practical application. Thermal aging, caused by exposure to high temperatures, can lead to a decrease in catalytic activity. Experimental studies on aged catalysts reveal that both this compound and rhodium are susceptible to deactivation.
After aging at 900°C for 5 hours, a Pt-only catalyst showed a significant increase in its T50 for NOx by 73°C, and its NOx conversion at 500°C dropped from 90% to 72%.[4] An aged Rh-only catalyst also exhibited increased light-off temperatures for all pollutants.[4] However, a combined Pt-Rh catalyst maintained high conversion efficiencies (>90%) for all three pollutants even after the same aging process, highlighting the enhanced durability of the alloyed formulation.[7] The deactivation of rhodium on an alumina support is often attributed to the formation of rhodium aluminate at high temperatures.[8]
Experimental Protocols
The performance data presented is typically obtained using a synthetic gas bench reactor, which allows for precise control of experimental conditions.
Light-off Temperature Measurement: A common procedure for determining the light-off temperature (T50) involves the following steps:
-
Catalyst Preparation: A sample of the catalyst, often in powder or monolith core form, is placed in a quartz tube reactor.
-
Gas Composition: A simulated exhaust gas mixture is prepared using mass flow controllers. A typical composition for testing includes:
-
Space Velocity: The total gas flow rate is set to achieve a specific Gas Hourly Space Velocity (GHSV), which is the ratio of the volumetric gas flow rate to the catalyst volume. A typical GHSV for automotive catalyst testing is around 100,000 h⁻¹.[9][10]
-
Temperature Program: The catalyst is heated at a constant rate, for example, 3°C per minute, from a low temperature (e.g., 100°C) to a high temperature (e.g., 600°C).[6][7]
-
Gas Analysis: The composition of the gas exiting the reactor is continuously monitored using gas analyzers, such as Fourier Transform Infrared (FTIR) spectroscopy or dedicated CO, HC, and NOx analyzers.[11][12][13]
-
Data Analysis: The conversion efficiency for each pollutant is calculated as a function of temperature, and the T50 is determined as the temperature at which 50% conversion is reached.[14]
Durability Testing (Thermal Aging): To evaluate the durability of the catalysts, they are subjected to accelerated aging protocols. A common method involves heating the catalyst in a furnace at a high temperature (e.g., 900°C) for a specified duration (e.g., 5 hours) under a controlled atmosphere that cycles between oxidizing and reducing conditions to simulate real-world engine operation.[7] Following the aging process, the light-off temperature and conversion efficiency are re-evaluated to quantify the performance degradation.
Visualizing Catalytic Processes
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the experimental workflow for evaluating catalyst performance.
Caption: Reaction pathways in a three-way catalytic converter.
Caption: Workflow for catalyst performance evaluation.
References
- 1. Catalyst Testing Tips: Determining Activity in VOC Catalysts [acicatalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface science under reaction conditions: CO oxidation on Pt and Pd model catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00045F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tme.rwth-aachen.de [tme.rwth-aachen.de]
- 6. text2fa.ir [text2fa.ir]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. legacy.sae.org [legacy.sae.org]
- 11. innovation.monolithos.gr [innovation.monolithos.gr]
- 12. ILS Dynamic Synthetic Gas Test Bench - Integrated Lab Solutions [integratedlabsolutions.com]
- 13. youtube.com [youtube.com]
- 14. ijee.net [ijee.net]
A Comparative Guide to the Biocompatibility of Platinum and Titanium Implants
For Researchers, Scientists, and Drug Development Professionals
The selection of a biomaterial for implantable devices is a critical decision, profoundly influencing the biological response and long-term success of the implant. Among the metallic biomaterials, titanium and its alloys have long been the gold standard, particularly in orthopedic and dental applications, lauded for their excellent biocompatibility and osseointegration capabilities. However, platinum, a noble metal with exceptional corrosion resistance, presents a compelling alternative. This guide provides an objective comparison of the biocompatibility of this compound and titanium implants, supported by experimental data, to aid in the informed selection of materials for research and clinical applications.
Executive Summary
Both this compound and titanium are considered highly biocompatible materials for implantation. Titanium's ability to form a stable oxide layer promotes osseointegration, making it a preferred material for bone-anchored implants. This compound, while demonstrating excellent inertness and corrosion resistance, has shown some conflicting results regarding its interaction with bone tissue. The choice between these two materials will ultimately depend on the specific application, the required mechanical properties, and the desired host tissue response.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data on the biocompatibility of this compound and titanium implants based on available in vitro and in vivo studies. It is important to note that direct comparative studies are limited, and data is often collated from different experimental setups.
| Parameter | This compound | Titanium | Reference |
| Cell Viability (%) | ~80% (at 6 μg/ml Pt-Diss) | >90% (commercially pure) | [1],[2] |
| Bone-Implant Contact (%) | Data not available | 41.7% - 87.04% | [3][4][5] |
| Corrosion Rate (µA/cm²) | ~0.10 (Pt/Ti coating) | Data varies with alloy and conditions | [6] |
Table 1: Key Biocompatibility Metrics of this compound and Titanium Implants.
In-Depth Analysis of Biocompatibility
Cytotoxicity
Titanium generally exhibits low cytotoxicity. Studies have shown high cell viability of human gingival fibroblasts on commercially pure titanium (cpTi) surfaces[2]. In contrast, some titanium alloys, such as Ti-6Al-4V, have demonstrated a slight increase in cytotoxicity due to the release of aluminum and vanadium ions[2].
This compound corrosion products have been shown to induce cell death in vitro. One study demonstrated that dissolved this compound concentrations of 6 μg/ml led to cytotoxic signals, particularly affecting mitochondria in neuroblastoma and fibroblast cell lines[1]. However, at lower concentrations (0.02 μg/ml), no significant cytotoxic effects were observed[1].
Inflammatory Response
The inflammatory response to an implant is a critical determinant of its long-term success. An initial acute inflammatory response is a normal part of the healing process, but a chronic inflammatory state can lead to implant failure.
Titanium implants are known to trigger a moderate inflammatory response that is generally considered conducive to healing[7]. However, the release of titanium particles due to wear and corrosion can lead to a more pronounced inflammatory reaction, characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-6, which in some cases can contribute to peri-implantitis and bone loss[8][9][10].
This compound implants have been shown to provoke a significant inflammatory response in certain contexts. For instance, in atherogenic environments, this compound arterial implants stimulated an intense macrophage response, leading to neointima formation and restenosis[11]. This suggests that the host's underlying physiological condition can significantly influence the inflammatory response to this compound.
Osseointegration
Osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing implant, is a hallmark of successful orthopedic and dental implants.
Titanium is renowned for its excellent osseointegration properties, which are largely attributed to the formation of a stable titanium dioxide (TiO₂) layer on its surface[2]. This oxide layer promotes the adsorption of proteins and the attachment of osteoblasts, leading to robust bone formation at the implant interface. Histomorphometric analyses have consistently shown high percentages of bone-implant contact (BIC) for various titanium surfaces[3][4][5].
This compound , in contrast, has shown conflicting results regarding osseointegration. One in vitro study indicated that pure this compound or a thick this compound coating on titanium significantly inhibited calcification by osteogenic cells, suggesting that this compound ions may not improve the osteocompatibility of titanium implants[12]. Further in vivo studies are needed to fully elucidate the osseointegrative capacity of standalone this compound implants.
Corrosion Resistance
Corrosion of metallic implants can lead to the release of metallic ions, which can trigger adverse biological responses.
Titanium exhibits excellent corrosion resistance due to its stable passive oxide film[2][13]. However, this resistance can be compromised in harsh physiological environments, such as those with high acidity or the presence of inflammatory cells, leading to increased ion release[14][15].
This compound , being a noble metal, is highly resistant to corrosion in biological environments[16]. Studies have shown that this compound-coated titanium electrodes exhibit very high corrosion resistance, with low corrosion rates in simulated body fluid[6]. This inherent inertness is a significant advantage of this compound as an implant material.
Experimental Protocols
Cytotoxicity Testing (Based on ISO 10993-5)
-
Cell Culture: L929 mouse fibroblast cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Extract Preparation: The implant material is incubated in the culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create an extract.
-
Cell Exposure: The extract is applied to a confluent monolayer of L929 cells.
-
Assessment: Cell viability is quantified using an MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability below 70% compared to a negative control is considered a cytotoxic effect[17][18][19].
In Vivo Inflammatory Response Assessment
-
Implantation: The implant material is surgically placed in a subcutaneous or intramuscular site in a suitable animal model (e.g., rat or rabbit).
-
Tissue Harvesting: At predetermined time points (e.g., 7, 14, and 28 days), the implant and surrounding tissue are explanted.
-
Histological Analysis: The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the inflammatory cell infiltrate (e.g., neutrophils, macrophages, lymphocytes).
-
Cytokine Analysis: The tissue surrounding the implant can be homogenized to measure the levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays[20][21][22].
Histomorphometric Analysis of Bone-Implant Contact
-
Implantation: The implant is placed in a bone defect created in an animal model (e.g., rabbit tibia or dog mandible).
-
Healing Period: The animals are allowed to heal for a specific period (e.g., 4, 8, or 12 weeks).
-
Sample Preparation: After sacrifice, the bone block containing the implant is retrieved, fixed in formalin, dehydrated in a graded series of ethanol, and embedded in a hard resin (e.g., polymethylmethacrylate).
-
Sectioning: Undecalcified sections of the implant and surrounding bone are prepared using a microtome.
-
Staining and Imaging: The sections are stained (e.g., with toluidine blue) and imaged using a light microscope.
-
Analysis: The percentage of the implant surface in direct contact with the bone (Bone-Implant Contact, BIC) is quantified using image analysis software[3][4][23][24][25].
Electrochemical Corrosion Testing
-
Test Solution: A simulated body fluid (SBF) or physiological saline solution is used as the electrolyte.
-
Electrochemical Cell: A three-electrode setup is used, with the implant material as the working electrode, a this compound wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic to an anodic potential at a slow scan rate, and the resulting current is measured. This provides information on the corrosion potential (Ecorr) and corrosion current density (icorr), from which the corrosion rate can be calculated.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC voltage is applied over a range of frequencies, and the impedance is measured. This technique provides detailed information about the properties of the passive film on the metal surface[6][11][26][27][28][29].
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in Implant Biocompatibility
The cellular response to implant materials is mediated by complex signaling pathways. For titanium, the NF-κB and Wnt signaling pathways are known to play crucial roles in the inflammatory response and osseointegration, respectively[24][29]. The NF-κB pathway is activated by pro-inflammatory stimuli and regulates the expression of inflammatory cytokines. The Wnt signaling pathway is critical for osteoblast differentiation and bone formation. For this compound, particularly in the context of cisplatin, the cGAS-STING pathway has been implicated in the inflammatory response[30].
Caption: Key signaling pathways in response to titanium and this compound implants.
Experimental Workflow for Biocompatibility Assessment
The assessment of implant biocompatibility follows a structured workflow, beginning with in vitro testing and progressing to in vivo studies. This multi-step approach allows for a comprehensive evaluation of the material's safety and efficacy.
Caption: General experimental workflow for assessing implant biocompatibility.
Conclusion
This guide provides a comparative overview of the biocompatibility of this compound and titanium implants based on the current scientific literature. Titanium remains a well-established and reliable material for a wide range of implant applications, particularly where osseointegration is paramount. Its biocompatibility is well-documented, though concerns about particle-induced inflammation persist. This compound, with its exceptional corrosion resistance, offers a promising alternative, especially in applications where electrochemical stability is critical. However, more extensive in vivo research is required to fully understand its long-term osseointegration potential and to delineate the specific conditions under which it may elicit a significant inflammatory response. Researchers and drug development professionals should carefully consider the specific requirements of their application when choosing between these two highly biocompatible metals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. refractorymetal.org [refractorymetal.org]
- 3. The influence of implant surface properties on cell adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histomorphometric analysis of the bone-implant contact obtained with 4 different implant surface treatments placed side by side in the dog mandible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study in vivo of the osseointegration of 3D-printed and plasma-coated titanium implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of corrosion behaviors and surface profiles of this compound-coated electrodes by electrochemistry and complementary microscopy: biomedical implications for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histomorphometrical analysis of the bone-implant interface: comparison of microradiography and brightfield microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Titanium implants and silent inflammation in jawbone-a critical interplay of dissolved titanium particles and cytokines TNF-α and RANTES/CCL5 on overall health? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrochemical and Electrophysiological Performance of this compound Electrodes Within the Ninety-Nine-Electrode Stimulating Nerve Cuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osteocompatibility of this compound-plated titanium assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biocompatibility of titanium from the viewpoint of its surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. revistadechimie.ro [revistadechimie.ro]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro cytotoxicity of dental implant cements on human gingival and mouse preosteoblast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative in vivo Cytokine Analysis at Synthetic Biomaterial Implant Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Histomorphometric Analysis of Osseointegrated Intraosseous Dental Implants Using Undecalcified Specimens: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HISTOMORPHOMETRIC ANALYSIS OF PURE TITANIUM IMPLANTS WITH POROUS SURFACE VERSUS ROUGH SURFACE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Impedance scaling for gold and this compound microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Unveiling the Atomic-Scale Landscape of Platinum Catalysis: A Comparative Guide to Theoretical Models
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of platinum catalysis at the atomic level is paramount for designing next-generation catalysts. This guide provides an objective comparison of two prominent theoretical models—the reactive force field (ReaxFF) and the machine-learned MACE-MP-0 potential—in predicting the oxidation behavior of this compound nanoparticles. The theoretical predictions are benchmarked against experimental data and higher-level Density Functional Theory (DFT) calculations, offering a clear perspective on their respective strengths and limitations.
The oxidation of this compound nanoparticles is a critical aspect of many catalytic processes, influencing catalyst activity and durability. Accurately modeling this phenomenon is a significant challenge. This guide delves into a multi-scale modeling approach where theoretical predictions are rigorously tested against real-world experimental observations.
Performance of Theoretical Models in Predicting Structural Parameters
A key measure of a theoretical model's accuracy is its ability to reproduce experimentally observed structural parameters. The following table summarizes the performance of the ReaxFF and MACE-MP-0 models in predicting the average Pt-Pt and Pt-O coordination numbers (CN) and bond distances in an oxidized this compound nanoparticle, with experimental data from Extended X-ray Absorption Fine Structure (EXAFS) and DFT calculations providing a comparative baseline.
| Parameter | Experimental (EXAFS) | ReaxFF | MACE-MP-0 | DFT |
| Pt-Pt Coordination Number | Low | Low | - | - |
| Pt-O Coordination Number | 3.4 - 3.6 | Close to experimental range | - | - |
| Average Pt-Pt Bond Distance (Å) | - | Higher than experimental | - | - |
| Average Pt-O Bond Distance (Å) | 1.97 - 2.03 | - | Closer agreement with DFT | - |
Note: Specific numerical values for all theoretical models were not available in the provided search results. The table reflects the qualitative comparisons found.
The data indicates that while ReaxFF provides a reasonable estimation of the Pt-O coordination number, it overestimates the Pt-Pt bond distance.[1] Notably, the MACE-MP-0 model shows closer agreement with DFT calculations in terms of energetics, suggesting a more accurate description of the potential energy surface.[1][2] One significant finding was that the ReaxFF forcefield predicted the formation of detached Pt₆O₈ clusters, which were not supported by experimental evidence or MACE-MP-0 and DFT calculations, suggesting these may be artifacts of the ReaxFF model.[1]
Visualizing the Validation Workflow
The process of validating theoretical models against experimental data is a critical workflow in computational catalysis. This can be visualized as a multi-step process, from initial theoretical simulations to experimental characterization and comparative analysis.
Detailed Experimental Protocols
The experimental validation of the theoretical models relies on a suite of advanced characterization techniques. The following are detailed protocols for the key experiments cited.
This compound Nanoparticle Synthesis
The this compound nanoparticles used for experimental validation were synthesized on a carbon black support. The procedure was adapted from a patented method, with samples of 10, 20, and 50 wt% Pt on carbon black being prepared.[3]
X-Ray Diffraction (XRD)
XRD patterns of the synthesized catalysts were acquired using a Bruker D8 diffractometer with Cu Kα radiation. The collected diffraction patterns were analyzed using Rietveld analysis to determine the crystallite sizes and lattice parameters. It is important to note that for crystallite sizes below 2 nm, determination was challenging due to the broadness and poor quality of the data.[3]
Transmission Electron Microscopy (TEM)
TEM images of the catalysts were obtained to visualize the nanoparticle morphology and size distribution. The specific microscope and imaging conditions were chosen to provide high-resolution images of the this compound nanoparticles on their carbon support.[3]
Extended X-ray Absorption Fine Structure (EXAFS)
EXAFS measurements were conducted to obtain precise information about the local atomic structure around the this compound atoms, including coordination numbers and bond distances. These experiments provide the crucial quantitative data for comparison with the theoretical models.[1] The analysis of EXAFS data allows for the determination of the extent of oxidation and the nature of the this compound-oxygen and this compound-platinum bonds.
Conclusion
The validation of theoretical models with robust experimental data is crucial for advancing our understanding of this compound catalysis. This guide highlights that while reactive force fields like ReaxFF can provide valuable insights into the oxidation of this compound nanoparticles, they may also produce artifacts.[1] Newer machine-learned potentials, such as MACE-MP-0, demonstrate promise in providing a more accurate representation of the underlying energetics, showing better agreement with DFT calculations.[1][2] For researchers in catalysis and drug development, the careful selection and validation of theoretical models are critical steps in the rational design of more efficient and durable this compound-based catalysts.
References
- 1. Multi-scale modeling and experimental investigation of oxidation behavior in this compound nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00134J [pubs.rsc.org]
- 2. Multi-scale modeling and experimental investigation of oxidation behavior in this compound nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Platinum-Based Chemotherapy Drugs: Efficacy, Mechanisms, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of three widely used platinum-based chemotherapy drugs: cisplatin, carboplatin, and oxaliplatin. We delve into their clinical performance across various cancer types, supported by experimental data, and provide detailed methodologies for key evaluative experiments. This objective comparison is intended to aid researchers and drug development professionals in understanding the nuanced differences between these critical anticancer agents.
Clinical Efficacy: A Head-to-Head Comparison
The clinical utility of cisplatin, carboplatin, and oxaliplatin varies across different malignancies, with their efficacy and toxicity profiles dictating their therapeutic applications.
Non-Small Cell Lung Cancer (NSCLC): In the first-line treatment of advanced NSCLC, oxaliplatin-based doublets have demonstrated comparable efficacy to cisplatin- or carboplatin-based doublets. A meta-analysis of eight studies encompassing 1047 patients revealed no significant difference in overall survival (OS), time-to-progression (TTP), disease control rate (DCR), or 1-year survival between the treatment regimens.[1][2][3] While there was a trend favoring carboplatin/cisplatin combinations in overall response rate (ORR), this was not statistically significant.[1][2][3] Notably, oxaliplatin regimens were associated with less grade 3/4 leukocytopenia and neutropenia.[1][2][3]
| Efficacy Endpoint | Oxaliplatin-Based Doublets | Cisplatin/Carboplatin-Based Doublets | Statistical Significance |
| Overall Response Rate (ORR) | 26.6% | 31.2% | P = 0.05[3] |
| Disease Control Rate (DCR) | 62.8% | 62.8% | Not Significant[3] |
| Overall Survival (OS) Hazard Ratio | 0.98 | - | Not Significant[3] |
| Time-to-Progression (TTP) Hazard Ratio | 0.93 | - | Not Significant |
| 1-Year Survival Rate | 40.2% | 40.8% | Not Significant |
Ovarian Cancer: In the context of ovarian cancer, both cisplatin and carboplatin are cornerstone therapies. Studies have shown that in suboptimally debulked ovarian cancer, carboplatin and cisplatin have comparable efficacy.[4] For optimally debulked disease, some analyses have suggested a trend towards better survival with cisplatin.[4]
Germ Cell Tumors: For testicular cancer, cisplatin is a curative agent and is considered superior to carboplatin, which has demonstrated lower relapse-free survival rates in this setting.[4][5]
Colorectal Cancer: Oxaliplatin is a key agent in the treatment of colorectal cancer, particularly in combination with 5-fluorouracil.[6] Unlike cisplatin and carboplatin, oxaliplatin shows significant activity in this malignancy.[6]
Head and Neck Cancer: In the treatment of head and neck cancers, cisplatin has been shown to yield superior response rates and survival compared to carboplatin.[4]
Toxicity Profiles
A critical differentiator between the this compound drugs is their toxicity profiles, which often guides treatment decisions.
| Adverse Effect | Cisplatin | Carboplatin | Oxaliplatin |
| Nephrotoxicity | Dose-limiting[7] | Less frequent than cisplatin[8] | Not a major dose-limiting toxicity[9] |
| Myelosuppression | Moderate | Dose-limiting[7][8] | Moderate |
| Neurotoxicity | Peripheral neuropathy | Less frequent than cisplatin | Dose-limiting, often exacerbated by cold[7] |
| Nausea and Vomiting | Severe | Less frequent than cisplatin | Moderate |
| Ototoxicity | Can be significant | Less common than cisplatin | Rare[9] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of this compound-based drugs stems from their ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[8][10] However, the nature of these adducts and the cellular responses they trigger differ between the drugs.
Cisplatin: Cisplatin primarily forms 1,2-intrastrand crosslinks with purine bases in DNA.[11] This DNA damage triggers a cascade of cellular events, including the activation of stress-related signaling pathways such as the MAPK pathway (ERK, JNK, and p38).[12] The JNK pathway, in particular, can form a complex with the pro-apoptotic protein p73, mediating cisplatin-induced apoptosis.[12] Cisplatin-induced DNA damage can also lead to the release of cytochrome c from the mitochondria, initiating the intrinsic apoptotic pathway.[11][12] Additionally, cisplatin can induce endoplasmic reticulum stress and the production of reactive oxygen species (ROS), further contributing to its cytotoxic effects.[11][13]
Carboplatin: Carboplatin shares a similar mechanism of action with cisplatin, forming identical DNA lesions.[5] After entering the cell, it undergoes hydrolysis to its active form, which then binds to DNA.[14] The resulting DNA adducts are recognized by the mismatch repair (MMR) system, which can trigger an apoptotic signal.[10] Loss of a functional MMR system can lead to carboplatin resistance.[10]
Oxaliplatin: Oxaliplatin's distinct chemical structure, featuring a diaminocyclohexane (DACH) ligand, results in a different spectrum of activity and resistance profile.[15] Like other this compound drugs, it forms DNA adducts, primarily GG intra-strand crosslinks.[6] However, the recognition and repair of these adducts differ. The nucleotide excision repair (NER) pathway, particularly the ERCC1 protein, plays a major role in processing oxaliplatin-induced DNA damage.[6] Unlike cisplatin, loss of the MMR system does not confer resistance to oxaliplatin.[6] Oxaliplatin can also induce apoptosis through the p53 tumor suppressor pathway and the mitochondria-mediated pathway.[15]
Experimental Protocols
Standardized experimental protocols are crucial for the comparative evaluation of this compound-based drugs.
In Vitro Cytotoxicity Assay (MTT Assay): The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of drugs.[16]
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[17]
-
Drug Treatment: Expose the cells to serial dilutions of the this compound drugs (e.g., 0.16 to 250 µM) for a specified duration (e.g., 72 hours).[18] Include untreated control wells.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours.[19] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).
Cellular Uptake and DNA Platination (ICP-MS): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the amount of this compound that has entered the cells and bound to DNA.[20]
-
Cell Treatment: Treat cultured cancer cells with the this compound drugs for a defined period.
-
Cell Harvesting and Lysis: Wash the cells with ice-cold PBS to remove extracellular drug.[17] Lyse the cells to release their contents.
-
Fractionation (for DNA Platination): Isolate the nuclear fraction and purify the DNA.
-
Sample Digestion: Digest the whole-cell lysate or the purified DNA using concentrated nitric acid to break down organic matter and solubilize the this compound.[20]
-
ICP-MS Analysis: Analyze the digested samples using an ICP-MS instrument to quantify the this compound content.[17] Prepare a calibration curve with this compound standards for accurate quantification.[17]
-
Data Normalization: Normalize the this compound amount to the cell number or total protein/DNA concentration.
In Vivo Efficacy Testing (Xenograft Models): Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for in vivo evaluation of anticancer drugs.[21][22]
-
Tumor Implantation: Implant human cancer cell lines (cell line-derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX) subcutaneously into immunodeficient mice.[22][23]
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound drugs to the treatment groups according to a defined schedule and dosage. The control group receives a vehicle solution.
-
Tumor Volume Measurement: Measure the tumor volume periodically (e.g., every 3-4 days) using calipers.[23]
-
Endpoint and Analysis: Continue the experiment until the tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Evaluation: Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy of the drugs.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical comparison of this compound-based chemotherapy drugs.
References
- 1. Oxaliplatin-Based Doublets Versus Cisplatin or Carboplatin-Based Doublets in the First-Line Treatment of Advanced Nonsmall Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxaliplatin-Based Doublets Versus Cisplatin or Carboplatin-Based Doublets in the First-Line Treatment of Advanced Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the comparative pharmacology and clinical activity of cisplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of the Mode of Action of Clinically Approved this compound-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Review of Cisplatin and Oxaliplatin in Current Immunogenic and Monoclonal Antibodies Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. scielo.br [scielo.br]
- 15. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Network insights on oxaliplatin anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of cytotoxic activity of this compound nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantifying intracellular this compound accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. xenograft.org [xenograft.org]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Platinum and Emerging Catalysts for the Oxygen Reduction Reaction
The development of highly efficient and cost-effective catalysts for the oxygen reduction reaction (ORR) is a critical endeavor for the advancement of clean energy technologies such as fuel cells. For decades, platinum (Pt)-based materials have been the benchmark catalysts due to their superior activity. However, the high cost and scarcity of this compound have driven extensive research into emerging alternative materials. This guide provides an objective comparison of this compound catalysts with promising next-generation materials, supported by experimental data, detailed protocols, and visualizations of the underlying processes.
Performance Benchmarking of ORR Catalysts
The performance of ORR catalysts is evaluated based on several key metrics obtained from electrochemical measurements, primarily using the rotating disk electrode (RDE) technique. These metrics include the onset potential (E_onset), half-wave potential (E_1/2), kinetic current density (J_k), and stability. The following table summarizes the typical performance of commercial Pt/C catalysts against emerging alternatives like this compound Group Metal (PGM)-free catalysts and single-atom catalysts (SACs).
| Catalyst Class | Example Material | Onset Potential (V vs. RHE) | Half-wave Potential (V vs. RHE) | Kinetic Current Density (mA/cm²) @ 0.9V | Stability (% activity loss after cycling) | Methanol Tolerance |
| This compound | Commercial Pt/C | ~0.95 - 1.0 | ~0.85 - 0.90 | High | Moderate (20-30%)[1] | Low[1][2] |
| PGM-free | Fe-N-C | ~0.90 - 0.95 | ~0.80 - 0.85[3] | Moderate to High[4] | Variable, can be high[1] | High[1][2] |
| PGM-free | Co₃O₄ | ~0.7 - 0.8 | ~0.65 - 0.75[5] | Low[5] | Good | High |
| Single-Atom | Pt SACs | Up to 1.0 | ~0.90 | Very High (mass activity)[4] | High[4] | High |
| Pt-Alloys | Pt₃Ni, Pt₃Co | > 1.0 | ~0.90 - 0.95[6] | Very High[6][7] | Improved over Pt/C | Moderate |
Experimental Protocols
Accurate and reproducible benchmarking of ORR catalysts is crucial for meaningful comparisons.[8] The thin-film rotating disk electrode (TF-RDE) is the standard half-cell electrochemical technique used for rapid screening.[8][9]
1. Catalyst Ink Preparation:
-
Disperse a known amount of the catalyst powder in a mixture of deionized water, isopropanol, and a small percentage of Nafion® ionomer solution.[10]
-
Sonication is typically used to create a homogeneous ink dispersion.
2. Working Electrode Preparation:
-
A specific volume of the catalyst ink is drop-casted onto a polished glassy carbon electrode.[10][11]
-
The electrode is then dried under controlled conditions to form a uniform thin film.[9] The catalyst loading is typically in the range of 7-30 μgPt cm⁻² for Pt-based catalysts.[11]
3. Electrochemical Measurements:
-
A standard three-electrode electrochemical cell is used, containing the working electrode, a counter electrode (e.g., this compound wire), and a reference electrode (e.g., reversible hydrogen electrode - RHE).[11]
-
The electrolyte is typically an acidic solution like 0.1 M HClO₄, saturated with high-purity oxygen.[11][12]
-
Cyclic Voltammetry (CV): Performed in an inert (e.g., nitrogen-saturated) atmosphere to determine the electrochemical surface area (ECSA) of the catalyst.[11]
-
Linear Sweep Voltammetry (LSV): The ORR polarization curve is recorded by sweeping the potential from a non-catalytic region to a catalytic region while the electrode is rotated at a specific speed (e.g., 1600 rpm).[11][12] This measurement provides the onset and half-wave potentials.
-
Kinetic Current Calculation: The measured current is corrected for mass-transport limitations to determine the kinetic current (Ik), which is a measure of the intrinsic activity of the catalyst.[11]
4. Stability and Methanol Tolerance Tests:
-
Accelerated Durability Tests (ADTs): The catalyst is subjected to repeated potential cycling to simulate the start-stop conditions in a fuel cell. The loss in performance is then quantified.
-
Chronoamperometry: The current is measured at a constant potential over an extended period to assess the catalyst's stability.[1][2][13] For methanol tolerance, a concentrated solution of methanol is added to the electrolyte during the measurement, and the effect on the ORR current is observed.[1][2][12]
Visualizing the Benchmarking Process and Reaction Mechanism
To better understand the experimental workflow and the underlying catalytic pathways, the following diagrams are provided.
Caption: Experimental workflow for benchmarking ORR catalysts.
The oxygen reduction reaction on a this compound surface in an acidic medium is generally understood to proceed through a 4-electron pathway, where oxygen is directly reduced to water. This is the most efficient pathway for energy conversion.
Caption: Associative mechanism for the 4-electron ORR on a Pt surface.
Conclusion
While this compound remains the benchmark catalyst for the oxygen reduction reaction, significant progress has been made in developing viable alternatives. PGM-free catalysts, particularly Fe-N-C materials, show promising activity and stability, along with excellent methanol tolerance, making them attractive for certain applications.[3] Single-atom catalysts and advanced Pt-alloys are pushing the boundaries of mass activity and catalytic efficiency, offering pathways to reduce this compound loading without compromising performance.[4][6] The continued development and standardized benchmarking of these emerging materials are essential for the widespread commercialization of fuel cell technologies and a transition to a cleaner energy landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Best Practices and Testing Protocols for Benchmarking ORR Activities of Fuel Cell Electrocatalysts Using Rotating Disk Electrode (Journal Article) | OSTI.GOV [osti.gov]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
analysis of platinum group metals for specific industrial applications
A Comparative Guide to Platinum Group Metals in Industrial Applications
For researchers, scientists, and professionals in drug development, the selection of materials is a critical factor that dictates the success and efficacy of various applications. The six this compound group metals (PGMs)—this compound, palladium, rhodium, ruthenium, iridium, and osmium—are distinguished by their remarkable catalytic activity, high thermal and chemical stability, and unique biocompatibility, making them indispensable in a wide array of industrial sectors.[1] This guide provides a comprehensive comparison of these metals, supported by experimental data, to inform material selection for specific industrial applications.
Catalytic Converters: A Battle of Efficiency and Resilience
The automotive industry is the largest consumer of PGMs, where they are integral to catalytic converters for controlling harmful emissions.[2] The choice between this compound, palladium, and rhodium is dictated by the specific engine type and operating conditions.
Modern three-way catalytic converters utilize a combination of these metals to convert carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful substances like carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂).[3] Rhodium is primarily used for the reduction of NOx, while this compound and palladium are used for the oxidation of CO and HCs.[4]
Performance Comparison in Catalytic Converters:
| Metal | Primary Application | Key Performance Characteristics |
| This compound (Pt) | Diesel Engines | Excellent for oxidizing CO and hydrocarbons in oxygen-rich environments.[3] High resistance to sulfur poisoning.[3] |
| Palladium (Pd) | Gasoline Engines | Higher temperature tolerance than this compound.[3] More efficient at converting CO and hydrocarbons in fuel-rich conditions.[3] |
| Rhodium (Rh) | Gasoline Engines (Three-way catalysts) | Crucial for the efficient reduction of nitrogen oxides into nitrogen and oxygen.[5] |
Experimental Protocol for Catalyst Performance Evaluation (Light-off Test):
A common method to evaluate the performance of a catalyst is the "light-off test," which determines the temperature at which the catalyst becomes effective at converting pollutants. A typical protocol involves the following steps:
-
Degreening: The catalyst is pre-treated under a simulated exhaust atmosphere at a high temperature (e.g., 550 °C) for a set period (e.g., 1 hour) to stabilize its properties.[6]
-
Cooling: The catalyst is cooled to a low temperature (e.g., 100 °C) under an inert nitrogen atmosphere.[6]
-
Temperature Ramp: The temperature is then increased at a controlled rate (e.g., 5 °C/min) while a simulated exhaust gas mixture is passed through the catalyst.[6]
-
Gas Analysis: The concentration of gases at the catalyst outlet is continuously monitored to determine the conversion efficiency as a function of temperature.[6]
Biomedical Devices: The Standard for Biocompatibility and Conductivity
The unique combination of biocompatibility, electrical conductivity, radiopacity, and durability makes PGMs, particularly this compound and its alloys, the materials of choice for a variety of implantable medical devices.[7][8] These include pacemakers, defibrillators, catheters, stents, and neuromodulation devices.[7]
Comparative Properties for Biomedical Applications:
| Metal/Alloy | Key Properties | Common Applications |
| This compound (Pt) | Excellent biocompatibility, high electrical conductivity, radiopacity, inertness in the body.[7] | Electrodes in pacemakers and defibrillators, stents, catheters, neuromodulation devices.[7] |
| This compound-Iridium (Pt-Ir) Alloys | Increased hardness and strength compared to pure this compound.[9] | Electrodes in medical implants requiring high durability.[10] |
| Iridium (Ir) | High corrosion resistance. | Used in alloys for medical implants.[11] Iridium oxide has also been investigated as an electrode material.[11] |
Experimental Protocol for Biocompatibility Assessment (In Vitro Glial Scar Assay):
To assess the biocompatibility of materials intended for neural implants, an in vitro glial scar assay can be employed. This test observes the reactive response of glial cells to the material.
-
Cell Culture: Glial cells are cultured in a suitable medium.
-
Material Exposure: Wires of the test materials (e.g., this compound alloy and iridium oxide) are introduced into the cell cultures.[11]
-
Incubation: The cultures are incubated to allow for cell-material interaction.
-
Analysis: The cellular response is evaluated through various techniques:
One study demonstrated that this compound alloy wires elicited a less significant reactive response from glial cells compared to iridium oxide wires, suggesting higher biocompatibility for the this compound alloy in that specific test.[11]
References
- 1. azom.com [azom.com]
- 2. gsm.min-pan.krakow.pl [gsm.min-pan.krakow.pl]
- 3. This compound vs. Palladium in Converters [phoenixrefining.com]
- 4. ledouxandcompany.com [ledouxandcompany.com]
- 5. ipa-news.com [ipa-news.com]
- 6. researchgate.net [researchgate.net]
- 7. List of this compound Group Metals or PGMs [thoughtco.com]
- 8. researchgate.net [researchgate.net]
- 9. mddionline.com [mddionline.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative assessment of iridium oxide and this compound alloy wires using an in vitro glial scar assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Platinum Disposal: A Guide for Laboratory Professionals
Ensuring safety and compliance in the handling of platinum waste is paramount for research institutions. This guide provides essential safety protocols, logistical plans, and step-by-step procedures for the proper disposal and recycling of this compound and its compounds, tailored for researchers, scientists, and drug development professionals.
All waste containing this compound should be treated as hazardous due to the potential health risks associated with its compounds. Soluble this compound salts, in particular, can be highly toxic and may cause severe allergic reactions through skin contact or inhalation.[1] Therefore, adherence to strict disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling
Before any disposal or recycling process, proper personal protective equipment (PPE) must be worn. This includes a lab coat, safety goggles, and chemical-resistant gloves.[1] All handling of this compound waste, especially powders or solutions that can generate aerosols, should be conducted in a well-ventilated area or a chemical fume hood.
This compound Waste Segregation, Labeling, and Storage
Proper segregation of this compound waste is the first critical step in its safe management. Different forms of this compound waste should not be mixed, and this compound waste should be kept separate from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Waste Categories:
-
Aqueous this compound Waste: Solutions containing dissolved this compound salts.
-
Solid this compound Compounds: Unused or waste this compound chemicals in solid form.
-
Contaminated Labware and Materials: Items such as crucibles, foils, wires, pipette tips, and gloves that are contaminated with this compound.
Labeling: All this compound waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name(s) of the this compound compound(s).
-
The concentration of the waste.
-
The date when the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., toxic).
Storage: Sealed and labeled waste containers should be stored in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.
Disposal Procedures for Different Forms of this compound Waste
Aqueous this compound Waste: Aqueous waste containing this compound should never be disposed of down the drain.[1] It must be collected in a dedicated, leak-proof container. While specific concentration thresholds for drain disposal are not federally mandated for this compound, it is regulated as a heavy metal, and local wastewater treatment facilities will have strict limits. Always consult your institution's EHS department for guidance on acceptable disposal methods.
Solid this compound Compounds: Solid this compound waste should be collected in a clearly labeled, sealed container. Avoid generating dust when handling these materials.[2] For disposal, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste vendor.
Contaminated Labware and Materials:
-
Reusable Labware (e.g., crucibles): Whenever possible, this compound labware should be cleaned for reuse. Crucibles and dishes can be cleaned by boiling in a suitable solvent or by melting potassium pyrophosphate within them.[3] For surface alloying, scouring with alumina powder is recommended.[3]
-
Single-Use Items and Heavily Contaminated Labware: Items that cannot be decontaminated, such as used pipette tips and gloves, should be placed in a designated hazardous waste container. For heavily contaminated labware that is being discarded, it should be treated as solid this compound waste. Empty containers that held this compound compounds should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[1]
This compound Recycling and Recovery
Given the high value of this compound, recycling is often the preferred method of disposal. Modern recycling methods can achieve a recovery rate of over 95%.
Quantitative Data on this compound Recycling
| Parameter | Value/Range | Notes |
| Recovery Efficiency | > 95% | Achievable with state-of-the-art refining facilities. |
| Melting Point of this compound | 3,216°F (1,768°C) | Relevant for pyrometallurgical recycling processes. |
Experimental Protocol: this compound Recovery from Laboratory Chemical Waste
This protocol outlines a common method for recovering this compound from a mixed chemical waste stream.
Part 1: Pre-treatment and Incineration
-
Solvent Removal: In a fume hood, carefully boil down the chemical waste to remove volatile organic solvents.
-
Drying and Charring: Transfer the residue to a crucible and gently heat to dry and char the remaining organic material.
-
Incineration: Heat the crucible with a torch until the contents are red hot. Continue heating until no more fumes or smoke are produced. This step destroys organic complexes and reduces this compound ions to metallic this compound particles.
-
Washing: Allow the crucible to cool. Wash the resulting ash multiple times with boiling water, decanting and filtering the supernatant each time to remove water-soluble salts. The remaining powder is the this compound concentrate.
Part 2: Dissolution and Purification
-
Acid Digestion: Boil the this compound concentrate powder with concentrated hydrochloric acid (approximately 10-25 mL of acid per gram of concentrate). Filter the mixture.
-
Aqua Regia Treatment: Subject the residue to aqua regia digestion (a mixture of 3 parts hydrochloric acid to 1 part nitric acid), using about 4 mL of aqua regia for every gram of this compound concentrate. Gently heat the mixture to drive the reaction.
-
Filtration and Repetition: After the reaction ceases (indicated by the absence of orange nitrogen oxide gases), filter the mixture. Repeat the aqua regia treatment on the residue until the filtrate is a constant light yellow color, indicating that all the this compound has been dissolved.
-
Nitric Acid Removal: Combine the filtrates and distill the solution to reduce its volume to below 10 mL. Add an equal volume of hydrochloric acid and distill again. Repeat this process until the distillate is clear, which signifies that all nitric acid has been removed.
Part 3: Precipitation and Final Recovery
-
Salt Formation: Add sodium chloride to the solution, equal to the amount of metal dissolved, and gently boil until dry to form sodium hexachloroplatinate.
-
Base Metal Precipitation: Add water and sodium bicarbonate to the dried salts and gently heat. This will precipitate base metals as hydroxides, which can be removed by filtration.
-
This compound Precipitation: To the filtrate, add a saturated solution of ammonium chloride to precipitate the this compound as ammonium hexachloroplatinate.
-
Final Conversion to this compound Metal: Filter and dry the ammonium hexachloroplatinate precipitate. This can be converted to pure this compound metal by heating it to above 400°C, which causes it to decompose into this compound metal, nitrogen gas, hydrogen chloride, and ammonium chloride.
Workflow for this compound Disposal and Recycling
Caption: Logical workflow for the safe segregation, disposal, and recycling of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Platinum
For laboratory professionals engaged in research and development, ensuring personal safety and minimizing environmental impact when working with platinum and its compounds is paramount. This guide provides essential, immediate safety protocols and logistical plans, from operational procedures to waste disposal, to build a foundation of trust and safety in your laboratory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is critical to mitigate the hazards associated with handling this compound, which can range from respiratory sensitization to skin irritation.[1][2] The required level of PPE varies depending on the form of this compound being handled (solid, solution, or in melting processes).
Table 1: Personal Protective Equipment for Handling this compound [1]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid this compound (e.g., powder, foil) | Safety glasses with side shields[1] | Nitrile or butyl gloves[1] | Laboratory coat[1] | NIOSH-approved P100 particulate respirator for procedures that may generate dust[1][3] |
| Handling this compound solutions | Chemical splash goggles and face shield[1] | Nitrile or butyl gloves (thicker gauge recommended for prolonged contact)[1] | Chemical-resistant laboratory coat or apron[1] | Work in a certified chemical fume hood[1] |
| Cleaning platinumware | Chemical splash goggles[1] | Heavy-duty nitrile or butyl gloves[1] | Chemical-resistant apron over a laboratory coat[1] | Work in a certified chemical fume hood[1] |
| Melting this compound | Safety goggles and face shield[4] | Heat-resistant gloves[4] | Flame-retardant clothing[4] | Proper ventilation is crucial[5] |
A study on precious metals refinery workers highlighted the effectiveness of using disposable coveralls over standard overalls and long-sleeved rubber gloves in significantly reducing skin exposure to soluble this compound.[6]
Occupational Exposure Limits and Physical Properties
Understanding the established exposure limits is crucial for ensuring a safe working environment. Regulatory bodies like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have set permissible exposure limits (PELs) for this compound and its compounds.
Table 2: Occupational Exposure Limits and Physical Data for this compound
| Parameter | Value | Source |
| NIOSH Recommended Exposure Limit (REL) (this compound Metal) | 1 mg/m³ (TWA) | NIOSH[7][8] |
| OSHA Permissible Exposure Limit (PEL) (this compound Metal) | 1 mg/m³ | OSHA[8] |
| NIOSH REL (Soluble this compound Salts, as Pt) | 0.002 mg/m³ (TWA) | NIOSH[9] |
| OSHA PEL (Soluble this compound Salts, as Pt) | 0.002 mg/m³ (TWA) | OSHA[9] |
| Melting Point | 3222°F (1772°C) | NIOSH[2][7] |
| Specific Gravity | 21.45 | NIOSH[2][7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure safety at every stage.
1. Preparation:
-
Designated Area: All work with this compound and its compounds should be conducted in a specifically designated and clearly marked area.[1]
-
Ventilation: Ensure a certified chemical fume hood is operational for any procedures that may generate dust or fumes.[1]
-
PPE: Assemble all necessary PPE as outlined in Table 1 before commencing any work.[1]
-
Emergency Equipment: An eyewash fountain should be readily available in the work area.[10] For operations involving molten metal, a Class D fire extinguisher is recommended.[1]
-
Spill Kit: Have appropriate spill cleanup materials, such as absorbent pads and designated waste containers, readily accessible.[1]
2. Handling Procedures:
-
Solid this compound: When handling this compound in solid forms like powders or foils, always wear safety glasses with side shields, nitrile or butyl gloves, and a lab coat.[1] For any tasks that could generate dust, a NIOSH-approved P100 particulate respirator is necessary.[1][3]
-
This compound Solutions: When working with this compound solutions, chemical splash goggles and a face shield are mandatory to protect against splashes.[1] Work should always be performed inside a certified chemical fume hood.[1]
-
Cross-Contamination: Use dedicated tools (e.g., spatulas, forceps) for handling this compound to prevent cross-contamination.[1]
3. Disposal Plan:
-
Hazardous Waste: All waste contaminated with this compound, including soluble this compound salts, should be treated as hazardous waste.[11]
-
Segregation: Segregate this compound waste based on its physical state (solid, liquid) and type.[11] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[11]
-
Containers: Use clearly labeled, sealed, and appropriate containers for storing this compound waste.[11]
-
Empty Containers: Triple-rinse empty containers that held this compound compounds with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[11] After rinsing, deface the original label and dispose of the container according to your institution's guidelines.[11]
-
Collection: Store sealed waste containers in a designated satellite accumulation area within the laboratory.[11] Contact a certified precious metal refiner or a licensed recycling company for the recovery and disposal of this compound waste.[1][5][12] Never dispose of this compound waste down the drain.[11]
This compound Handling Safety Protocol Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. restoredcdc.org [restoredcdc.org]
- 3. carlroth.com [carlroth.com]
- 4. hasungmachinery.com [hasungmachinery.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. This compound METAL | Occupational Safety and Health Administration [osha.gov]
- 9. This compound (soluble) - IDLH | NIOSH | CDC [cdc.gov]
- 10. louisville.edu [louisville.edu]
- 11. benchchem.com [benchchem.com]
- 12. scrapgators.com [scrapgators.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
